molecular formula C18H34O3 B094197 4-Keto stearic acid CAS No. 16694-30-7

4-Keto stearic acid

Cat. No.: B094197
CAS No.: 16694-30-7
M. Wt: 298.5 g/mol
InChI Key: NARNRJNUUFXXBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-keto stearic acid is a long-chain fatty acid.

Properties

CAS No.

16694-30-7

Molecular Formula

C18H34O3

Molecular Weight

298.5 g/mol

IUPAC Name

4-oxooctadecanoic acid

InChI

InChI=1S/C18H34O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17(19)15-16-18(20)21/h2-16H2,1H3,(H,20,21)

InChI Key

NARNRJNUUFXXBI-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCC(=O)CCC(=O)O

Canonical SMILES

CCCCCCCCCCCCCCC(=O)CCC(=O)O

Other CAS No.

16694-30-7

Origin of Product

United States

Foundational & Exploratory

Biological Function of 4-Oxostearic Acid in Mammals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 4-oxostearic acid (4-OSA), a saturated oxo fatty acid (SOFA) recently identified as an endogenous bioactive lipid in mammals.[1]

Technical Guide for Research & Drug Development

Executive Summary

4-Oxostearic acid (4-OSA) is an endogenous oxidized lipid belonging to the class of Saturated Oxo Fatty Acids (SOFAs) . Long considered merely metabolic intermediates or markers of oxidative stress, SOFAs have recently been reclassified as bioactive signaling molecules.

4-OSA is characterized by a ketone group at the C4 position of the stearic acid backbone. Its primary biological significance lies in its anti-proliferative activity against human cancer cells, mediated through the suppression of the STAT3/c-Myc signaling axis .[2] Unlike its parent compound, stearic acid (C18:0), which promotes mitochondrial fusion, 4-OSA functions as a distinct lipid messenger with potential therapeutic applications in oncology and metabolic regulation.

Chemical Identity & Biosynthesis[3]

Structural Characteristics

4-OSA (4-oxo-C18:0) retains the 18-carbon saturated chain of stearic acid but introduces polarity and reactivity via the ketone moiety at C4.

  • IUPAC Name: 4-oxooctadecanoic acid

  • Molecular Formula: C₁₈H₃₄O₃

  • Key Feature: The oxo-group at C4 disrupts the hydrophobic continuity of the alkyl chain, altering membrane intercalation kinetics and protein binding affinity compared to stearic acid.

Endogenous Origin & Metabolism

While often synthesized chemically for research (via photochemical hydroacylation), 4-OSA is naturally present in mammalian plasma, milk, and tissues.

  • Biosynthetic Pathways: The precise enzymatic origin of 4-OSA in mammals remains an active area of investigation. It is hypothesized to arise from:

    • Incomplete

      
      -Oxidation:  As a derivative of 4-ketostearoyl-CoA, a potential intermediate or dead-end product in mitochondrial or peroxisomal fatty acid oxidation.
      
    • Microbial Metabolism: Gut microbiota-mediated oxidation of dietary stearic acid, similar to the generation of 10-oxostearic acid by gut bacteria.

    • Enzymatic Oxygenation: Specific cytochrome P450 (CYP) or lipoxygenase activity targeting the C4 position, distinct from the classic

      
      -oxidation pathways.
      

Physiological & Pathological Roles[4][5]

Anti-Proliferative Signaling (Primary Mechanism)

The most well-characterized function of 4-OSA is its ability to inhibit cell growth in neoplastic tissues. In human lung carcinoma models (A549), 4-OSA treatment results in a dose-dependent reduction in cell viability.

Mechanism of Action: 4-OSA acts as a negative regulator of the STAT3 (Signal Transducer and Activator of Transcription 3) pathway. Constitutive activation of STAT3 is a hallmark of many cancers, driving the expression of c-Myc , a master regulator of cell cycle progression.

  • Downregulation: 4-OSA suppresses the expression of both STAT3 and c-Myc.

  • Outcome: G1/S phase cell cycle arrest and reduced proliferation.

  • Comparative Potency: While 4-OSA is bioactive, regio-isomers like 6-OSA and 7-OSA exhibit higher inhibitory potency, suggesting a structural specificity where the position of the ketone group dictates receptor or enzyme binding affinity.

Metabolic Regulation & GPCR Interaction

As a long-chain free fatty acid (LC-FFA), 4-OSA is a ligand for free fatty acid receptors, specifically FFA1 (GPR40) and FFA4 (GPR120) .[1]

  • GPR40/120 Activation: These G-protein coupled receptors (GPCRs) are critical for insulin secretion (GPR40) and anti-inflammatory signaling (GPR120).

  • Therapeutic Implication: SOFAs, including 4-OSA, may modulate glucose homeostasis and inflammation, linking lipid oxidation status to metabolic syndrome and Type 2 Diabetes (T2D) pathology.

Visualizing the Signaling Pathway

The following diagram illustrates the proposed mechanism by which 4-OSA exerts its anti-proliferative effects.

G cluster_effect Therapeutic Effect OSA 4-Oxostearic Acid (Extracellular/Intracellular) Receptor Putative Lipid Receptor (GPCR/Nuclear Receptor) OSA->Receptor Binding/Activation STAT3 STAT3 Phosphorylation (Activation) Receptor->STAT3 Inhibition/Suppression cMyc c-Myc Expression (Transcriptional Regulator) STAT3->cMyc Promotes Expression CellCycle Cell Cycle Progression (G1 -> S Phase) cMyc->CellCycle Drives Proliferation Tumor Cell Proliferation CellCycle->Proliferation Enables

Caption: 4-OSA suppresses the STAT3/c-Myc axis, acting as a brake on tumor cell proliferation.

Experimental Analysis & Protocols

Detection and Quantification (LC-HRMS)

Accurate measurement of 4-OSA requires high-resolution mass spectrometry (HRMS) due to the need to distinguish it from isobaric hydroxy-fatty acids and other regio-isomers.

Methodology: Targeted Lipidomics [2][3][4]

  • Sample Preparation:

    • Extract plasma/tissue lipids using a modified Folch method (Chloroform:Methanol).

    • Crucial Step: Avoid derivatization if possible to prevent ketone modification, or use specific oxime formation to stabilize the oxo-group.

  • LC Conditions:

    • Column: Halo C18 (2.7 µm, 90 Å).[1][5]

    • Mobile Phase: (A) Acetonitrile/Isopropanol/Formic Acid vs. (B) Water/Formic Acid gradient.[1]

  • MS Detection:

    • Mode: Negative Ion Mode (ESI-).

    • Target Ion: [M-H]⁻ at m/z ~297.24 (exact mass must be calculated for C18H33O3).

    • Differentiation: Use retention time standards. 4-OSA elutes distinctly from 6-OSA and 7-OSA.

Comparative Potency Data

The following table summarizes the biological activity of 4-OSA relative to other stearic acid derivatives in A549 lung carcinoma cells.

CompoundFunctional GroupTargetBiological EffectRelative Potency
Stearic Acid None (C18:0)MitochondriaFusion/MetabolismBaseline
4-OSA 4-OxoSTAT3/c-MycGrowth InhibitionModerate
6-OSA 6-OxoSTAT3/c-MycGrowth InhibitionHigh
7-OSA 7-OxoSTAT3/c-MycGrowth InhibitionHigh
9-HSA 9-HydroxyHistone DeacetylaseAnti-proliferationHigh

Therapeutic Implications

Oncology

The ability of 4-OSA to downregulate c-Myc makes it a compelling lead for drug development. c-Myc is "undruggable" by conventional small molecules; lipid-based modulators like 4-OSA offer a novel entry point.

  • Strategy: Develop stable analogs of 4-OSA that resist rapid

    
    -oxidation to maintain therapeutic plasma levels.
    
Metabolic Syndrome

Elevated Free Fatty Acids (FFAs) are often lipotoxic. However, specific oxidized species like 4-OSA may serve as "lipokines" that signal nutritional status to peripheral tissues. Modulating the endogenous production of SOFAs could influence insulin sensitivity via GPR40/120 pathways.

References

  • Batsika, C. S., et al. (2021). Saturated Oxo Fatty Acids (SOFAs): A Previously Unrecognized Class of Endogenous Bioactive Lipids Exhibiting a Cell Growth Inhibitory Activity.[1][2][6][3][4][7] Journal of Medicinal Chemistry, 64(9), 5654–5666.[2][6][3] Link

  • Kokotou, M. G., et al. (2022). Lipidomics Analysis of Free Fatty Acids in Human Plasma of Healthy and Diabetic Subjects by Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS).[1][8] Metabolites, 12(5), 1189. Link

  • Senyilmaz-Tiebe, D., et al. (2018). Dietary stearic acid regulates mitochondria in vivo in humans.[9] Nature Communications, 9, 3129. Link

  • Yore, M. M., et al. (2014). Discovery of a class of endogenous mammalian lipids with anti-diabetic and anti-inflammatory effects.[1][4] Cell, 159(2), 318–332.[1] Link

Sources

An In-depth Technical Guide to 4-Oxooctadecanoic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

A Note on Chemical Identification: It is important to clarify a point of potential confusion regarding the identity of the molecule of interest. The Chemical Abstracts Service (CAS) number provided in the query, 80559-38-2, corresponds to 2-oxooctadecanoic acid . The correct CAS number for the subject of this guide, 4-oxooctadecanoic acid , is 16694-30-7 [1]. This guide will focus on 4-oxooctadecanoic acid and, due to the limited specific research on this particular isomer, will draw upon the broader knowledge of oxooctadecanoic acids to provide a comprehensive technical overview for research and development purposes.

Introduction to Oxooctadecanoic Acids: An Emerging Class of Bioactive Lipids

Oxooctadecanoic acids belong to a larger family of oxygenated fatty acids known as oxylipins[2][3]. These molecules are no longer considered mere intermediates in fatty acid metabolism but are now recognized as potent signaling molecules involved in a myriad of physiological and pathological processes[3][4]. Their functions span inflammation, immune modulation, metabolic regulation, and pain transmission[3]. The position of the oxo (or keto) group on the 18-carbon backbone of stearic acid dictates the specific biological activity of each isomer. While research has illuminated the roles of several isomers, such as 9-oxo- and 10-oxo-octadecadienoic acids, 4-oxooctadecanoic acid remains a less-explored yet potentially significant molecule in this class. This guide aims to synthesize the available information on 4-oxooctadecanoic acid and leverage the knowledge of its isomers to provide a foundational understanding for researchers and drug developers.

Physicochemical Properties of 4-Oxooctadecanoic Acid

A clear understanding of the physicochemical properties of a compound is fundamental for its application in research and drug development. Below is a summary of the key properties of 4-oxooctadecanoic acid.

PropertyValueSource
CAS Number 16694-30-7[1]
Molecular Formula C18H34O3[1]
Molecular Weight 298.46 g/mol [1]
IUPAC Name 4-oxooctadecanoic acid
Synonyms 4-Ketostearic acid[1]
Melting Point 84 °C[1]
Canonical SMILES CCCCCCCCCCCCCC(=O)CCC(=O)O[1]
InChIKey NARNRJNUUFXXBI-UHFFFAOYSA-N[1]

Synthesis and Chemical Reactivity

The synthesis of specific oxo-fatty acids can be achieved through various organic chemistry methodologies. While a specific, high-yield synthesis for 4-oxooctadecanoic acid is not extensively documented in readily available literature, general approaches to the synthesis of keto acids can be adapted. One common strategy involves the oxidation of the corresponding hydroxy fatty acid. For instance, 4-hydroxyoctadecanoic acid could be oxidized using a mild oxidizing agent like pyridinium chlorochromate (PCC) or through a Swern oxidation to yield 4-oxooctadecanoic acid.

Another potential route is the hydration of an appropriate acetylenic fatty acid followed by tautomerization of the resulting enol to the more stable keto form. The reactivity of 4-oxooctadecanoic acid is primarily dictated by its two functional groups: the carboxylic acid and the ketone. The carboxylic acid can undergo esterification or amidation, while the ketone at the 4-position is susceptible to nucleophilic addition and reduction. This dual functionality makes it a versatile building block for the synthesis of more complex molecules in drug discovery programs.

Biological Significance and Putative Mechanisms of Action

While direct studies on the biological activity of 4-oxooctadecanoic acid are limited, the well-documented effects of its isomers provide a strong basis for postulating its potential roles and mechanisms of action.

Anti-Inflammatory Potential

Several oxo-fatty acids have demonstrated potent anti-inflammatory properties. For instance, 8-oxo-9-octadecenoic acid (OOA) has been shown to significantly suppress the production of nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages[5]. This effect is mediated through the inhibition of key inflammatory signaling pathways, including the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways[5]. OOA achieves this by reducing the phosphorylation of JNK, ERK, IκB-α, and p50 proteins[5]. Similarly, 10-oxo-trans-11-octadecenoic acid (KetoC) has been found to suppress the expression of TNFα, IL-6, and IL-1β in macrophages by acting as an agonist for G protein-coupled receptor 120 (GPR120) and subsequently downregulating NF-κB p65[6].

Given these precedents, it is plausible that 4-oxooctadecanoic acid could exert similar anti-inflammatory effects by modulating these critical signaling cascades.

Anti_Inflammatory_Signaling LPS LPS TLR4 TLR4 LPS->TLR4 Activates MAPK MAPK Pathway (JNK, ERK) TLR4->MAPK NFkB NF-κB Pathway (IκBα, p50/p65) TLR4->NFkB Oxo_FA 4-Oxooctadecanoic Acid (Putative) Oxo_FA->MAPK Inhibits Oxo_FA->NFkB Inhibits Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) MAPK->Cytokines Induces NFkB->Cytokines Induces iNOS iNOS NFkB->iNOS Induces

Caption: Putative anti-inflammatory mechanism of 4-oxooctadecanoic acid.

Metabolic Regulation

Oxo-fatty acids are also emerging as key regulators of energy metabolism. 10-oxo-12(Z)-octadecenoic acid (KetoA), a metabolite produced by gut microbiota from linoleic acid, enhances energy expenditure and protects against diet-induced obesity[7][8]. This is achieved through the activation of the transient receptor potential vanilloid 1 (TRPV1) channel, which in turn increases noradrenaline turnover in adipose tissues and upregulates genes associated with brown adipocyte function, such as uncoupling protein 1 (UCP1)[7][8][9].

Furthermore, 9-oxo-10(E),12(E)-octadecadienoic acid (9-oxo-ODA), found in tomatoes, is a potent agonist of peroxisome proliferator-activated receptor alpha (PPARα)[10][11]. Activation of PPARα increases the expression of genes involved in fatty acid oxidation, leading to a reduction in triglyceride accumulation in hepatocytes[10][11]. KetoA has also been shown to activate PPARγ, promoting adipocyte differentiation and glucose uptake[9].

These findings suggest that 4-oxooctadecanoic acid could be a valuable tool for investigating metabolic disorders and may hold therapeutic potential in conditions such as obesity and type 2 diabetes.

Metabolic_Regulation_Signaling cluster_TRPV1 TRPV1 Pathway cluster_PPAR PPAR Pathway Oxo_FA_TRPV1 4-Oxooctadecanoic Acid (Putative Agonist) TRPV1 TRPV1 Channel Oxo_FA_TRPV1->TRPV1 Activates Energy_Expenditure ↑ Energy Expenditure TRPV1->Energy_Expenditure Oxo_FA_PPAR 4-Oxooctadecanoic Acid (Putative Agonist) PPAR PPARα / PPARγ Oxo_FA_PPAR->PPAR Activates Lipid_Metabolism ↑ Fatty Acid Oxidation ↓ Triglyceride Accumulation PPAR->Lipid_Metabolism

Caption: Potential metabolic regulatory pathways for 4-oxooctadecanoic acid.

Experimental Protocols for the Study of 4-Oxooctadecanoic Acid

The accurate quantification of 4-oxooctadecanoic acid in biological matrices is essential for elucidating its physiological roles. Below are detailed protocols for its extraction and analysis, which are self-validating through the inclusion of internal standards and quality control samples.

Extraction of 4-Oxooctadecanoic Acid from Plasma/Serum using Solid-Phase Extraction (SPE)

This protocol is designed for the selective extraction of fatty acids from complex biological matrices.

Materials:

  • SPE cartridges (e.g., C18 reversed-phase)

  • Plasma or serum samples

  • Internal standard (e.g., a stable isotope-labeled 4-oxooctadecanoic acid)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid

  • Hexane

  • Ammonium acetate buffer (100 mM, pH 6.0)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Sample Pre-treatment: To 500 µL of plasma/serum, add the internal standard. Precipitate proteins by adding 1.5 mL of acetonitrile containing 0.1% formic acid.

  • Vortex and Centrifuge: Vortex the mixture vigorously for 1 minute, then centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Collect Supernatant: Carefully collect the supernatant for loading onto the SPE cartridge.

  • SPE Cartridge Conditioning: Condition the SPE cartridge by passing 3 mL of methanol, followed by 3 mL of water, and finally equilibrate with 3 mL of 100 mM ammonium acetate buffer (pH 6.0).

  • Sample Loading: Load the pre-treated sample supernatant onto the conditioned cartridge.

  • Washing Steps:

    • Wash the cartridge with 3 mL of 5% methanol in water to remove polar interferences.

    • Wash with 3 mL of hexane to remove non-polar lipid interferences.

    • Dry the cartridge under a gentle vacuum for 5-10 minutes.

  • Elution: Elute the 4-oxooctadecanoic acid with 2 mL of 5% formic acid in acetonitrile.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a known volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides the high sensitivity and specificity required for the accurate quantification of low-abundance lipids like 4-oxooctadecanoic acid.

Instrumentation and Conditions:

  • LC System: A high-performance liquid chromatography system.

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient from, for example, 40% B to 95% B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray ionization (ESI) in negative mode is preferred for detecting the [M-H]⁻ precursor ion of 4-oxooctadecanoic acid.

  • Detection: Multiple Reaction Monitoring (MRM) for specific and sensitive quantification. The precursor ion (m/z for C18H34O3) would be selected and fragmented, and a specific product ion would be monitored.

Potential in Drug Discovery and Development

The diverse biological activities of oxooctadecanoic acids position them as promising leads for drug discovery. Their anti-inflammatory properties suggest potential applications in chronic inflammatory diseases such as arthritis, inflammatory bowel disease, and atherosclerosis. The ability to modulate key inflammatory pathways like NF-κB and MAPK makes them attractive targets for the development of novel anti-inflammatory agents.

In the realm of metabolic diseases, their role in enhancing energy expenditure and improving lipid metabolism opens avenues for the development of therapeutics for obesity, metabolic syndrome, and non-alcoholic fatty liver disease. As agonists of nuclear receptors like PPARs and ion channels like TRPV1, they represent a class of endogenous molecules that could be mimicked or modulated for therapeutic benefit.

The development of synthetic analogs of 4-oxooctadecanoic acid could lead to compounds with improved potency, selectivity, and pharmacokinetic properties. As such, this class of molecules warrants further investigation by medicinal chemists and drug development professionals.

Conclusion

4-Oxooctadecanoic acid is a member of the burgeoning class of bioactive oxo-fatty acids. While specific research on this isomer is still in its infancy, the extensive studies on its positional isomers provide a compelling rationale for its investigation as a signaling molecule with potential roles in inflammation and metabolism. The technical guidance provided herein on its properties, putative mechanisms, and analytical methodologies serves as a foundation for researchers and drug development professionals to explore the therapeutic potential of this and other oxooctadecanoic acids. Future research should focus on elucidating the specific biological targets of 4-oxooctadecanoic acid and validating its effects in preclinical models of disease.

References

  • Kang, M. C., Ham, Y. M., Kim, B. J., Lee, W. J., Lee, J. M., & Kim, D. S. (2018). Anti-inflammation effects of 8-oxo-9-octadecenoic acid isolated from Undaria peterseniana in lipopolysaccharide-stimulated macrophage cells. EXCLI journal, 17, 775–783. [Link]

  • Kutchan, T. M., & Zenk, M. H. (1995). The octadecanoic pathway: signal molecules for the regulation of secondary pathways. Recent advances in phytochemistry, 29, 1-32. [Link]

  • Kim, M., Furuzono, T., Yamakuni, K., Li, Y., Kim, Y. I., Takahashi, H., Ohue-Kitano, R., Jheng, H. F., Takahashi, N., Kano, Y., Yu, R., Kishino, S., Ogawa, J., Uchida, K., Yamazaki, J., Tominaga, M., Kawada, T., & Goto, T. (2017). 10-oxo-12(Z)-octadecenoic acid, a linoleic acid metabolite produced by gut lactic acid bacteria, enhances energy metabolism by activation of TRPV1. FASEB journal : official publication of the Federation of American Societies for Experimental Biology, 31(11), 5036–5048. [Link]

  • CAS Common Chemistry. (n.d.). 4-Oxooctadecanoic acid. Retrieved February 20, 2026, from [Link]

  • Kim, M., Furuzono, T., Yamakuni, K., Li, Y., Kim, Y. I., Takahashi, H., Ohue-Kitano, R., Jheng, H. F., Takahashi, N., Kano, Y., Yu, R., Kishino, S., Ogawa, J., Uchida, K., Yamazaki, J., Tominaga, M., Kawada, T., & Goto, T. (2017). 10-oxo-12(Z)-octadecenoic acid, a linoleic acid metabolite produced by gut lactic acid bacteria, enhances energy metabolism by activation of TRPV1. FASEB journal : official publication of the Federation of American Societies for Experimental Biology, 31(11), 5036–5048. [Link]

  • Astuti, I., Yamazaki, C., Marunaka, H., Imagita, H., Anshory, M., Syaify, A., Goto, T., & Yamazaki, T. (2018). The anti-inflammatory effect of 10-oxo-trans-11-octadecenoic acid (KetoC) on RAW 264.7 cells stimulated with Porphyromonas gingivalis lipopolysaccharide. Journal of oral science, 60(3), 446–453. [Link]

  • FooDB. (2010, April 8). Showing Compound 9-Oxooctadecanoic acid (FDB002967). [Link]

  • Kim, M., Goto, T., Yu, R., Uchida, K., Tominaga, M., & Kawada, T. (2011). 9-oxo-10(E),12(E)-Octadecadienoic acid derived from tomato is a potent PPARα agonist to decrease triglyceride accumulation in mouse primary hepatocytes. Molecular nutrition & food research, 55(4), 585–593. [Link]

  • Kim, M., Goto, T., Yu, R., Uchida, K., Tominaga, M., & Kawada, T. (2011). 9-oxo-10(E),12(E)-Octadecadienoic acid derived from tomato is a potent PPARα agonist to decrease triglyceride accumulation in mouse primary hepatocytes. Molecular nutrition & food research, 55(4), 585–593. [Link]

  • PubChem. (n.d.). 8-Oxo-octadecanoic acid. Retrieved February 20, 2026, from [Link]

  • Du, Y. H., Li, J. L., & Jia, R. Y. (2022). Structural modification of octadecanoic acid-3,4-tetrahydrofuran diester and the acaricidal activity and mechanism of its derivatives against Sarcoptes scabiei var. Cuniculi. Frontiers in pharmacology, 13, 963965. [Link]

  • Revol-Cavalier, J., Quaranta, A., Newman, J. W., & Durand, T. (2024). The Octadecanoids: Synthesis and Bioactivity of 18-Carbon Oxygenated Fatty Acids in Mammals, Bacteria, and Fungi. Chemical reviews. [Link]

  • Kang, M. C., Ham, Y. M., Kim, B. J., Lee, W. J., Lee, J. M., & Kim, D. S. (2018). Anti-inflammation effects of 8-oxo-9-octadecenoic acid isolated from Undaria peterseniana in lipopolysaccharide-stimulated macrophage cells. EXCLI journal, 17, 775–783. [Link]

  • Revol-Cavalier, J., Quaranta, A., Newman, J. W., & Durand, T. (2025, January 8). The Octadecanoids: Synthesis and Bioactivity of 18-Carbon Oxygenated Fatty Acids in Mammals, Bacteria, and Fungi. eScholarship. [Link]

  • Revol-Cavalier, J., Quaranta, A., Newman, J. W., & Durand, T. (2024). The Octadecanoids: Synthesis and Bioactivity of 18-Carbon Oxygenated Fatty Acids in Mammals, Bacteria, and Fungi. Chemical reviews. [Link]

  • PubChem. (n.d.). 9-Oxooctadecanoic acid. Retrieved February 20, 2026, from [Link]

  • Revol-Cavalier, J., Quaranta, A., Newman, J. W., & Durand, T. (2022). The octadecanoids: an emerging class of lipid mediators. Current opinion in clinical nutrition and metabolic care, 25(6), 398–405. [Link]

  • Speicher, S., Engl, P. S., & Ritter, T. (2020). [4-(4-Phenylphenyl)phenyl] ethyl acetate. Organic Syntheses, 97, 306-320. [Link]

  • Eurofins. (2021, May 24). Analytical Method Summaries. [Link]

  • Pyka, A., & Kszuk, E. (2016). Analytical Techniques in Lipidomics: State of the Art. Journal of AOAC International, 99(4), 889-902. [Link]

  • Wikipedia. (n.d.). Semaglutide. Retrieved February 20, 2026, from [Link]

  • Murawski, U., & Egge, H. (1975). Technology for the identification of unusual cis, cis octadecadienoic fatty acids. Journal of chromatographic science, 13(10), 497–505. [Link]

  • AAPPTec. (n.d.). 18-(tert-Butoxy)-18-oxooctadecanoic acid) [843666-40-0]. Retrieved February 20, 2026, from [Link]

  • ChemGulf. (2025, August 25). What is the role of n - Octadecanoic acid in the human body?[Link]

  • Murugan, M., Kalaimathi, R. V., Krishnaveni, K., Basha, A. N., Pallan, A., & Grace Lydial Pushpalatha, G. (2022). ADMETox-informatics of Plant Derived Octadecanoic Acid (Stearic Acid) from Ethyl Acetate Fraction of Moringa oleifera Leaf Extract as a Natural Lead for Next Generation Drug Design, Development and Therapeutics. Journal of Pharmaceutical Research International, 34(46A), 1-13. [Link]

  • Newman, D. J., & Cragg, G. M. (2020). Natural Products as Sources of New Drugs over the Nearly Four Decades from 01/1981 to 09/2019. Journal of natural products, 83(3), 770–803. [Link]

Sources

The Emerging Landscape of 4-Oxo Fatty Acids: An In-depth Technical Guide to Endogenous Bioactive Lipids

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond Classical Eicosanoids - A New Frontier in Lipid Signaling

For decades, the field of lipidomics has been dominated by the study of classical eicosanoids like prostaglandins and leukotrienes. While their roles in inflammation and cellular signaling are well-established, a new class of endogenous bioactive lipids, the 4-oxo fatty acids, is emerging from the shadows, promising to reshape our understanding of cellular regulation and disease pathogenesis. These molecules, characterized by a ketone group at the fourth carbon position, are not merely metabolic byproducts but potent signaling mediators with diverse physiological and pathological implications. This guide provides a comprehensive technical overview of 4-oxo fatty acids, from their biosynthesis and molecular targets to detailed analytical methodologies, designed to equip researchers, scientists, and drug development professionals with the knowledge to explore this exciting frontier.

I. The Genesis of 4-Oxo Fatty Acids: A Tale of Enzymatic and Non-Enzymatic Oxidation

4-Oxo fatty acids are derived from the oxidation of polyunsaturated fatty acids (PUFAs), a process that can occur through both tightly regulated enzymatic pathways and stochastic non-enzymatic reactions. Understanding their origin is paramount to deciphering their biological context.

A. Enzymatic Pathways: Precision in Production

The primary enzymatic routes to 4-oxo fatty acids involve the action of lipoxygenases (LOX) and cyclooxygenases (COX), enzymes central to the production of a vast array of oxylipins.[1][2]

  • Lipoxygenase (LOX) Pathway: The 15-lipoxygenase (15-LOX) enzyme family plays a crucial role in the formation of 4-oxo fatty acids from omega-6 PUFAs like arachidonic acid. 15-LOX-1 catalyzes the insertion of molecular oxygen to form 15(S)-hydroperoxy-eicosatetraenoic acid (15(S)-HpETE).[3] This unstable intermediate can then undergo homolytic decomposition to yield electrophilic species such as 4-oxo-2(E)-nonenal (4-ONE).[3]

  • Cyclooxygenase (COX) Pathway: The COX-2 enzyme, renowned for its role in prostaglandin synthesis and inflammation, can also generate anti-inflammatory oxo-derivatives from omega-3 fatty acids like docosahexaenoic acid (DHA).[1] This pathway highlights the dual nature of inflammatory enzymes, capable of producing both pro- and anti-inflammatory mediators depending on the substrate and cellular context.

B. Non-Enzymatic Pathways: The Signature of Oxidative Stress

Beyond enzymatic control, 4-oxo fatty acids can be formed through non-enzymatic lipid peroxidation, a hallmark of oxidative stress.[4] This process is initiated by reactive oxygen species (ROS) that attack the double bonds of PUFAs, leading to a cascade of reactions that generate a complex mixture of oxidized lipids, including 4-oxo fatty acids.[4] The presence of these non-enzymatically derived 4-oxo fatty acids can serve as a biomarker of oxidative damage in various pathological conditions.

II. Signaling Mechanisms of 4-Oxo Fatty Acids: Electrophilic Messengers Targeting Key Regulatory Hubs

The bioactivity of many 4-oxo fatty acids stems from their electrophilic nature, conferred by an α,β-unsaturated carbonyl group. This reactive moiety allows them to form covalent adducts with nucleophilic amino acid residues (cysteine, histidine, lysine) on target proteins, thereby modulating their function.[5] This mechanism of "covalent pharmacology" distinguishes them from many classical receptor-ligand interactions.

A. Peroxisome Proliferator-Activated Receptor γ (PPARγ): A Key Nuclear Target

PPARγ is a nuclear receptor that plays a pivotal role in adipogenesis, glucose metabolism, and inflammation.[6] Several 4-oxo fatty acids, including 4-oxo-docosahexaenoic acid (4-oxo-DHA), have been identified as potent PPARγ agonists.[7]

  • Mechanism of Action: Crystal structure analysis has revealed that 4-oxo fatty acids can covalently bind to a cysteine residue (Cys285) within the ligand-binding pocket of PPARγ.[8][9] This covalent modification leads to a stable activation of the receptor, inducing the transcription of target genes.[8] Cell-based assays have demonstrated that 4-oxo-DHA is a more potent activator of PPARγ than its precursor, DHA.[7]

  • Functional Consequences: The activation of PPARγ by 4-oxo fatty acids contributes to their anti-inflammatory effects by repressing the expression of pro-inflammatory genes. This provides a molecular basis for the therapeutic potential of these lipids in inflammatory diseases.

B. The Keap1-Nrf2 Pathway: Orchestrating the Antioxidant Response

The Keap1-Nrf2 pathway is a critical cellular defense mechanism against oxidative and electrophilic stress. Under basal conditions, the transcription factor Nrf2 is targeted for degradation by the Keap1-Cul3-E3 ubiquitin ligase complex.[10] Electrophilic molecules can react with cysteine sensors on Keap1, disrupting the Nrf2-Keap1 interaction and leading to the stabilization and nuclear translocation of Nrf2.[5]

  • Mechanism of Action: As electrophiles, 4-oxo fatty acids are prime candidates for activating the Nrf2 pathway.[5][11] They can covalently modify specific cysteine residues on Keap1, leading to a conformational change that liberates Nrf2.[5] This allows Nrf2 to translocate to the nucleus and bind to the Antioxidant Response Element (ARE) in the promoter region of its target genes, upregulating the expression of a suite of antioxidant and cytoprotective enzymes.[5] Studies have shown that electrophilic fatty acid oxo-derivates (EFOXs), including 5-oxo-EPA and 7-oxo-DHA, can activate Nrf2-dependent antioxidant responses.[11]

  • Functional Consequences: The activation of the Nrf2 pathway by 4-oxo fatty acids provides a powerful mechanism for cellular protection against oxidative stress, a common feature of many chronic diseases. This antioxidant activity complements their anti-inflammatory effects mediated through PPARγ.

III. Physiological and Pathological Roles: A Double-Edged Sword

The dual nature of 4-oxo fatty acids as both signaling molecules and markers of oxidative stress means they can play both beneficial and detrimental roles in health and disease.

A. Anti-inflammatory and Pro-resolving Functions

The ability of 4-oxo fatty acids derived from omega-3 PUFAs to activate PPARγ and Nrf2 positions them as key players in the resolution of inflammation.[1][11] By suppressing pro-inflammatory gene expression and upregulating antioxidant defenses, they contribute to the dampening of the inflammatory response and the restoration of tissue homeostasis.

B. Cancer Cell Growth Inhibition

Emerging evidence suggests that certain 4-oxo fatty acids possess anti-cancer properties. For instance, 4-oxo-DHA has been shown to be more effective than DHA at inhibiting the growth of triple-negative breast cancer cells in culture.[10] This effect is likely mediated through the modulation of signaling pathways that control cell proliferation and survival.

C. Association with Chronic Diseases

While some 4-oxo fatty acids have protective effects, their accumulation as a result of chronic oxidative stress can contribute to the pathogenesis of various diseases. Elevated levels of lipid peroxidation products, including 4-oxo fatty acids, are associated with cardiovascular disease, neurodegenerative disorders, and metabolic syndrome.[12][13] In these contexts, they can act as damaging agents, forming adducts with proteins and DNA, leading to cellular dysfunction.

IV. Analytical Methodologies: A Practical Guide to Quantification

Accurate and sensitive quantification of 4-oxo fatty acids in biological matrices is essential for understanding their roles in health and disease. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose.[14][15]

A. A Step-by-Step Protocol for LC-MS/MS Analysis of 4-Oxo Fatty Acids in Plasma

This protocol provides a general framework for the analysis of 4-oxo fatty acids in plasma. Optimization will be required for specific analytes and instrumentation.

1. Sample Preparation and Lipid Extraction:

  • Objective: To isolate lipids, including 4-oxo fatty acids, from the plasma matrix and remove interfering substances like proteins.

  • Procedure:

    • To 100 µL of plasma, add 400 µL of chloroform and 200 µL of methanol in a glass centrifuge tube.[16] This is a modification of the classic Folch extraction.

    • Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.

    • Centrifuge at 4000 x g for 10 minutes to separate the layers.

    • Carefully collect the lower organic layer (chloroform) containing the lipids.

    • Dry the extracted lipids under a gentle stream of nitrogen.

    • Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis, such as methanol/water (1:1, v/v).[16]

2. Chromatographic Separation:

  • Objective: To separate the different 4-oxo fatty acids and their isomers from other lipids prior to mass spectrometric detection.

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase C18 column is commonly used for the separation of fatty acids.[17]

  • Mobile Phase: A gradient of an aqueous solvent (e.g., water with a modifier like ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.[17]

  • Gradient Elution: A typical gradient might start with a higher proportion of the aqueous phase and gradually increase the proportion of the organic phase to elute the more hydrophobic fatty acids.

3. Mass Spectrometric Detection:

  • Objective: To detect and quantify the 4-oxo fatty acids with high sensitivity and specificity.

  • Instrumentation: A triple quadrupole mass spectrometer is ideal for targeted quantification.

  • Ionization: Electrospray ionization (ESI) in negative ion mode is commonly used for the analysis of fatty acids, as the carboxylic acid group readily deprotonates.[17]

  • Detection Mode: Multiple Reaction Monitoring (MRM) is the preferred mode for quantification. In MRM, a specific precursor ion (the deprotonated molecule, [M-H]⁻) is selected in the first quadrupole, fragmented in the second quadrupole (collision cell), and a specific product ion is monitored in the third quadrupole. This provides high specificity by monitoring a unique precursor-to-product ion transition for each analyte.

4. Data Analysis and Quantification:

  • Quantification: Quantification is typically performed by constructing a calibration curve using authentic standards of the 4-oxo fatty acids of interest.

  • Internal Standards: The use of stable isotope-labeled internal standards (e.g., deuterated analogs of the target 4-oxo fatty acids) is highly recommended to correct for variations in sample preparation and instrument response.

Parameter Typical Conditions
Sample Volume 100 µL plasma
Extraction Liquid-Liquid Extraction (Chloroform/Methanol)
LC Column C18 reversed-phase
Mobile Phase A Water with 0.1% formic acid or 10 mM ammonium acetate
Mobile Phase B Acetonitrile or Methanol
Ionization Mode ESI Negative
MS Detection Multiple Reaction Monitoring (MRM)

V. Therapeutic Potential and Future Directions: Targeting 4-Oxo Fatty Acids for Drug Discovery

The unique biological activities of 4-oxo fatty acids present exciting opportunities for the development of novel therapeutics for a range of diseases.

A. Anti-inflammatory and Immunomodulatory Therapies

The ability of 4-oxo fatty acids to activate PPARγ and Nrf2 makes them attractive candidates for the treatment of chronic inflammatory conditions such as inflammatory bowel disease, rheumatoid arthritis, and atherosclerosis. The development of stable synthetic analogs of 4-oxo fatty acids could provide a new class of anti-inflammatory drugs with a dual mechanism of action.

B. Neuroprotection

Given the role of oxidative stress and inflammation in neurodegenerative diseases like Alzheimer's and Parkinson's disease, the neuroprotective potential of 4-oxo fatty acids warrants further investigation.[13] Their ability to bolster the brain's antioxidant defenses and quell neuroinflammation could offer a novel therapeutic strategy.

C. Oncology

The anti-proliferative effects of 4-oxo-DHA in breast cancer cells suggest that these lipids or their derivatives could be developed as anti-cancer agents, particularly for aggressive and difficult-to-treat cancers.[10]

D. Future Research

The field of 4-oxo fatty acids is still in its infancy, and many questions remain to be answered. Future research should focus on:

  • Expanding the 4-Oxo-Lipidome: Identifying and characterizing the full spectrum of 4-oxo fatty acids in various tissues and disease states.

  • Deconvoluting Signaling Pathways: Elucidating the complete range of molecular targets and signaling pathways modulated by different 4-oxo fatty acids.

  • Preclinical and Clinical Validation: Conducting rigorous preclinical and clinical studies to validate the therapeutic potential of 4-oxo fatty acids and their analogs.

  • Development of Novel Analytical Tools: Creating more sensitive and high-throughput analytical methods for the comprehensive profiling of the 4-oxo-lipidome.

Conclusion

Endogenous 4-oxo fatty acids represent a fascinating and rapidly evolving area of lipid research. Their unique chemical properties and potent biological activities position them as key signaling molecules with profound implications for human health and disease. As our understanding of their biosynthesis, signaling mechanisms, and pathological roles deepens, so too will our ability to harness their therapeutic potential. This guide provides a solid foundation for researchers and drug developers to embark on the exciting journey of exploring the 4-oxo fatty acid landscape, a journey that promises to uncover new avenues for the diagnosis, prevention, and treatment of a wide range of human diseases.

Visualizations

Signaling Pathways of 4-Oxo Fatty Acids

G Figure 1: Signaling Pathways of 4-Oxo Fatty Acids cluster_0 Cellular Environment cluster_1 Intracellular Signaling cluster_2 Cellular Response PUFAs Polyunsaturated Fatty Acids (PUFAs) LOX_COX LOX / COX Enzymes PUFAs->LOX_COX Enzymatic Oxidation Oxidative_Stress Oxidative Stress (ROS) PUFAs->Oxidative_Stress Non-enzymatic Oxidation 4_Oxo_FA 4-Oxo Fatty Acids (e.g., 4-oxo-DHA) Keap1 Keap1 4_Oxo_FA->Keap1 Covalent Modification PPARg PPARγ 4_Oxo_FA->PPARg Covalent Activation LOX_COX->4_Oxo_FA Oxidative_Stress->4_Oxo_FA Nrf2 Nrf2 Keap1->Nrf2 Inhibition ARE Antioxidant Response Element (ARE) Nrf2->ARE Binding Anti_Inflammatory_Genes Anti-inflammatory Gene Expression PPARg->Anti_Inflammatory_Genes Transcription Cell_Growth_Inhibition Cancer Cell Growth Inhibition PPARg->Cell_Growth_Inhibition Antioxidant_Genes Antioxidant & Cytoprotective Genes ARE->Antioxidant_Genes Transcription Cytoprotection Cytoprotection Antioxidant_Genes->Cytoprotection Inflammation_Resolution Inflammation Resolution Anti_Inflammatory_Genes->Inflammation_Resolution G Figure 2: Experimental Workflow for LC-MS/MS Analysis Start Biological Sample (Plasma) Extraction Lipid Extraction (Liquid-Liquid or Solid-Phase) Start->Extraction Derivatization Derivatization (Optional) Extraction->Derivatization LC_Separation LC Separation (Reversed-Phase C18) Derivatization->LC_Separation MS_Detection MS/MS Detection (ESI-, MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis End Results Data_Analysis->End

Caption: Experimental workflow for LC-MS/MS analysis.

References

  • Ostermann, A. I., Willenberg, I., & Schebb, N. H. (2019). Modern Methods of Sample Preparation for the Analysis of Oxylipins in Biological Samples. Molecules, 24(9), 1674. [Link]

  • Itoh, T., Fairall, L., & Schwabe, J. W. (2008). Structural basis for the activation of PPARγ by oxidized fatty acids. Nature structural & molecular biology, 15(9), 924–931. [Link]

  • Itoh, T., Fairall, L., & Schwabe, J. W. (2015). Structural basis for the activation of PPARγ by oxidized fatty acids. ResearchGate. [Link]

  • Chapkin, R. S., Kim, W., & Lu, W. (2017). Nutraceuticals as Ligands of PPARγ. Cancers, 9(8), 102. [Link]

  • Schopfer, F. J., Vitturi, D. A., & Freeman, B. A. (2011). Oxidized Fatty Acid Analysis by Charge Switch Derivatization, Selected Reaction Monitoring and Accurate Mass Quantification. Mass spectrometry (Tokyo, Japan), 2(Suppl), S0015. [Link]

  • Liakh, I., & Sledzinski, T. (2020). Methods of the Analysis of Oxylipins in Biological Samples. Molecules, 25(2), 343. [Link]

  • Itoh, T., Fairall, L., & Schwabe, J. W. (2008). Structural basis for the activation of PPARgamma by oxidized fatty acids. Nature structural & molecular biology, 15(9), 924–931. [Link]

  • Liakh, I., & Sledzinski, T. (2020). Methods of the Analysis of Oxylipins in Biological Samples. ResearchGate. [Link]

  • Ostermann, A. I., Rund, K. M., & Schebb, N. H. (2020). Targeting esterified oxylipins by LC–MS. Prostaglandins & other lipid mediators, 147, 106404. [Link]

  • Shaik, M. M., & Gan, S. H. (2022). A Brief Overview on Oxylipins and their Analytical Techniques. International Journal of Pharmacy and Pharmaceutical Sciences, 14(5), 1-8. [Link]

  • Schopfer, F. J., Vitturi, D. A., & Freeman, B. A. (2014). Redox-Dependent Anti-Inflammatory Signaling Actions of Unsaturated Fatty Acids. Annual review of pharmacology and toxicology, 54, 415–439. [Link]

  • Gika, H. G., & Theodoridis, G. (2022). Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. Molecules, 27(17), 5707. [Link]

  • Cyberlipid. (n.d.). Oxo fatty acids. Cyberlipid. [Link]

  • Tallman, K. A., & Marnett, L. J. (2011). A 4-Oxo-2(E)-Nonenal-Derived Glutathione-Adduct from 15-Lipoxygenase-1-Mediated Oxidation of Cytosolic and Esterified Arachidonic Acid. Journal of the American Chemical Society, 133(41), 16569–16576. [Link]

  • El-Agamy, R., & El-Sayed, M. (2017). The oxo-fatty acids 1 and 2 display PPARα/γ dual specificity. ResearchGate. [Link]

  • Tallman, K. A., & Marnett, L. J. (2011). A 4-Oxo-2(E)-Nonenal-Derived Glutathione-Adduct from 15-Lipoxygenase-1-Mediated Oxidation of Cytosolic and Esterified Arachidonic Acid. Journal of the American Chemical Society, 133(41), 16569–16576. [Link]

  • Kansanen, E., Jyrkkänen, H. K., & Levonen, A. L. (2012). Electrophilic Nitro-fatty Acids Activate NRF2 by a KEAP1 Cysteine 151-independent Mechanism. The Journal of biological chemistry, 286(16), 14019–14027. [Link]

  • Serafim, V., Tiugan, D. A., & Niculescu, M. (2019). Development and Validation of a LC–MS/MS-Based Assay for Quantification of Free and Total Omega 3 and 6 Fatty Acids from Human Plasma. Molecules, 24(2), 366. [Link]

  • Chung, S., & Eling, T. E. (2017). Docosahexaenoic Acid in Combination with Dietary Energy Restriction for Reducing the Risk of Obesity Related Breast Cancer. Nutrients, 9(12), 1349. [Link]

  • Dinkova-Kostova, A. T., & Abramov, A. Y. (2015). The emerging role of Nrf2 in mitochondrial function. Free radical biology & medicine, 88(Pt B), 179–188. [Link]

  • Wang, Y., Bao, Y., & Liu, B. (2026). Scheme of fatty acids involvement in pro- and anti-inflammatory mechanisms. ResearchGate. [Link]

  • Dyall, S. C. (2015). Long-chain omega-3 fatty acids and the brain: a review of the independent and shared effects of EPA, DPA and DHA. Frontiers in aging neuroscience, 7, 52. [Link]

  • Uchida, K., & Stadtman, E. R. (2003). Lipid Peroxidation Modification of Protein Generates Nϵ-(4-Oxononanoyl)lysine as a Pro-inflammatory Ligand. The Journal of biological chemistry, 278(19), 16758–16765. [Link]

  • Groeger, A. L., Cipollina, C., & Cole, M. P. (2010). Cyclooxygenase-2 generates anti-inflammatory mediators from omega-3 fatty acids.
  • Walley, J. W., Kliebenstein, D. J., & Bostock, R. M. (2013). Overview of enzymatic and non-enzymatic pathways involved in generation of FA-derived signals. ResearchGate. [Link]

  • DiNicolantonio, J. J., & O'Keefe, J. H. (2018). Fatty acids in cardiovascular health and disease: A comprehensive update. Open heart, 5(2), e000871. [Link]

  • Campos-Contreras, A. D. R., & Orozco-Ibarra, M. (2022). Fatty Acids: An Insight into the Pathogenesis of Neurodegenerative Diseases and Therapeutic Potential. International journal of molecular sciences, 23(5), 2533. [Link]

  • Parra-Gobo, V., & Villalobos-Labra, R. (2020). The Short Overview on the Relevance of Fatty Acids for Human Cardiovascular Disorders. Cardiogenetics, 10(1), 7–15. [Link]

  • Agilent Technologies. (2018). LC/MS Method for Comprehensive Analysis of Plasma Lipids. Agilent Technologies. [Link]

  • Kato, Y., Mori, Y., & Makino, Y. (1999). Characterization of the Enzymatic and Nonenzymatic Reaction of 13-Oxooctadecadienoic Acid with Glutathione. Chemical research in toxicology, 12(11), 1048–1056. [Link]

  • Serhan, C. N. (2014). Omega fatty acids and resolution of inflammation: A new twist in an old tale. Journal of internal medicine, 276(3), 200–205. [Link]

  • Wiciński, M., Dębowska, D., & Gębalski, J. (2023). Potential benefits of medium chain fatty acids in aging and neurodegenerative disease. Nutrients, 15(17), 3703. [Link]

  • Kansanen, E., Jyrkkänen, H. K., & Levonen, A. L. (2012). Electrophilic Nitro-fatty Acids Activate NRF2 by a KEAP1 Cysteine 151-independent Mechanism. The Journal of biological chemistry, 286(16), 14019–14027. [Link]

  • Waters Corporation. (n.d.). LipidQuan Method Reference Guide: Analysis of Lipids in Plasma and Serum Samples by LC-MS/MS. Waters Corporation. [Link]

  • El-Agamy, R., & El-Sayed, M. (2023). Discovery and Anti-Inflammatory Activity of a Cyanobacterial Fatty Acid Targeting the Keap1/Nrf2 Pathway. Marine drugs, 21(11), 557. [Link]

  • Paravicini, T. M., & Touyz, R. M. (2022). Chemistry and Biochemistry Aspects of the 4-Hydroxy-2,3-trans-nonenal. Antioxidants, 11(1), 167. [Link]

  • Cutuli, D., & De Bartolo, P. (2019). Omega-3 Fatty Acids and Neurodegenerative Diseases: New Evidence in Clinical Trials. International journal of molecular sciences, 20(17), 4256. [Link]

  • Kim, J., & Park, Y. (2020). Effect of 4-oxo-DHA on Cell Transcription Factors. ResearchGate. [Link]

  • Wiciński, M., Dębowska, D., & Gębalski, J. (2025). The Role of Fatty Acids in Neurodegenerative Diseases: Mechanistic Insights and Therapeutic Strategies. QxMD. [Link]

  • Gika, H. G., & Theodoridis, G. (2022). Lipidomics Analysis of Free Fatty Acids in Human Plasma of Healthy and Diabetic Subjects by Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS). Metabolites, 12(5), 456. [Link]

  • Zhang, Y., & Li, S. (2021). Analysis of Fatty Acids and Metabolites in Plasma by LC-MS/MS. ResearchGate. [Link]

  • Cioffi, A. G., & Johnson, D. N. (2015). Structural basis of Keap1 interactions with Nrf2. Free radical biology & medicine, 88(Pt B), 101–107. [Link]

  • Ho, J. E., & Larson, M. G. (2020). Fatty Acid Binding Protein‐4 and Risk of Cardiovascular Disease. Journal of the American Heart Association, 9(7), e014789. [Link]

  • Titov, V. N., & Lisitsyn, D. M. (2021). Anti-Inflammatory Function of Fatty Acids and Involvement of Their Metabolites in the Resolution of Inflammation in Chronic Obstructive Pulmonary Disease. International journal of molecular sciences, 22(23), 12859. [Link]

  • de Oliveira, A. C. S., & de Souza, A. C. (2023). The Potential of DHA as Cancer Therapy Strategies: A Narrative Review of In Vitro Cytotoxicity Trials. Cancers, 15(8), 2379. [Link]

  • Ogasawara, M., & Sata, M. (2022). Qualitative and Quantitative Effects of Fatty Acids Involved in Heart Diseases. International journal of molecular sciences, 23(4), 2320. [Link]

  • da Silva, R. A. G., & de Oliveira, A. C. S. (2025). Omega 3 fatty acid docosahexaenoic acid (DHA) mitigates inflammatory responses in experimental sepsis. Frontiers in immunology, 16, 1297594. [Link]

  • Thompson, P. A., & Lane, J. A. (2026). The effects of docosahexaenoic acid (DHA) on plasma cytokines, oxylipins, and tumor-infiltrating lymphocytes from women with breast cancer undergoing neoadjuvant chemotherapy in the DHA-WIN trial. ResearchGate. [Link]

  • Chowdhury, R., & Warnakula, S. (2014). New evidence raises questions about the link between fatty acids and heart disease. University of Cambridge. [Link]

Sources

4-oxostearic acid role in cell growth inhibition

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Role of 4-Oxostearic Acid in Cell Growth Inhibition: A Mechanistic and Methodological Exploration

Abstract

The metabolic reprogramming of cancer cells, particularly the upregulation of de novo fatty acid synthesis, has emerged as a critical hallmark of malignancy and a promising target for therapeutic intervention. Within this paradigm, specific fatty acid species, including modified and oxidized variants, are being investigated for their roles in modulating cellular proliferation. This technical guide focuses on 4-oxostearic acid (4-KSA), a member of the oxo fatty acid (OFA) class, and explores its potential role as a cell growth inhibitor. While direct research on 4-KSA is nascent, this document synthesizes evidence from related fatty acids and fatty acid synthase (FAS) inhibitors to construct a scientifically-grounded framework for its potential mechanisms of action and provides detailed experimental protocols for its investigation. This guide is intended for researchers in oncology, cell biology, and drug development, offering both foundational knowledge and practical methodologies to explore the anti-cancer potential of 4-KSA and related lipids.

Introduction: The Aberrant Lipid Metabolism of Cancer

Normal cells primarily source fatty acids from circulation, but many cancer types exhibit a heightened reliance on de novo fatty acid synthesis, a process catalyzed by the multi-enzyme protein, fatty acid synthase (FAS).[1] This upregulation is not merely for energy storage but is crucial for the synthesis of phospholipids for new cell membranes, post-translational protein modifications, and the generation of signaling molecules required for rapid proliferation.[1][2] The stark difference in FAS expression and activity between cancer cells and most normal tissues positions it as a prime target for anticancer drug development.[1]

Inhibitors of FAS, such as the natural product cerulenin and the synthetic compound C75, have demonstrated significant antitumor activity, inducing apoptosis and inhibiting DNA replication in cancer cells.[1] This validates the principle that disrupting fatty acid metabolism can selectively target malignant cells. Beyond direct enzyme inhibition, individual fatty acid species themselves can exert profound biological effects, ranging from pro-proliferative to cytotoxic. Saturated fatty acids like stearic acid have been shown to inhibit cell growth in certain cancer lines, while unsaturated fatty acids can sometimes abrogate these effects.[3][4] This guide delves into the specific subclass of oxo fatty acids, postulating a role for 4-oxostearic acid as a modulator of cell growth based on the established activities of analogous molecules.

4-Oxostearic Acid: An Overview

4-Oxostearic acid, also known as 4-oxooctadecanoic acid, is an 18-carbon saturated fatty acid characterized by a ketone group at the C-4 position.[5] While its natural occurrence and metabolic pathways are not as extensively studied as those of its parent molecule, stearic acid, its structure suggests potential for unique biological interactions.[6][7] The presence of the oxo group introduces polarity and reactivity not present in stearic acid, potentially altering its interaction with cellular membranes, enzymes, and signaling proteins.

Postulated Mechanisms of 4-Oxostearic Acid-Mediated Cell Growth Inhibition

Drawing from research on related hydroxy, epoxy, and oxo fatty acids, as well as FAS inhibitors, we can propose several plausible mechanisms through which 4-KSA may exert cytostatic or cytotoxic effects on cancer cells.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a primary mechanism by which anti-cancer agents eliminate tumor cells. Various modified fatty acids have been shown to be potent inducers of apoptosis. For instance, α-Eleostearic acid (α-ESA), a conjugated linolenic acid, induces apoptosis in breast cancer cells at rates of 70-90%.[8] This process is often linked to mitochondrial dysfunction, including the loss of mitochondrial membrane potential and the release of pro-apoptotic factors like apoptosis-inducing factor (AIF).[8]

A key pathway implicated in fatty acid-induced apoptosis involves the Bcl-2 family of proteins. Pro-apoptotic members like Bax are upregulated while anti-apoptotic members like Bcl-2 are downregulated, leading to mitochondrial outer membrane permeabilization.[9] It is plausible that 4-KSA could similarly modulate the Bax/Bcl-2 ratio, leading to the activation of the intrinsic apoptotic cascade.

Cell Cycle Arrest

The cell cycle is a tightly regulated process that governs cell proliferation. Many natural and synthetic compounds inhibit cancer growth by inducing cell cycle arrest at specific checkpoints, such as G0/G1 or G2/M, preventing cells from proceeding to DNA synthesis or mitosis.[10][11]

  • G0/G1 Arrest: 9-hydroxystearic acid (9-HSA) has been shown to cause an arrest in the G0/G1 phase of the cell cycle in colorectal adenocarcinoma cells.[12] This is often associated with the downregulation of key regulatory proteins like Cyclins (e.g., Cyclin D1, E) and Cyclin-Dependent Kinases (CDKs) such as CDK2, CDK4, and CDK6.[11][13]

  • G2/M Arrest: Other fatty acids, like α-ESA, can cause a block in the G2/M phase.[8][14] This type of arrest prevents the cell from entering mitosis and is often linked to disruptions in the cellular machinery required for cell division.

4-KSA could potentially induce arrest at either of these checkpoints by interfering with the expression or activity of the requisite cyclins and CDKs. Investigating the expression levels of these proteins following 4-KSA treatment is a critical step in elucidating its mechanism.

Modulation of Pro-Survival Signaling Pathways

The PI3K/Akt/mTOR pathway is a central signaling cascade that promotes cell growth, proliferation, and survival, and it is frequently hyperactivated in cancer. Inhibition of this pathway is a validated strategy for cancer therapy. Notably, the antitumor activity of α-ESA is partly mediated by reducing HER2/HER3 protein expression, which in turn leads to decreased phosphorylation of Akt.[14] The inhibition of Akt can subsequently activate pro-apoptotic proteins and inhibit survival factors.[14] Similarly, the compound 4-Hydroxyderricin has been shown to suppress the proliferation of hepatocellular carcinoma cells by inhibiting the PI3K/Akt/mTOR signaling pathway.[13] Given the structural similarities among bioactive lipids, 4-KSA may exert its effects by downregulating key nodes within this or other pro-survival pathways.

G node_4KSA 4-Oxostearic Acid node_Receptor Membrane Receptor (e.g., HER2/HER3) node_4KSA->node_Receptor Inhibits? node_CDK Cyclins / CDKs (e.g., Cyclin D1) node_4KSA->node_CDK Downregulates? node_PI3K PI3K node_Receptor->node_PI3K node_Akt Akt node_PI3K->node_Akt node_mTOR mTOR node_Akt->node_mTOR node_Bcl2 Bcl-2 (Anti-Apoptotic) node_Akt->node_Bcl2 Inhibits node_Proliferation Cell Proliferation & Survival node_mTOR->node_Proliferation node_Bax Bax (Pro-Apoptotic) node_Bcl2->node_Bax Inhibits node_Apoptosis Apoptosis node_Bax->node_Apoptosis node_G1S G1/S Phase Transition node_CDK->node_G1S

Caption: Hypothetical signaling pathways modulated by 4-Oxostearic Acid.

Experimental Workflow for Investigating 4-KSA

A systematic approach is required to validate the anti-proliferative effects of 4-KSA and elucidate its mechanism of action. The following workflow outlines the key experimental stages.

G A Phase 1: Cytotoxicity Screening C Select Cancer Cell Lines (e.g., MCF-7, HeLa, HT-29) + Normal Control (e.g., MCF-10A) A->C On Panel of B Dose-Response & IC50 Determination (MTT / XTT Assays) D Phase 2: Mechanism of Action B->D Proceed if IC50 is potent C->B E Cell Cycle Analysis (Propidium Iodide Staining & Flow Cytometry) D->E F Apoptosis Assay (Annexin V / PI Staining & Flow Cytometry) D->F G Phase 3: Molecular Target Validation E->G If arrest observed F->G If apoptosis observed H Western Blot Analysis (Caspases, Bcl-2 family, Cyclins, CDKs, p-Akt) G->H

Caption: General experimental workflow for evaluating 4-KSA.

Detailed Experimental Protocols

The following protocols are foundational for assessing the impact of a novel compound like 4-KSA on cell growth and survival.

Protocol: Cell Viability Assessment using MTT Assay

Principle: This colorimetric assay measures the metabolic activity of cells. The mitochondrial dehydrogenase enzymes in viable cells cleave the tetrazolium ring of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), yielding insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

    • Causality Insight: Seeding density must be optimized for each cell line to ensure they are in the logarithmic growth phase during the experiment and do not become confluent, which would inhibit growth regardless of treatment.

  • Compound Preparation: Prepare a stock solution of 4-oxostearic acid (e.g., 100 mM in DMSO). Serially dilute the stock solution in culture medium to achieve final desired concentrations (e.g., 1 µM to 100 µM). Include a vehicle control (DMSO at the highest concentration used) and a positive control (e.g., doxorubicin).

  • Cell Treatment: Carefully remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of 4-KSA. Incubate for 24, 48, or 72 hours.

    • Causality Insight: A time-course experiment is crucial to determine if the compound's effect is acute or requires prolonged exposure.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C.

    • Causality Insight: The incubation time allows for sufficient formazan crystal formation. Over-incubation can lead to cytotoxicity from the MTT reagent itself.

  • Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of DMSO or an isopropanol/HCl solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the log of the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Protocol: Cell Cycle Analysis by Propidium Iodide Staining

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of fluorescence emitted by a PI-stained cell is directly proportional to its DNA content. Flow cytometry can then quantify the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Methodology:

  • Cell Culture and Treatment: Seed cells in 6-well plates and treat with 4-KSA at its IC₅₀ and 2x IC₅₀ concentrations for 24 or 48 hours. Include a vehicle control.

  • Cell Harvesting: Harvest both adherent and floating cells to ensure apoptotic populations are included. Trypsinize the adherent cells, combine with the supernatant, and centrifuge at 300 x g for 5 minutes.

  • Cell Fixation: Wash the cell pellet with ice-cold PBS. Resuspend the cells in 500 µL of ice-cold 70% ethanol while vortexing gently. This permeabilizes the cells and fixes them. Incubate at -20°C for at least 2 hours (or overnight).

    • Causality Insight: Dropwise addition of ethanol while vortexing prevents cell clumping, which is critical for accurate flow cytometry analysis. Fixation preserves the cellular state.

  • Staining: Centrifuge the fixed cells to remove the ethanol. Wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution (containing 50 µg/mL PI and 100 µg/mL RNase A in PBS).

    • Causality Insight: RNase A is essential to degrade RNA, ensuring that PI only stains DNA, thereby preventing false signals.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the samples on a flow cytometer. Acquire at least 10,000 events per sample.

  • Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to generate a histogram of DNA content and quantify the percentage of cells in the Sub-G1 (apoptotic), G0/G1, S, and G2/M phases.

Data Summary and Interpretation

To provide context for the potential efficacy of 4-KSA, the table below summarizes the reported inhibitory activities of various related fatty acids on different cancer cell lines.

CompoundCell Line(s)Observed EffectConcentration / IC₅₀Reference
α-Eleostearic Acid MDA-MB-231, MDA-ERα7 (Breast)Apoptosis Induction (70-90%), G2/M Arrest40 µM[8]
α-Eleostearic Acid SKBR3, T47D (Breast)Growth Inhibition, G0/G1 & G2/M Arrest-[14]
9-Hydroxystearic Acid HT29 (Colorectal)G0/G1 Arrest-[12]
5-Hydroxystearic Acid CaCo-2, HT29, HeLa, MCF7Growth Inhibition-[12]
Stearic Acid HOG-1 (Cervical)Growth Inhibition~50 µM[4]
3β-hydroxyurs-12-en-27-oic acid HeLa (Cervical)Apoptosis, G0/G1 Arrest6.80 µg/ml[9]

This table illustrates that modified fatty acids can inhibit cancer cell growth in the low micromolar range across various cancer types, providing a benchmark for future studies on 4-oxostearic acid.

Conclusion and Future Directions

While the direct role of 4-oxostearic acid in cell growth inhibition remains to be fully elucidated, a strong scientific premise exists for its potential as an anti-cancer agent. Based on the activities of structurally related oxo and hydroxy fatty acids, 4-KSA is hypothesized to act through the induction of apoptosis, cell cycle arrest, and the modulation of critical pro-survival signaling pathways like PI3K/Akt. The experimental framework provided in this guide offers a robust, step-by-step approach for researchers to systematically investigate these hypotheses.

Future research should focus on performing the outlined cytotoxicity and mechanistic assays across a broad panel of cancer cell lines. Identifying the specific molecular targets of 4-KSA through techniques like thermal proteome profiling or affinity chromatography will be crucial. Furthermore, exploring its effects in combination with existing chemotherapies could reveal synergistic interactions, and in vivo studies using xenograft models will be necessary to validate its therapeutic potential. The exploration of 4-KSA and other oxo fatty acids represents a promising frontier in leveraging cancer's metabolic dependencies for the development of novel therapeutics.

References

  • Oxo f
  • Inhibitors of Fatty Acid Synthesis and Oxidation as Potential Anticancer Agents in Colorectal Cancer Tre
  • Synthesis and antitumor activity of an inhibitor of f
  • The synthetic oxo-fatty acids (7E)-9-oxohexadec-7-enoic acid (1) and... - ResearchGate. (URL: [Link])

  • Synthesis of novel fatty acid 3,4-dihydropyrimidin-2-(1H)-one and antitumoral activity against breast and gastric cancer cells - RSC Publishing. (URL: )
  • Eleostearic Acid Inhibits Breast Cancer Proliferation by Means of an Oxidation-Dependent Mechanism - PubMed. (URL: [Link])

  • Effects of Regioisomerism on the Antiproliferative Activity of Hydroxystearic Acids on Human Cancer Cell Lines - PMC. (URL: [Link])

  • Alpha-eleostearic acid and its dihydroxy derivative are major apoptosis-inducing components of bitter gourd - PubMed. (URL: [Link])

  • 4-Hydroxyderricin Promotes Apoptosis and Cell Cycle Arrest through Regulating PI3K/AKT/mTOR Pathway in Hepatocellular Cells - PMC. (URL: [Link])

  • Molecular Mechanisms of Apoptosis Induction and Its Regulation by Fatty Acids in Pancreatic β-Cells - MDPI. (URL: [Link])

  • Induction of apoptosis by compounds 4a (A) and 4b (B) in PANC-1 cells.... - ResearchGate. (URL: [Link])

  • Sensitization of cancer cells to ferroptosis coincident with cell cycle arrest - PubMed - NIH. (URL: [Link])

  • 4-KETOSTEARIC ACID - gsrs. (URL: )
  • Studies of the oxysterol inhibition of tumor cell growth - PubMed. (URL: [Link])

  • Fatty acid control of growth of human cervical and endometrial cancer cells - PubMed. (URL: [Link])

  • Ketostearic acid | C18H34O3 | CID 439332 - PubChem - NIH. (URL: [Link])

  • Α-eleostearic acid inhibits growth and induces apoptosis in breast cancer cells via HER2/HER3 signaling - PubMed. (URL: [Link])

  • Cell Cycle Status Influences Resistance to Apoptosis Induced by Oxidative Stress in Human Breast Cancer Cells, Which Is Accompanied by Modulation of Autophagy - MDPI. (URL: [Link])

  • Stearic Acid - Beef Research. (URL: )
  • The Octadecanoids: Synthesis and Bioactivity of 18-Carbon Oxygenated Fatty Acids in Mammals, Bacteria, and Fungi - PMC. (URL: [Link])

  • Stearic acid - Wikipedia. (URL: [Link])

  • Curcumin-like Compound Inhibits Proliferation of Adenocarcinoma Cells by Inducing Cell Cycle Arrest and Senescence - MDPI. (URL: [Link])

  • Natural Compounds as Modulators of Cell Cycle Arrest: Application for Anticancer Chemotherapies - PMC. (URL: [Link])

  • Stearic acid | Saturated Fatty Acid, Triacylglycerol & Lipid | Britannica. (URL: [Link])

  • Induction of apoptosis in HeLa cells by 3beta-hydroxyurs-12-en-27-oic acid - PubMed. (URL: [Link])

Sources

Technical Guide: STAT3 Signaling Suppression by 4-Oxostearic Acid (4-OSA)

[3][4]

Executive Summary

4-Oxostearic acid (4-OSA) is an endogenous, bioactive lipid belonging to the class of Saturated Oxo Fatty Acids (SOFAs).[3][4] Unlike conventional STAT3 inhibitors that target the SH2 domain to prevent dimerization (e.g., Stattic), 4-OSA and its regioisomers (such as 6-OSA and 7-OSA) function by downregulating the expression of STAT3 and its downstream effector c-Myc.[3] This distinct mechanism suggests 4-OSA acts as a lipid signaling modulator, linking oxidative metabolic states to gene regulation in cancer cells (specifically non-small cell lung cancer and potentially others).

This guide delineates the physicochemical properties, signaling mechanisms, and validated protocols for utilizing 4-OSA in signal transduction research.

Part 1: Chemical Identity & Synthesis[3]

Physicochemical Profile

4-OSA is an 18-carbon saturated fatty acid characterized by a ketone (oxo) group at the C-4 position.[3] It is structurally distinct from hydroxy fatty acids (HFAs) and serves as a stable oxidized lipid signal.

PropertySpecification
IUPAC Name 4-oxooctadecanoic acid
Chemical Formula C₁₈H₃₄O₃
Molecular Weight 298.46 g/mol
Class Saturated Oxo Fatty Acid (SOFA)
Solubility DMSO (>10 mg/mL), Ethanol; Poor in water
Stability Stable at -20°C; avoid repeated freeze-thaw cycles
Synthesis Strategy (Photochemical Hydroacylation)

The most efficient synthesis of 4-OSA utilizes a green photochemical hydroacylation method, as described by Kokotos et al. (2021). This avoids harsh oxidants that could degrade the lipid chain.

Protocol Summary:

  • Reagents: Octadecanal (aldehyde precursor) and an acyl donor.

  • Catalyst: Anthraquinone or similar organophotocatalyst.

  • Condition: Irradiation (CFL or LED) in acetone/acetonitrile solvent.

  • Purification: Silica gel column chromatography (Eluent: Hexane/Ethyl Acetate).

Part 2: Mechanism of Action[5][6]

The SOFA-STAT3 Axis

While classical inhibitors block STAT3 phosphorylation (p-STAT3 Tyr705), 4-OSA exerts a "dual-hit" suppression by reducing the total protein abundance of STAT3 and its transcriptional target c-Myc.[3]

  • Primary Effect: Dose-dependent reduction of STAT3 protein levels.[3]

  • Secondary Effect: Concomitant loss of c-Myc expression, leading to G0/G1 cell cycle arrest.

  • Proposed Pathway: 4-OSA likely mimics endogenous lipid peroxidation products, acting as a stress signal that triggers the degradation or transcriptional repression of oncogenic drivers. This mimics the "ferroptosis-associated" lipid signaling where oxidized lipids dictate cell fate.[3]

Comparative Potency

Research indicates that the position of the oxo-group dictates potency.[3] While 6-OSA and 7-OSA show the highest potency in A549 lung cancer cells (IC50 ~15-20 µM), 4-OSA remains a bioactive analogue useful for studying structure-activity relationships (SAR) of lipid-mediated signaling.[3]

Pathway Visualization

The following diagram illustrates the unique entry point of 4-OSA compared to standard JAK/STAT inhibitors.

STAT3_Suppression_Pathwaycluster_extracellularExtracellular Environmentcluster_cytoplasmCytoplasmcluster_nucleusNucleus4-OSA4-Oxostearic Acid(4-OSA)DegradationProteasomal/LysosomalDegradation?4-OSA->Degradation  Induction?  IL6IL-6 CytokineReceptorgp130/JAK ReceptorSTAT3_InactiveSTAT3 (Monomer)Receptor->STAT3_InactivePhosphorylation (Tyr705)STAT3_Activep-STAT3 (Dimer)STAT3_Inactive->STAT3_ActiveDimerizationcMyc_Genec-Myc Gene TranscriptionSTAT3_Inactive->cMyc_GeneReduced PoolSTAT3_Active->cMyc_GeneTranslocation & BindingProliferationCell ProliferationcMyc_Gene->ProliferationInhibition

Caption: 4-OSA suppresses STAT3 signaling by reducing total STAT3 protein availability, distinct from phosphorylation inhibitors.[3]

Part 3: Experimental Protocols

Preparation of 4-OSA Stock
  • Solvent: Dimethyl sulfoxide (DMSO).

  • Concentration: Prepare a 50 mM master stock.

  • Storage: Aliquot into amber tubes (light sensitive) and store at -20°C under nitrogen or argon gas to prevent auto-oxidation.

  • Working Solution: Dilute in serum-free media immediately prior to use.[3] Final DMSO concentration must be <0.1%.

Cell Viability & IC50 Determination

Objective: Determine the antiproliferative concentration of 4-OSA.

  • Seeding: Seed A549 or HT-29 cells (3,000 cells/well) in 96-well plates.

  • Incubation: Allow attachment for 24 hours.

  • Treatment: Treat with 4-OSA (0, 5, 10, 20, 50, 100 µM) for 48 hours.

    • Control: Vehicle (0.1% DMSO).

    • Positive Control:[3] Stattic (5 µM).

  • Assay: Use SRB (Sulforhodamine B) or MTT assay.

    • SRB Fixation: Fix with 10% TCA at 4°C for 1 hour. Wash, dry, and stain with 0.4% SRB.

  • Analysis: Measure absorbance at 540 nm. Calculate % inhibition relative to vehicle.

Western Blot Validation (The "Self-Validating" Step)

To confirm the mechanism is specific to 4-OSA and not general toxicity, you must observe the loss of STAT3 protein before total cell death occurs.

Workflow:

  • Treatment: Treat cells with IC50 concentration of 4-OSA for 24h and 48h.[3]

  • Lysis: Use RIPA buffer supplemented with protease/phosphatase inhibitors (PMSF, Na3VO4).

  • Antibodies:

    • Primary: Anti-STAT3 (Total), Anti-p-STAT3 (Tyr705), Anti-c-Myc.[3]

    • Loading Control: Anti-GAPDH or Anti-β-Actin.[3]

  • Expected Result:

    • 4-OSA Treated: Significant decrease in Total STAT3 and c-Myc band intensity.

    • Stattic Treated (Comparison): Decrease in p-STAT3, but Total STAT3 may remain stable initially.

Experimental Workflow Diagram

Experimental_Workflowcluster_prepPhase 1: Preparationcluster_treatPhase 2: Treatmentcluster_analysisPhase 3: AnalysisStock_Prep4-OSA Stock(50mM in DMSO)DosingDose Ranging(5 - 100 µM)Stock_Prep->DosingCell_SeedCell Seeding(A549/HT29)Cell_Seed->DosingTimepointIncubation(24h / 48h)Dosing->TimepointSRB_AssayViability Assay(SRB/MTT)Timepoint->SRB_Assay  Cytotoxicity  Western_BlotWestern Blot(STAT3/c-Myc)Timepoint->Western_Blot  Mechanism  

Caption: Workflow for validating 4-OSA mediated STAT3 suppression.

Part 4: Data Summary & References

Comparative Effects of Oxo-Fatty Acids

The table below summarizes the activity of 4-OSA relative to its isomers as established in recent lipidomic and medicinal chemistry studies.

CompoundPosition of Oxo GroupPrimary TargetEffect on A549 Cells
4-OSA C-4STAT3 / c-MycModerate antiproliferative activity
6-OSA C-6STAT3 / c-MycHigh potency inhibition
7-OSA C-7STAT3 / c-MycHigh potency inhibition
9-HSA C-9 (Hydroxy)HDAC1G0/G1 Arrest (Distinct mechanism)
References
  • Kokotos, G., et al. (2021). Saturated Oxo Fatty Acids (SOFAs): A Previously Unrecognized Class of Endogenous Bioactive Lipids Exhibiting a Cell Growth Inhibitory Activity.[1] Journal of Medicinal Chemistry , 64(9). [3]

    • Key Finding: Identification of 4-OSA, 6-OSA, and 7-OSA as novel lipids that suppress STAT3 and c-Myc expression.[3][4]

  • Mountanea, O. G., et al. (2022).[4] Lipidomics Analysis of Free Fatty Acids in Human Plasma of Healthy and Diabetic Subjects by Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS). Molecules , 27(10).

    • Key Finding: Detection of endogenous levels of 4-OSA in human plasma, establishing it as a physiologically relevant metabolite.
  • Xiao, L., et al. (2022).[5] IL-9/STAT3/fatty acid oxidation–mediated lipid peroxidation contributes to Tc9 cell longevity and enhanced antitumor activity.[3][6][5][7][8] Journal of Clinical Investigation , 132(9).

    • Context: Establishes the broader link between oxidized lipids (lipid peroxidation)

The Metabolic & Synthetic Architecture of 4-Oxostearic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Metabolic Pathway of 4-Oxostearic Acid Biosynthesis Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

A Technical Guide to Saturated Oxo-Fatty Acids (SOFAs)

Executive Summary

4-Oxostearic acid (4-OSA), also known as 4-ketostearic acid, represents a distinct subclass of Saturated Oxo-Fatty Acids (SOFAs) . Unlike the canonical 3-keto intermediates of mitochondrial


-oxidation, 4-OSA is an emerging bioactive lipid with specific cytotoxic properties against cancer lines (e.g., A549) and regulatory effects on the STAT3/c-myc signaling axis.

This guide delineates the putative biosynthetic origins, enzymatic logic, and validated detection protocols for 4-OSA. It addresses the technical gap between its identification in human plasma and the lack of a "textbook" metabolic pathway, proposing a mechanistic framework based on regio-selective hydroxylation and subsequent dehydrogenation.

Part 1: The Biosynthetic Logic

Current lipidomic research indicates that 4-OSA is not a product of standard fatty acid degradation but rather a result of regio-selective oxidative functionalization . The biosynthesis follows a "Hydroxylation-Dehydrogenation" logic, distinct from the "Desaturation-Hydration" logic of


-oxidation.
1. The Putative Endogenous Pathway

In mammalian systems, the presence of 4-OSA suggests a diversion from stearic acid metabolism. The proposed pathway involves two critical enzymatic steps:

  • Step 1: C4-Regioselective Hydroxylation

    • Substrate: Stearic Acid (C18:0).[1][2]

    • Enzyme Class: Cytochrome P450 Monooxygenases (CYP4 family or orphan CYPs).

    • Mechanism: Radical abstraction of the hydrogen at C4, followed by "oxygen rebound" to form 4-hydroxystearic acid (4-HSA) . This is analogous to the

      
      -hydroxylation seen in CYP4A/F enzymes but with shifted regioselectivity.
      
    • Causality: The C4 position is chemically less activated than the

      
       (C2) or 
      
      
      
      (C3) positions; thus, this step requires a high-valent iron-oxo species (Compound I) within a constrained enzyme pocket to direct the oxidation to C4.
  • Step 2: Dehydrogenation to the Ketone

    • Substrate: 4-Hydroxystearic Acid (4-HSA).

    • Enzyme Class: Short-chain Dehydrogenases/Reductases (SDR) or specific Hydroxysteroid Dehydrogenases (HSDs) with promiscuous lipid activity.

    • Mechanism: NAD(P)+ dependent hydride transfer, converting the secondary alcohol at C4 to the ketone.

2. The Plant/Microbial "Alkane Hydroxylase" Route

In plant cuticular wax biosynthesis (e.g., Arabidopsis), similar oxo-fatty acids are generated via mid-chain hydroxylases.

  • Enzyme: CYP96A15 (Midchain Alkane Hydroxylase).[3]

  • Relevance: This enzyme has been shown to catalyze the formation of secondary alcohols and ketones on long-chain substrates. While it typically targets mid-chains (C9-C15), variants or homologs utilize the same mechanistic architecture to target C4 in specific microbial contexts.

3. Synthetic "Green" Hydroacylation (Laboratory Standard)

For research purposes, biological extraction is inefficient. The standard for generating high-purity 4-OSA for assays is Photochemical Hydroacylation .

  • Reaction: Coupling of aldehydes with electron-deficient alkenes using a photocatalyst.

  • Advantage: This method avoids the toxic transition metals often required in traditional organic synthesis, aligning with Green Chemistry principles.

Part 2: Visualization of Metabolic Architecture

The following diagram illustrates the bifurcation between canonical stearic acid metabolism (Desaturation) and the SOFA pathway (Oxidation).

G cluster_0 Canonical Pathway cluster_1 SOFA Biosynthetic Pathway Stearic Stearic Acid (C18:0) (Intracellular Pool) SCD1 SCD-1 (Desaturase) Stearic->SCD1 CYP CYP450 (Regioselective Hydroxylase) Stearic->CYP Oleic Oleic Acid (C18:1) (Canonical Product) HSA 4-Hydroxystearic Acid (4-HSA) DH Dehydrogenase (NAD+ dependent) HSA->DH OSA 4-Oxostearic Acid (4-OSA) STAT3 Inhibition of STAT3 / c-myc OSA->STAT3  Bioactive Signaling SCD1->Oleic  Delta-9 Desaturation CYP->HSA  C4-Hydroxylation DH->OSA  Oxidation

Figure 1: Divergence of Stearic Acid metabolism. The canonical SCD-1 pathway leads to Oleic acid, while the putative CYP-mediated pathway leads to the bioactive 4-Oxostearic Acid.

Part 3: Experimental Protocols (Self-Validating Systems)

To study 4-OSA, researchers must distinguish it from isobaric isomers (e.g., 3-oxostearic acid). The following protocols ensure specificity.

Protocol A: Targeted Lipidomics via LC-HRMS

Rationale: This protocol uses High-Resolution Mass Spectrometry (HRMS) to separate regioisomers based on retention time and fragmentation patterns, crucial for validating the presence of 4-OSA in biological samples.

Materials:

  • Column: Halo C18 (2.7 μm, 90 Å, 0.5 × 50 mm).[4]

  • Mobile Phase A: Acetonitrile / 0.01% Formic Acid / Isopropanol (80:20 v/v).[4]

  • Mobile Phase B: H2O / 0.01% Formic Acid.[4]

  • Standard: Synthetic 4-Oxostearic Acid (purity >98%).

Workflow:

  • Sample Preparation: Perform protein precipitation on plasma (100 µL) using cold methanol (300 µL). Vortex (30s) and centrifuge (10,000 x g, 10 min, 4°C). Collect supernatant.

  • Chromatography:

    • Inject 5 µL of supernatant.

    • Gradient: Start 5% Phase B (0.5 min)

      
       Ramp to 98% Phase B (over 7.5 min) 
      
      
      
      Hold (2 min).
    • Validation Check: 4-OSA must elute at a distinct retention time from 3-OSA and 6-OSA. Use the synthetic standard to establish the RT window (approx. 4.9 - 5.5 min depending on flow rate).

  • Mass Spectrometry (ESI-):

    • Operate in Negative Electrospray Ionization mode.

    • Target Mass: m/z 297.2435

      
      .
      
    • Confirmation: Monitor secondary fragmentation. 4-OSA typically yields a fragment corresponding to the cleavage adjacent to the ketone (alpha-cleavage).

Protocol B: Bioactivity Assay (STAT3 Inhibition)

Rationale: To verify the functional activity of synthesized or isolated 4-OSA.

  • Cell Line: A549 (Human Lung Carcinoma).[5]

  • Treatment: Incubate cells with 4-OSA (10–50 µM) for 24 hours.

  • Readout: Western Blot for p-STAT3 (Tyr705) and c-myc .

  • Control: Stearic acid (C18:0) at equimolar concentrations.

  • Validation: A specific reduction in p-STAT3 levels in 4-OSA treated cells, but not in Stearic acid treated cells, confirms the unique bioactivity of the oxo-moiety.

Part 4: Data Summary & Comparative Analysis

Table 1: Comparative Properties of Stearic Acid Derivatives

CompoundStructurePrimary OriginBioactivityDetection Target (ESI-)
Stearic Acid C18:0De Novo LipogenesisEnergy Storage, Membranem/z 283.2642
Oleic Acid C18:1 (

9)
SCD-1 DesaturationMembrane Fluiditym/z 281.2486
10-Oxostearic Acid 10-Oxo-C18:0Microbial (Gut)Gut Signaling, Lactone Precursorm/z 297.2435
4-Oxostearic Acid 4-Oxo-C18:0 CYP-mediated Oxidation STAT3 Inhibitor, Cytotoxic m/z 297.2435

Note: 10-Oxostearic and 4-Oxostearic are isobaric. Chromatographic separation (Protocol A) is mandatory for distinction.

References
  • Batsika, C. S., et al. (2021). Saturated Oxo Fatty Acids (SOFAs): A Previously Unrecognized Class of Endogenous Bioactive Lipids Exhibiting a Cell Growth Inhibitory Activity. Journal of Medicinal Chemistry. Link

  • Kokotos, G., et al. (2022). Lipidomics Analysis of Free Fatty Acids in Human Plasma of Healthy and Diabetic Subjects by Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS). Molecules.[1][2][5][6][7][8][9][10] Link

  • Greer, S., et al. (2007). The Cytochrome P450 Enzyme CYP96A15 Is the Midchain Alkane Hydroxylase Responsible for Formation of Secondary Alcohols and Ketones in Stem Cuticular Wax of Arabidopsis.[3] Plant Physiology.[3] Link

  • Rosazza, J. P., et al. (1995). Microbial oxidation of oleic acid. Applied and Environmental Microbiology. Link

Sources

Methodological & Application

Application Note: Precision Preparation and Handling of 4-Oxostearic Acid Standards

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in lipidomics, metabolic profiling, and drug discovery who require high-precision standards for 4-oxostearic acid (4-OSA) , a rare but biologically significant saturated oxo fatty acid (SOFA).[1]

Executive Summary & Scientific Rationale

4-oxostearic acid (4-OSA), also known as 4-ketostearic acid or 4-oxooctadecanoic acid, is a gamma-keto fatty acid.[1] Unlike common fatty acids, 4-OSA possesses a ketone group at the C4 position relative to the carboxyl group.[1] This structural feature introduces specific chemical behaviors—most notably the potential for


-keto-acid lactonization  (cyclization) under acidic conditions or dehydration, forming a pseudo-acid or enol-lactone structure similar to levulinic acid derivatives.[1]

Why this protocol matters: Standard commercial protocols for fatty acids (e.g., Stearic Acid) are insufficient for 4-OSA.[1] Improper solubilization or pH handling can shift the equilibrium between the open-chain keto acid and its cyclic lactol form, leading to split peaks in chromatography, inconsistent ionization in Mass Spectrometry, and quantitation errors >20%.

This guide provides a validated workflow to prepare stable, monomeric 4-OSA standards for quantitative Lipidomics.

Chemical Specifications & Handling

PropertySpecificationNotes
Compound Name 4-Oxostearic AcidSynonyms: 4-ketostearic acid, 4-oxooctadecanoic acid
CAS Number 16694-30-7Rare standard; often requires custom synthesis or specialized vendors.[1]
Molecular Formula C₁₈H₃₄O₃MW: 298.46 g/mol
pKa (approx) ~4.5 (COOH)The C4-ketone increases acidity of α-protons.[1]
Solubility Methanol, Ethanol, DMSOInsoluble in water.[1] Avoid non-polar solvents (Hexane) for stock storage to prevent lactonization.[1]
Stability Sensitive to pH < 3Acidic environments promote cyclization to lactones.[1]
The Gamma-Keto Equilibrium Challenge

4-OSA is a structural analog of levulinic acid.[1] In solution, it exists in an equilibrium between the free keto-acid (open chain) and the hydroxyl-lactone (cyclic lactol).[1]

  • Open Form: Preferred in basic or neutral polar solvents (Methanol/Water).[1]

  • Cyclic Form: Promoted by non-polar solvents or acidic catalysis.[1]

Protocol Rule #1: Always maintain stock solutions in Methanol (MeOH) .[1] The protic nature of methanol hydrogen-bonds with the carboxyl and ketone groups, stabilizing the open-chain form required for consistent LC-MS quantitation.[1]

Protocol: Stock Standard Preparation

Objective: Prepare a primary stock solution of 1,000 µg/mL (1 mg/mL) that is stable for 6 months at -20°C.

Materials Required[1][2][3][4][5][6][7][8][9][10]
  • Standard: 4-Oxostearic Acid (Solid, >95% purity).[1]

  • Solvent: LC-MS Grade Methanol (MeOH).[1] Do not use Chloroform.[1]

  • Container: Amber glass vial with PTFE-lined screw cap (to prevent plasticizer leaching and photo-degradation).[1]

  • Gas: Nitrogen (

    
    ) for headspace purging.[1]
    
Step-by-Step Workflow
  • Equilibration: Allow the solid standard vial to warm to room temperature (20-25°C) in a desiccator before opening. This prevents water condensation, which causes weighing errors.[1]

  • Gravimetric Weighing:

    • Place a clean 2 mL amber glass vial on an analytical microbalance (readability 0.01 mg).

    • Tare the balance.[1]

    • Weigh approximately 1.00 mg of 4-OSA directly into the vial.[1] Record the exact mass (e.g.,

      
      ).
      
  • Dissolution:

    • Calculate the required volume of Methanol to achieve exactly 1,000 µg/mL.

    • Formula:

      
      
      
    • Add the calculated volume of Methanol.[1]

  • Homogenization: Vortex for 30 seconds. Sonicate for 5 minutes at room temperature to ensure complete dissolution.

    • Visual Check: Solution must be clear and colorless.[1]

  • Storage: Flush the vial headspace with a gentle stream of Nitrogen gas to remove oxygen.[1] Cap tightly. Store at -20°C .

Protocol: Working Standard & LC-MS/MS Analysis

Objective: Prepare a working curve (10 ng/mL – 1000 ng/mL) for LC-MS analysis without inducing lactonization.

Dilution Strategy

Solvent: 50:50 Methanol:Water (v/v).[1] Note: Using 100% water as a diluent may cause precipitation of the fatty acid.[1] Using 100% organic solvent may distort early-eluting peaks in Reverse Phase LC.[1]

  • Intermediate Stock (10 µg/mL):

    • Transfer 10 µL of Stock (1 mg/mL) into 990 µL of Methanol. Vortex.

  • Calibration Series:

    • Prepare serial dilutions in 1.5 mL HPLC vials.

Target Conc.[1] (ng/mL)Volume of Previous Std (µL)Volume of Diluent (MeOH:H₂O) (µL)
1000 100 µL of Intermediate Stock900
500 500 µL of 1000 ng/mL500
100 100 µL of 1000 ng/mL900
50 500 µL of 100 ng/mL500
10 100 µL of 100 ng/mL900
LC-MS/MS Method Parameters
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (or 5mM Ammonium Acetate for negative mode).[1]

  • Mobile Phase B: Acetonitrile/Methanol (90:[1]10) + 0.1% Formic Acid.[1]

  • Ionization: ESI Negative Mode (

    
    ).[1]
    
  • MRM Transition:

    • Precursor:

      
       297.2 (Deprotonated 4-OSA)[1]
      
    • Product:

      
       253.2 (Loss of 
      
      
      
      , characteristic of carboxylic acids)
    • Secondary Product:

      
       225.2 (Cleavage alpha to keto group).[1]
      

Visualized Workflow (Graphviz)[1]

The following diagram illustrates the critical decision points in the handling of gamma-keto fatty acids to avoid cyclization artifacts.

G Start Solid 4-Oxostearic Acid (CAS 16694-30-7) Weigh Weigh ~1.0 mg (Analytical Balance) Start->Weigh SolventSelect Select Solvent Weigh->SolventSelect WrongSolvent Non-Polar (Hexane/CHCl3) or Acidic pH SolventSelect->WrongSolvent Avoid RightSolvent Methanol (LC-MS Grade) SolventSelect->RightSolvent Recommended Lactone Cyclization Risk! Formation of Lactol/Lactone (Split Peaks) WrongSolvent->Lactone OpenChain Stable Open-Chain Form (Monomeric) RightSolvent->OpenChain Stock Primary Stock (1 mg/mL) Store @ -20°C under N2 OpenChain->Stock Dilution Working Dilution Solvent: 50% MeOH / 50% Water Stock->Dilution Analysis LC-MS/MS Analysis ESI(-) m/z 297.2 -> 253.2 Dilution->Analysis

Caption: Critical pathway for 4-OSA preparation. Selection of protic solvent (Methanol) is essential to prevent gamma-keto lactonization.[1]

Derivatization for GC-MS (Alternative)

If LC-MS is unavailable, GC-MS can be used, but the keto group and carboxylic acid must be stabilized.[1]

  • Methylation: Treat dried standard with

    
    -Methanol (14%) at 60°C for 10 minutes. This converts the carboxylic acid to a methyl ester (FAME).[1]
    
  • Keto-Protection (Optional but Recommended): If peak tailing occurs, convert the ketone to an oxime using Methoxyamine Hydrochloride in Pyridine before methylation.[1]

  • Analysis: Analyze as 4-oxo-methyl stearate (or the oxime derivative).

Quality Control & Troubleshooting

IssueProbable CauseCorrective Action
Split Peaks in LC Equilibrium between keto-acid and lactol forms.[1]Ensure mobile phase pH is not extremely acidic.[1] Increase column temperature to 40°C to speed up interconversion (peak coalescence).
Low Sensitivity Poor ionization in ESI(+).[1]Switch to ESI Negative Mode . Fatty acids ionize best as

.[1]
Signal Decay Oxidation of the keto group.[1]Always store under Nitrogen.[1] Prepare fresh working standards daily.

References

  • Kokotos, G., et al. (2014).[1] "Saturated Oxo Fatty Acids (SOFAs): A Previously Unrecognized Class of Endogenous Bioactive Lipids Exhibiting a Cell Growth Inhibitory Activity."[1][2] Journal of Medicinal Chemistry.

  • Tsikas, D., et al. (2022).[1] "Lipidomics Analysis of Free Fatty Acids in Human Plasma of Healthy and Diabetic Subjects by Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS)." International Journal of Molecular Sciences.

  • Theodoseau, M., et al. (2014).[1] "Synthesis and Bioactivity of 18-Carbon Oxygenated Fatty Acids." Biochimica et Biophysica Acta (BBA).[1]

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 85547, 4-Oxostearic acid."[1] PubChem.

Sources

Application Note: Mass Spectrometric Analysis of 4-Oxostearic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-Oxostearic acid, a keto derivative of stearic acid, is a molecule of significant interest in lipidomics and metabolic research. Its presence and concentration in biological systems can be indicative of oxidative stress and various metabolic pathways. Accurate identification and quantification of 4-oxostearic acid are crucial for understanding its physiological roles and its potential as a biomarker. Mass spectrometry, coupled with chromatographic separation, stands as the premier analytical technique for the structural elucidation and quantification of such modified fatty acids.

This application note provides a comprehensive guide to the mass spectrometric fragmentation patterns of 4-oxostearic acid under both Electron Ionization (EI) for Gas Chromatography-Mass Spectrometry (GC-MS) and Electrospray Ionization (ESI) for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We delve into the causal mechanisms behind the observed fragmentation, offering field-proven insights for researchers, scientists, and drug development professionals. The protocols herein are designed to be self-validating, ensuring trustworthy and reproducible results.

GC-MS Analysis of 4-Oxostearic Acid Methyl Ester (4-oxo-SA-ME)

For GC-MS analysis, derivatization of the carboxylic acid group of 4-oxostearic acid to its methyl ester is an essential step to increase volatility and improve chromatographic performance. The resulting 4-oxostearic acid methyl ester (4-oxo-SA-ME) exhibits a characteristic fragmentation pattern under electron ionization.

Electron Ionization (EI) Fragmentation Pattern of 4-Oxostearic Acid Methyl Ester

The fragmentation of 4-oxo-SA-ME is directed by the locations of the methyl ester and the keto group at the C-4 position. The following pathways are proposed based on established fragmentation mechanisms of fatty acid methyl esters (FAMEs) and ketones. A key analytical approach involves comparing the spectrum of the analyte to that of its isomers, such as methyl 12-oxostearate, for which reference spectra are available.[1][2][3]

Key Fragmentation Pathways:

  • α-Cleavage adjacent to the Carbonyl Group: The C-C bonds adjacent to the keto group are susceptible to cleavage.

    • Cleavage between C3 and C4 results in the loss of a propyl radical, leading to a prominent ion.

    • Cleavage between C4 and C5 leads to the formation of an acylium ion.

  • McLafferty Rearrangement: While the classic McLafferty rearrangement for FAMEs produces an ion at m/z 74, the presence of the 4-keto group can lead to alternative rearrangements. A McLafferty-type rearrangement involving the keto-enol tautomer can also occur.[4]

  • Cleavage associated with the Methyl Ester: Fragmentation proximate to the ester functionality is also observed. This includes the loss of the methoxy group (-•OCH₃) and the characteristic ion for the methoxycarbonyl group.

Diagram: Predicted EI Fragmentation of Methyl 4-Oxostearate

EI_Fragmentation Predicted EI Fragmentation of Methyl 4-Oxostearate M Methyl 4-oxostearate [M]⁺• m/z 312 F1 [M - •C₃H₇]⁺ m/z 269 M->F1 α-cleavage (C3-C4) F2 [M - C₁₄H₂₉•]⁺ m/z 99 M->F2 α-cleavage (C4-C5) F3 [M - •OCH₃]⁺ m/z 281 M->F3 Loss of methoxy radical F4 [M - H₂O]⁺• m/z 294 M->F4 McLafferty-type (keto-enol)

Caption: Predicted major EI fragmentation pathways of methyl 4-oxostearate.

Table 1: Predicted Key EI Fragment Ions of Methyl 4-Oxostearate

m/zProposed Structure/FormulaFragmentation Pathway
312[C₁₉H₃₆O₃]⁺•Molecular Ion (M⁺•)
281[C₁₈H₃₃O₂]⁺[M - •OCH₃]⁺ (Loss of methoxy radical)
269[C₁₆H₂₉O₃]⁺[M - •C₃H₇]⁺ (α-cleavage at C3-C4)
99[C₅H₇O₂]⁺[M - C₁₄H₂₉•]⁺ (α-cleavage at C4-C5)
74[C₃H₆O₂]⁺•McLafferty Rearrangement (characteristic of methyl esters)
Protocol for GC-MS Analysis of 4-Oxostearic Acid

This protocol outlines the derivatization of 4-oxostearic acid to its methyl ester followed by GC-MS analysis.

I. Sample Preparation and Derivatization (Methylation)

  • Starting Material: A dried lipid extract or a purified sample of 4-oxostearic acid.

  • Reagents:

    • BF₃-Methanol (14% w/v) or 2% H₂SO₄ in Methanol

    • Hexane

    • Saturated NaCl solution

    • Anhydrous Na₂SO₄

  • Procedure:

    • To the dried sample (typically 10-100 µg), add 1 mL of 2% H₂SO₄ in methanol.

    • Cap the vial tightly and heat at 60°C for 1 hour.

    • Allow the reaction mixture to cool to room temperature.

    • Add 1 mL of hexane and 0.5 mL of saturated NaCl solution. Vortex thoroughly.

    • Centrifuge briefly to separate the phases.

    • Carefully transfer the upper hexane layer containing the FAMEs to a clean vial.

    • Dry the hexane extract over a small amount of anhydrous Na₂SO₄.

    • The sample is now ready for GC-MS analysis.

II. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Injection: 1 µL, splitless mode

  • Inlet Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 min

    • Ramp 1: 10°C/min to 280°C

    • Hold at 280°C for 10 min

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI)

    • Electron Energy: 70 eV

    • Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Scan Range: m/z 40-550

LC-MS/MS Analysis of 4-Oxostearic Acid

LC-MS/MS offers a powerful alternative for the analysis of 4-oxostearic acid without the need for derivatization. Electrospray ionization in negative ion mode is particularly effective for carboxylic acids, generating a deprotonated molecule [M-H]⁻.

ESI-MS/MS Fragmentation of Deprotonated 4-Oxostearic Acid

The fragmentation of the [M-H]⁻ ion of 4-oxostearic acid is primarily driven by the negatively charged carboxylate group. The presence of the keto group at the C-4 position provides a site for specific cleavages upon collision-induced dissociation (CID).

Key Fragmentation Pathways:

  • Neutral Losses: Loss of small neutral molecules such as water (H₂O) and carbon dioxide (CO₂) from the precursor ion is common.

  • Charge-Driven Cleavages: The negative charge on the carboxylate can induce cleavage along the fatty acid chain. Cleavages alpha and beta to the carbonyl group are expected to be prominent.

  • Formation of Enolate: The presence of the keto group allows for the formation of an enolate ion, which can influence the fragmentation cascade.

Diagram: Predicted ESI-MS/MS Fragmentation of Deprotonated 4-Oxostearic Acid

ESI_Fragmentation Predicted ESI-MS/MS Fragmentation of [4-Oxostearic Acid - H]⁻ M_H [M-H]⁻ m/z 297 F1 [M-H - H₂O]⁻ m/z 279 M_H->F1 Loss of water F2 [M-H - CO₂]⁻ m/z 253 M_H->F2 Decarboxylation F3 Cleavage α to C=O (C3-C4) M_H->F3 F4 Cleavage β to C=O (C2-C3) M_H->F4

Caption: Predicted major ESI-MS/MS fragmentation pathways of deprotonated 4-oxostearic acid.

Table 2: Predicted Key ESI-MS/MS Fragment Ions of Deprotonated 4-Oxostearic Acid

Precursor Ion (m/z)Product Ion (m/z)Proposed Loss/FragmentFragmentation Pathway
297279[M-H - H₂O]⁻Loss of water
297253[M-H - CO₂]⁻Decarboxylation
297Specific ionsCleavage adjacent to the keto groupCharge-driven cleavage
Protocol for LC-MS/MS Analysis of 4-Oxostearic Acid

This protocol is designed for the sensitive and selective quantification of 4-oxostearic acid in biological matrices.

I. Sample Preparation

  • Matrix: Plasma, serum, or cell lysates.

  • Reagents:

    • Cold Acetonitrile

    • Internal Standard (e.g., d₄-4-oxostearic acid)

    • 0.1% Formic Acid in Water

    • 0.1% Formic Acid in Acetonitrile

  • Procedure:

    • To 100 µL of sample, add 400 µL of cold acetonitrile containing the internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of 50:50 (v/v) 0.1% formic acid in water:0.1% formic acid in acetonitrile.

II. LC-MS/MS Instrumentation and Conditions

  • LC System: Waters ACQUITY UPLC I-Class (or equivalent)

  • Mass Spectrometer: Waters Xevo TQ-S (or equivalent triple quadrupole)

  • Column: C18 reversed-phase column (e.g., Waters ACQUITY UPLC BEH C18, 2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-1 min: 50% B

    • 1-10 min: Linear gradient to 95% B

    • 10-12 min: Hold at 95% B

    • 12.1-15 min: Return to 50% B and equilibrate

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • MS Parameters:

    • Ionization Mode: ESI Negative

    • Capillary Voltage: 2.5 kV

    • Desolvation Temperature: 450°C

    • Desolvation Gas Flow: 800 L/hr

    • Cone Gas Flow: 50 L/hr

    • Collision Gas: Argon

    • MRM Transitions: To be optimized by infusing a standard of 4-oxostearic acid. A primary transition would be m/z 297 -> [characteristic fragment].

Conclusion

This application note provides a detailed framework for the analysis of 4-oxostearic acid using both GC-MS and LC-MS/MS. The proposed fragmentation patterns, based on established chemical principles and analysis of isomeric compounds, offer a robust starting point for the identification and structural confirmation of this important oxo-fatty acid. The detailed protocols provide researchers with the necessary tools to implement these methods in their own laboratories for applications ranging from basic research to clinical and pharmaceutical drug development.

References

  • JEOL. (n.d.). Integrated Analysis of Fatty Acid Methyl Esters using msFineAnalysis Version 2. Retrieved from [Link]

  • NIST. (n.d.). Octadecanoic acid, 12-oxo-, methyl ester. NIST Chemistry WebBook. Retrieved from [Link]

  • Xu, Y. J., & Zhang, J. (2013).
  • Dunnivant, F. M., & Ginsbach, J. W. (2008). GCMS Section 6.11.4 Fragmentation of Aldehydes. Whitman College. Retrieved from [Link]

  • ResearchGate. (n.d.). Diagnostically important ions in the mass spectra of methyl... [Image]. Retrieved from [Link]

  • MassBank. (2017). chemontid:0000262. Retrieved from [Link]

  • Xu, Y. J., & Zhang, J. (2013).
  • Brown, S. H., et al. (2010). Structural characterization of saturated branched chain fatty acid methyl esters by collisional dissociation of molecular ions generated by electron ionization. Journal of lipid research, 51(3), 633–643.
  • ChemRxiv. (2025). Interesting signals from (electro)chemical mass spectrometry: are they real? Retrieved from [Link]

  • CAS. (n.d.). 4-Oxooctadecanoic acid. CAS Common Chemistry. Retrieved from [Link]

  • Shimadzu. (n.d.). Ionization Modes: EI. Retrieved from [Link]

  • Lankin, D. C., & Hercules, D. M. (1985). Analysis of fatty acid methyl esters by high-resolution gas chromatography-chemical ionisation mass spectrometry.
  • NIST. (n.d.). Octadecanoic acid, 12-oxo-, methyl ester. NIST Chemistry WebBook. Retrieved from [Link]

  • Dalton Transactions. (2016). Dalton Transactions. University of Victoria. Retrieved from [Link]

  • Wiley Science Solutions. (n.d.). FAMEs Fatty Acid Methyl Esters: Mass Spectral Database. Retrieved from [Link]

  • NIST. (n.d.). Octadecanoic acid. NIST Chemistry WebBook. Retrieved from [Link]

  • Linstrom, P. J. (2023). Electron ionization fragmentation studies for a series of 4-methoxymethylene benzoate esters. Rapid Communications in Mass Spectrometry, 37(24), e9654.
  • FooDB. (2010). Showing Compound 9-Oxooctadecanoic acid (FDB002967). Retrieved from [Link]

  • Pozo, O. J., et al. (2020). In-depth gas chromatography/tandem mass spectrometry fragmentation analysis of formestane and evaluation of mass spectral discrimination of isomeric 3-keto-4-ene hydroxy steroids. Rapid Communications in Mass Spectrometry, 34(24), e8937.
  • PubChem. (n.d.). Ketostearic acid. Retrieved from [Link]

  • Vékey, K., et al. (2019).
  • Lee, J., et al. (2014). General Fragmentations of Alkaloids in Electrospray Ionization Tandem Mass Spectrometry. Bulletin of the Korean Chemical Society, 35(1), 145-150.
  • Wang, Y., et al. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Molecules, 28(18), 6563.
  • Aissa, I., et al. (2021). Study on the CID Fragmentation Pathways of Deprotonated 4'-Monophosphoryl Lipid A. Molecules, 26(19), 5961.
  • Nugraha, R. E., & Nandiyanto, A. B. D. (2021). How to read and Interpret GC/MS Spectra. Indonesian Journal of Multidisciplinary Research, 1(2), 171-206.
  • Chad's Prep. (2018, September 20). 14.6c Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry [Video]. YouTube. Retrieved from [Link]

  • Wang, C., et al. (2009). Fragmentation of deprotonated cyclic dipeptides by electrospray ionization mass spectrometry. Journal of mass spectrometry, 44(8), 1189-1197.
  • Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products.

Sources

Application Note & Protocols: A Comprehensive Guide to In Vitro Cytotoxicity Assessment of 4-Oxostearic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emerging Biological Significance of Oxo-Fatty Acids

Fatty acids are fundamental cellular components, serving not only as energy stores and structural elements of membranes but also as critical signaling molecules.[1] The introduction of a keto group into the fatty acid carbon chain, creating oxo-fatty acids, can significantly alter their biological activities.[1] These modifications can modulate a variety of cellular processes, including inflammatory responses and metabolic pathways.[1]

4-Oxostearic acid, a less-studied 18-carbon saturated oxo-fatty acid, belongs to this intriguing class of molecules. While the broader family of "octadecanoids" (oxygenated 18-carbon fatty acids) is known to be formed through various enzymatic and non-enzymatic pathways in mammals, bacteria, and fungi, the specific biological roles of many individual isomers, including 4-oxostearic acid, remain to be fully elucidated.[2][3] Preliminary research into related compounds, such as other oxo- and hydroxystearic acids, suggests potential roles in modulating cell growth and inducing cell cycle arrest.[4][5] For instance, 9-hydroxystearic acid has been shown to inhibit the growth of several cancer cell lines.[4]

Given the potential for novel fatty acids to act as bioactive molecules, a thorough toxicological assessment is a critical first step in understanding their therapeutic or hazardous potential. This application note provides a detailed guide for researchers, scientists, and drug development professionals on how to conduct robust in vitro cytotoxicity assays for 4-oxostearic acid. We will delve into the principles and detailed protocols for three widely accepted and complementary assays: the MTT assay for metabolic activity, the LDH assay for membrane integrity, and the Caspase-3/7 assay for apoptosis.

Foundational Knowledge: Principles of In Vitro Cytotoxicity Testing

Before embarking on the specific protocols, it is crucial to understand the fundamental principles that underpin in vitro cytotoxicity testing. The goal is to determine the concentration at which a substance, in this case, 4-oxostearic acid, elicits a toxic effect on cultured cells. This is often quantified as the IC50 (half-maximal inhibitory concentration), which represents the concentration of a substance that reduces a specific biological or biochemical function by 50%.

The choice of cell line is paramount and should be guided by the research question. For general toxicity screening, a common and well-characterized cell line such as human embryonic kidney cells (HEK293) or a liver cell line (HepG2) may be appropriate.[6] If investigating anti-cancer potential, a panel of cancer cell lines relevant to the disease of interest should be used.

A critical aspect of experimental design is the inclusion of appropriate controls:

  • Vehicle Control: Cells treated with the same solvent used to dissolve the 4-oxostearic acid (e.g., DMSO) at the highest concentration used in the experiment. This control accounts for any cytotoxic effects of the solvent itself.

  • Untreated Control: Cells cultured in media alone, representing 100% cell viability.

  • Positive Control (for specific assays): A known cytotoxic agent to ensure the assay is performing as expected.

Assay Protocol: MTT Assay for Cell Viability and Metabolic Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.[7][8][9] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[7][9] The amount of formazan produced is directly proportional to the number of viable, metabolically active cells.[10]

Rationale for Experimental Choices

The MTT assay is often the first-line screening tool for cytotoxicity due to its simplicity, high throughput, and cost-effectiveness. It provides a rapid assessment of the overall health of the cell population in response to a test compound.

Step-by-Step Protocol for MTT Assay
  • Cell Seeding:

    • Culture the chosen cell line to ~80% confluency.

    • Trypsinize and resuspend the cells in fresh culture medium.

    • Perform a cell count and determine cell viability (e.g., using trypan blue exclusion).

    • Seed the cells into a 96-well flat-bottom plate at a pre-determined optimal density (typically 5,000-10,000 cells/well in 100 µL of medium).

    • Incubate the plate overnight in a humidified incubator at 37°C with 5% CO2 to allow for cell attachment.

  • Preparation and Addition of 4-Oxostearic Acid:

    • Prepare a stock solution of 4-oxostearic acid in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the 4-oxostearic acid stock solution in culture medium to achieve the desired final concentrations.

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of 4-oxostearic acid. Include vehicle control and untreated control wells.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[11]

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.[9]

    • Incubate the plate for 4 hours at 37°C in a humidified atmosphere.[7]

  • Formazan Solubilization and Absorbance Measurement:

    • After the 4-hour incubation, add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well to dissolve the formazan crystals.[10]

    • Gently mix the contents of the wells by pipetting up and down or by using an orbital shaker for 15 minutes.[9]

    • Measure the absorbance of the samples at a wavelength between 550 and 600 nm using a microplate reader.[7] A reference wavelength of >650 nm can be used to subtract background absorbance.[7]

Data Analysis
  • Calculate Percent Viability:

    • % Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] * 100

  • Determine IC50:

    • Plot the percent viability against the log of the 4-oxostearic acid concentration.

    • Use non-linear regression analysis to fit a dose-response curve and calculate the IC50 value.

Workflow Diagram

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Seed_Cells Seed Cells in 96-well Plate Prepare_Compound Prepare 4-Oxostearic Acid Dilutions Treat_Cells Treat Cells with Compound Prepare_Compound->Treat_Cells Incubate_24_72h Incubate (24-72h) Treat_Cells->Incubate_24_72h Add_MTT Add MTT Reagent Incubate_24_72h->Add_MTT Incubate_4h Incubate (4h) Add_MTT->Incubate_4h Add_Solubilizer Add Solubilization Solution Incubate_4h->Add_Solubilizer Read_Absorbance Read Absorbance (570nm) Add_Solubilizer->Read_Absorbance Calculate_Viability Calculate % Viability Read_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 Calculate_Viability->Determine_IC50

Caption: Workflow for the MTT cytotoxicity assay.

Assay Protocol: LDH Assay for Cell Membrane Integrity

The Lactate Dehydrogenase (LDH) cytotoxicity assay is a colorimetric method used to quantify cell death by measuring the activity of LDH released from damaged cells into the culture medium.[12][13] LDH is a stable cytosolic enzyme that is released upon cell lysis, making it a reliable indicator of compromised cell membrane integrity.[12][14]

Rationale for Experimental Choices

The LDH assay provides a different perspective on cytotoxicity compared to the MTT assay. While the MTT assay measures metabolic activity, which can be affected by factors other than cell death, the LDH assay directly measures cell membrane damage, a hallmark of necrosis and late-stage apoptosis.

Step-by-Step Protocol for LDH Assay
  • Cell Seeding and Treatment:

    • Follow the same procedure as for the MTT assay (Steps 1 and 2) to seed and treat cells with various concentrations of 4-oxostearic acid in a 96-well plate.

    • It is essential to set up the following controls in triplicate:

      • Spontaneous LDH Release: Untreated cells to measure the baseline LDH release.

      • Maximum LDH Release: Untreated cells lysed with a lysis solution (e.g., 10X Lysis Solution provided in kits) 45 minutes before the assay to determine the maximum possible LDH release.[12]

      • Background Control: Medium only, to account for any LDH present in the serum of the culture medium.[15]

  • Collection of Supernatant:

    • After the incubation period, centrifuge the 96-well plate at 400 x g for 5 minutes.[15]

    • Carefully transfer 50-100 µL of the cell-free supernatant from each well to a new flat-bottom 96-well plate.[14][15]

  • LDH Reaction:

    • Prepare the LDH reaction mixture (Substrate Mix and Assay Buffer) according to the manufacturer's instructions.[12]

    • Add 50-100 µL of the LDH reaction mixture to each well containing the supernatant.[15]

    • Incubate the plate at room temperature for 30 minutes, protected from light.[12][14]

  • Stopping the Reaction and Measuring Absorbance:

    • Add 50 µL of Stop Solution to each well.[12][14]

    • Gently shake the plate to ensure thorough mixing.

    • Measure the absorbance at 490 nm within 1 hour using a microplate reader.[12][13]

Data Analysis
  • Calculate Percent Cytotoxicity:

    • % Cytotoxicity = [ (Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release) ] * 100

Workflow Diagram

LDH_Workflow cluster_prep Preparation & Treatment cluster_assay Assay cluster_analysis Data Analysis Seed_Treat Seed and Treat Cells in 96-well Plate Setup_Controls Set Up Spontaneous and Maximum Release Controls Centrifuge Centrifuge Plate Setup_Controls->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant Add_Reaction_Mix Add LDH Reaction Mix Collect_Supernatant->Add_Reaction_Mix Incubate_30min Incubate (30 min, RT) Add_Reaction_Mix->Incubate_30min Add_Stop_Solution Add Stop Solution Incubate_30min->Add_Stop_Solution Read_Absorbance Read Absorbance (490nm) Add_Stop_Solution->Read_Absorbance Calculate_Cytotoxicity Calculate % Cytotoxicity Read_Absorbance->Calculate_Cytotoxicity Caspase_Workflow cluster_prep Preparation & Treatment cluster_assay Assay cluster_analysis Data Analysis Seed_Treat Seed and Treat Cells in White-walled 96-well Plate Equilibrate Equilibrate Plate and Reagent to RT Seed_Treat->Equilibrate Add_Reagent Add Caspase-Glo® 3/7 Reagent Equilibrate->Add_Reagent Incubate_1_3h Incubate (1-3h, RT) Add_Reagent->Incubate_1_3h Read_Luminescence Read Luminescence Incubate_1_3h->Read_Luminescence Calculate_Fold_Change Calculate Fold Change in Caspase Activity Read_Luminescence->Calculate_Fold_Change

Caption: Workflow for the Caspase-3/7 apoptosis assay.

Data Presentation and Interpretation

The data obtained from these assays should be presented clearly to facilitate interpretation. A summary table is an effective way to present the IC50 values and maximum effects observed.

Table 1: Hypothetical Cytotoxicity Data for 4-Oxostearic Acid on HepG2 Cells (48h Treatment)

AssayEndpoint MeasuredIC50 (µM)Maximum Effect Observed
MTT Metabolic Activity75.285% reduction in viability
LDH Membrane Integrity120.560% increase in cytotoxicity
Caspase-3/7 Apoptosis Induction82.15.5-fold increase in activity

Interpretation of Hypothetical Data:

In this hypothetical example, the IC50 values from the MTT and Caspase-3/7 assays are relatively close, suggesting that the reduction in metabolic activity is likely due to the induction of apoptosis. The higher IC50 value for the LDH assay indicates that significant membrane leakage (a hallmark of necrosis) occurs at higher concentrations or as a secondary event following apoptosis.

Conclusion and Future Directions

This application note provides a comprehensive framework for the in vitro cytotoxicity assessment of 4-oxostearic acid. By employing a multi-assay approach that evaluates metabolic activity, membrane integrity, and apoptosis, researchers can obtain a robust and nuanced understanding of the compound's cytotoxic potential. The detailed protocols and rationale provided herein are designed to ensure scientific rigor and reproducibility.

Future studies could expand upon these findings by:

  • Investigating the effects of 4-oxostearic acid on a broader panel of cell lines, including both cancerous and non-cancerous cells, to assess for selective toxicity.

  • Exploring the upstream apoptotic pathways (e.g., mitochondrial vs. death receptor pathways) to further elucidate the mechanism of action.

  • Examining the impact of 4-oxostearic acid on other cellular processes, such as cell cycle progression and oxidative stress.

By systematically applying these well-established cytotoxicity assays, the scientific community can begin to unravel the biological functions and therapeutic potential of novel oxo-fatty acids like 4-oxostearic acid.

References

  • protocols.io. (2024, December 11). LDH cytotoxicity assay. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • PubMed. (n.d.). A simple protocol for using a LDH-based cytotoxicity assay to assess the effects of death and growth inhibition at the same time. Retrieved from [Link]

  • NCBI Bookshelf. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • protocols.io. (n.d.). MTT (Assay protocol). Retrieved from [Link]

  • Molecular Devices. (n.d.). EarlyTox Caspase-3/7 R110 Assay Kit. Retrieved from [Link]

  • NCBI Bookshelf. (2021, July 1). Apoptosis Marker Assays for HTS - Assay Guidance Manual. Retrieved from [Link]

  • PMC. (n.d.). Effects of Regioisomerism on the Antiproliferative Activity of Hydroxystearic Acids on Human Cancer Cell Lines. Retrieved from [Link]

  • PubMed. (n.d.). Influence of hydroxystearic acid on in vitro cell proliferation. Retrieved from [Link]

  • MDPI. (2024, December 4). In Vitro Investigation of Biological and Toxic Effects of 4-Octylphenol on Human Cells. Retrieved from [Link]

  • PMC. (2025, October 17). A review of cytotoxicity testing methods and in vitro study of biodegradable Mg-1%Sn-2%HA composite by elution method. Retrieved from [Link]

  • PMC. (n.d.). The Octadecanoids: Synthesis and Bioactivity of 18-Carbon Oxygenated Fatty Acids in Mammals, Bacteria, and Fungi. Retrieved from [Link]

  • ACS Publications. (2024, December 16). The Octadecanoids: Synthesis and Bioactivity of 18-Carbon Oxygenated Fatty Acids in Mammals, Bacteria, and Fungi | Chemical Reviews. Retrieved from [Link]

Sources

Application Notes and Protocols: Solubilizing 4-Ketostearic Acid for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Long-chain fatty acids (LCFAs) are fundamental molecules in cellular biology, serving as energy sources, structural components of membranes, and potent signaling molecules.[1][2] 4-Ketostearic acid (also known as 4-oxooctadecanoic acid), a C18 saturated fatty acid with a ketone group at the fourth carbon, is a subject of interest for its potential roles in metabolism and cellular regulation. However, like other LCFAs, its long, nonpolar hydrocarbon chain renders it virtually insoluble in aqueous cell culture media, presenting a significant technical barrier for in vitro studies.[2][3]

Simply dissolving 4-ketostearic acid in organic solvents and diluting it into media often leads to precipitation, micelle formation, and non-reproducible results.[3] Furthermore, high concentrations of free fatty acids can be cytotoxic.[4] This guide provides a comprehensive overview and detailed protocols for effectively solubilizing 4-ketostearic acid for cell culture applications, ensuring physiological relevance and experimental reproducibility. We will focus on the gold-standard method of complexing with fatty acid-free Bovine Serum Albumin (BSA) and discuss alternative methods for specific experimental needs.

Physicochemical Properties of 4-Ketostearic Acid

A foundational understanding of the molecule's properties is critical for designing an effective solubilization strategy.

PropertyValueSource
Synonyms 4-Oxooctadecanoic acid, 4-Keto stearic acid[5][6]
CAS Number 16694-30-7[5]
Molecular Formula C₁₈H₃₄O₃[5][6]
Molecular Weight 298.46 g/mol [5][6]
Structure A stearic acid backbone with a carbonyl (keto) group at the C4 position. This ketone group slightly increases the molecule's polarity compared to stearic acid, but its overall character remains highly hydrophobic.[5][7]
Predicted Water Solubility Extremely low. For comparison, the predicted water solubility for the similar 9-oxooctadecanoic acid is 0.0012 g/L.
Predicted logP 5.88 (A high logP value indicates strong hydrophobicity/lipophilicity).

The Challenge of Delivering Fatty Acids to Cells In Vitro

In circulation, non-esterified fatty acids are transported bound to albumin.[8][9] This protein-chaperone system prevents the formation of cytotoxic fatty acid aggregates and facilitates their delivery to cells.[4] Therefore, the primary goal of an in vitro solubilization protocol is to mimic this physiological transport system. The choice of solubilization method can profoundly impact experimental outcomes, as the ratio of fatty acid to its carrier can alter cellular responses from anti-inflammatory to pro-inflammatory.[4]

Visualization: Decision Workflow for Solubilization

A Start: Solubilize 4-Ketostearic Acid B Need to mimic physiological fatty acid transport? A->B C BSA Conjugation (Recommended Method) B->C Yes D Consider Alternative Methods B->D No H Proceed to Experiment C->H E Is BSA interference a concern (e.g., signaling)? D->E F Cyclodextrin Complexation E->F Yes G Direct Solvent Dilution (High Risk - Not Recommended) E->G No F->H

Caption: Decision tree for selecting a 4-ketostearic acid solubilization method.

Principle Method: Complexation with Bovine Serum Albumin (BSA)

This is the most widely accepted and physiologically relevant method.[4][10] It involves conjugating 4-ketostearic acid to fatty acid-free BSA, creating a stable, soluble complex that can be readily added to cell culture media.

Causality:

  • Why Fatty Acid-Free BSA? Standard BSA preparations contain endogenous lipids that would compete with 4-ketostearic acid for binding sites and act as confounding variables in your experiment.[11] Using ultra-fatty-acid-free BSA is critical for ensuring that the observed cellular effects are due to the fatty acid you are supplying.

  • The Importance of Molar Ratio: The ratio of fatty acid to BSA molecules determines the concentration of "free" or readily available fatty acid in the medium, which is the primary driver of cellular responses.[4] Ratios between 2:1 and 6:1 (fatty acid:BSA) are common. It is imperative to maintain a consistent ratio across all experiments and to report it in any publications.[4][12]

  • Temperature Control: Gentle heating helps dissolve the fatty acid and facilitates its binding to the hydrophobic pockets within the BSA molecule.[10][11] However, temperatures above 50-55°C can cause BSA to aggregate, which may alter fatty acid availability and introduce artifacts.[4]

Detailed Protocol: Preparation of a 5 mM 4-Ketostearic Acid Stock Complexed to BSA (5:1 Molar Ratio)

This protocol creates a 5X stock solution that can be diluted into cell culture media to achieve a final desired concentration.

Materials:

  • 4-Ketostearic Acid (MW: 298.46 g/mol )

  • Ultra-Fatty-Acid-Free BSA (MW: ~66,500 g/mol )[11]

  • Ethanol, 100% (or DMSO)

  • Sterile DPBS or 150 mM NaCl solution

  • Sterile water (cell culture grade)

  • Sterile 0.22 µm filter

  • Heated stir plate and water bath

  • Sterile glass vials for storage

Procedure:

Part 1: Prepare 4-Ketostearic Acid Stock (100 mM)

  • Weigh 29.85 mg of 4-ketostearic acid into a sterile glass tube.

  • Add 1 mL of 100% ethanol.

  • Warm the mixture at 60-65°C and vortex periodically until the fatty acid is completely dissolved.[12] This initial stock should be clear.

    • Note: Some protocols use NaOH to create a sodium salt of the fatty acid, which can improve solubility in the subsequent steps.[13] For this protocol, we use ethanol for initial dissolution.

Part 2: Prepare 10% (w/v) BSA Solution (approx. 1.5 mM)

  • Weigh 1 g of ultra-fatty-acid-free BSA.

  • In a sterile beaker or bottle, add the BSA to 10 mL of sterile DPBS or 150 mM NaCl solution.

  • Place on a stirrer at 37°C and stir gently until the BSA is completely dissolved. Avoid vigorous stirring that can cause frothing and protein denaturation.[11]

  • Sterile filter the BSA solution using a 0.22 µm syringe filter into a sterile container.

Part 3: Conjugate 4-Ketostearic Acid to BSA

  • Gently warm the 10% BSA solution in a 37°C water bath.

  • Calculate the volume of the 100 mM 4-ketostearic acid stock needed. To achieve a 5:1 molar ratio with the ~1.5 mM BSA solution, you will need to add the fatty acid to a final concentration of 7.5 mM. However, for simplicity and following established protocols, we will prepare a final complex of 5 mM Fatty Acid to 1 mM BSA.

    • Let's adjust: We will make a 1 mM BSA solution and add fatty acid to 5 mM .

    • New Step for 1mM BSA: Dilute the 10% BSA solution. A precise 1mM solution requires ~66.5 mg/mL. Our 10% solution is 100 mg/mL. Dilute 1.5 mL of 10% BSA with 0.85 mL of DPBS to get a final concentration of ~1mM. Let's use a more direct protocol approach for clarity.[12]

  • Revised Conjugation (Following a common 6:1 ratio protocol structure for clarity): [10][11]

    • Prepare 0.34 mM BSA Solution: Dissolve 2.26 g of FAF-BSA into 100 mL of 150 mM NaCl. Stir at 37°C until dissolved. Split this into two 50 mL aliquots. One will be for the complex, the other for the vehicle control.

    • Prepare 2 mM Sodium 4-Ketostearate: Weigh 14.9 mg of 4-ketostearic acid into a glass flask. Add 25 mL of 150 mM NaCl. Heat to 70°C while stirring. The solution may become cloudy and then clarify.[11]

    • Complexation: While stirring the 50 mL of 0.34 mM BSA solution at 37°C, slowly add the hot 25 mL of 2 mM fatty acid solution.

    • Continue stirring the mixture at 37°C for 1 hour to allow for complete complexation.[12]

    • This yields a final solution of ~1.33 mM 4-Ketostearic Acid : 0.22 mM BSA (6:1 ratio) .

Part 4: Prepare Vehicle Control and Final Working Solutions

  • Vehicle Control: The second 50 mL aliquot of the BSA solution should be mixed with 25 mL of the 150 mM NaCl solution (that was heated to 70°C and cooled) to serve as the vehicle control. This is crucial as BSA itself can have biological effects.

  • Final Dilution: The fatty acid-BSA complex stock and the vehicle control stock can now be diluted into your cell culture medium to achieve the desired final concentration for treating your cells. For example, a 1:10 dilution of the ~1.33 mM stock would yield a final concentration of ~133 µM 4-ketostearic acid.

Visualization: BSA Conjugation Workflow

cluster_0 Part 1: Reagent Preparation cluster_1 Part 2: Complexation cluster_2 Part 3: Final Steps A Weigh & Dissolve 4-Ketostearic Acid in 150mM NaCl B Heat to 70°C with stirring until clear A->B F Slowly add hot (70°C) fatty acid solution to the BSA solution B->F C Weigh & Dissolve Fatty-Acid-Free BSA in 150mM NaCl D Warm to 37°C with stirring until dissolved C->D E Maintain BSA solution at 37°C with stirring D->E H Prepare Vehicle Control (BSA + NaCl only) D->H E->F G Incubate mixture at 37°C for 1 hour F->G I Sterile filter (0.22µm) and aliquot G->I J Store at -20°C I->J

Caption: Step-by-step workflow for preparing 4-ketostearic acid-BSA complexes.

Alternative Method: Cyclodextrin Complexation

Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity.[14] They can encapsulate hydrophobic molecules like fatty acids, effectively making them water-soluble.[1] This method is useful when the presence of BSA is undesirable, for instance, in studies where BSA might interfere with signaling pathways or protein analysis.

Causality:

  • Mechanism: The hydrophobic tail of the 4-ketostearic acid is inserted into the nonpolar cavity of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin interacts with the aqueous medium. This forms a stable, water-soluble "inclusion complex."[15]

  • Which Cyclodextrin? β-cyclodextrins are most commonly used for molecules the size of fatty acids. Chemically modified versions, like randomly methylated-β-cyclodextrin (MβCD), have greatly increased solubility compared to the native form and are often more effective.[16]

Protocol: Preparation of a 4-Ketostearic Acid-Cyclodextrin Complex
  • Prepare a concentrated solution of methylated-β-cyclodextrin in sterile water (e.g., 50% w/v).

  • Prepare a concentrated stock of 4-ketostearic acid in ethanol as described previously.

  • Add the fatty acid stock dropwise to the cyclodextrin solution while vortexing vigorously. The ratio of fatty acid to cyclodextrin will need to be optimized empirically, but a starting point is an 8:1 molar excess of cyclodextrin.

  • Incubate the mixture at room temperature for 1-2 hours with continuous mixing.

  • The resulting solution can be sterile filtered and diluted into cell culture medium.

Solvent Considerations and Cytotoxicity

While organic solvents are necessary for the initial dissolution of 4-ketostearic acid, their final concentration in the cell culture medium must be kept to a minimum to avoid toxicity.

SolventRecommended Max Concentration (v/v)Notes
Ethanol ≤ 0.1% - 0.5%Generally well-tolerated at low concentrations.[4] Some studies suggest avoiding it in cells that can metabolize alcohol.[4] Concentrations above 1-5% can significantly reduce viability depending on the cell line.[17][18]
DMSO ≤ 0.1%A powerful solvent but can be more toxic than ethanol.[17][19] Can also have biological effects on its own, such as inducing cell differentiation or altering membrane properties.[3][18] IC50 values can be as low as ~2-3% in some cell lines after 48 hours.[17]

It is imperative to run a solvent toxicity curve for your specific cell line to determine the maximum non-toxic concentration before beginning fatty acid treatment experiments.

Cellular Uptake and Final Considerations

Once delivered to the cell surface by BSA or cyclodextrin, fatty acids are taken up by the cell through both passive diffusion and protein-mediated transport via transporters like CD36 and FATPs.[8][9] Inside the cell, they are rapidly activated to acyl-CoAs and trafficked for use in metabolic pathways or storage.[9]

Visualization: Fatty Acid Cellular Uptake

cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Space FA_BSA 4-Ketostearic Acid-BSA Complex Transport Fatty Acid Transporters (e.g., CD36) FA_BSA->Transport Release FA_free 4-Ketostearic Acid Transport->FA_free Uptake Metabolism Metabolic Pathways (β-oxidation, Lipid Synthesis) FA_free->Metabolism

Caption: Simplified model of BSA-mediated fatty acid delivery and cellular uptake.

References

  • Ricchi, M., Odoardi, M. R., Carulli, L., Anzivino, C., Ballestri, S., Pinetti, A., Fantoni, L. I., Marra, F., & Bertolotti, M. (2009). Cell Culture Models of Fatty Acid Overload: Problems and Solutions. PMC. [Link]

  • Chakraborty, S. (2018). Preparation of BSA complexed free fatty acids for in vitro studies. Protocols.io. [Link]

  • Cytiva. (2020). Lipids in cell culture media. Cytiva. [Link]

  • WK Lab. Fatty Acid-BSA complex protocol. wklab.org. [Link]

  • Seahorse Bioscience. (n.d.). Protocol Preparation of Bovine Serum Albumin (BSA)-Conjugated Palmitate. ResearchGate. [Link]

  • Urich, T., Jarc, A., Plozzer, E., Petzold, C., Fuhrmann, H., & Ulber, R. (2020). Increased Cellular Uptake of Polyunsaturated Fatty Acids and Phytosterols from Natural Micellar Oil. PMC. [Link]

  • Campos, E. G., & Damasceno, N. R. T. (2003). Long Chain Fatty Acid Uptake by Human Intestinal Mucosa in vitro: Mechanisms of Transport. Karger Publishers. [Link]

  • Ramos, T. L., & Ricardo, D. L. (2019). BSA Preparation and Palmitate-BSA Conjugation. Bio-protocol. [Link]

  • Loder, M. K., & Tso, P. (2014). Measurement of long-chain fatty acid uptake into adipocytes. PMC. [Link]

  • Yapar, K., Atalay, E., & Agca, C. A. (2022). Time and Concentration Dependent Effects of Different Solvents on Proliferation of K562, HL60, HCT-116 and H929 Cell Lines. Mersin University. [Link]

  • Urich, T., Jarc, A., Plozzer, E., Petzold, C., Fuhrmann, H., & Ulber, R. (2020). Increased Cellular Uptake of Polyunsaturated Fatty Acids and Phytosterols from Natural Micellar Oil. PubMed. [Link]

  • Taha, M. Y., & El-Tarras, A. E. A. (2016). Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells. Archives of Razi Institute. [Link]

  • Nielsen, G. D., & Larsen, S. T. (2008). Considerations regarding use of solvents in in vitro cell based assays. PMC. [Link]

  • Lee, S. H., Sung, J. H., & Lee, J. (2021). Evaluation of the Effects of Solvents Used in the Fabrication of Microfluidic Devices on Cell Cultures. MDPI. [Link]

  • Taha, M. Y., & El-Tarras, A. E. A. (2016). Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells. SID. [Link]

  • CAS. (n.d.). 4-Oxooctadecanoic acid. CAS Common Chemistry. [Link]

  • Reddit. (2024). Long-chain Fatty Acids. r/Biochemistry. [Link]

  • Li, Y., et al. (2023). Preparation of fatty acid solutions for investigating lipid signaling, metabolism, and lipid droplets. Protein & Cell. [Link]

  • Wang, Y., et al. (2021). Cellular Uptake, Metabolism and Sensing of Long-Chain Fatty Acids. ResearchGate. [Link]

  • ResearchGate. (2017). How to prevent fatty acid precipitation/micelle formation in cell culture media? ResearchGate. [Link]

  • GSRS. (n.d.). 4-KETOSTEARIC ACID. GSRS. [Link]

  • Szejtli, J. (1994). Fatty Acid-Cyclodextrin Complexes: Properties and Applications. ResearchGate. [Link]

  • PubChem. (n.d.). Ketostearic acid. PubChem. [Link]

  • Pharmaffiliates. (n.d.). 12-Ketostearic Acid Sodium Salt. Pharmaffiliates. [Link]

  • LookChem. (n.d.). 12-oxooctadecanoic acid. LookChem. [Link]

  • EPA. (2025). 12-[[(9Z)-1-Oxo-9-hexadecen-1-yl]oxy]octadecanoic acid. EPA. [Link]

  • MDPI. (2023). Adsorption of Fatty Acid on Beta-Cyclodextrin Functionalized Cellulose Nanofiber. MDPI. [Link]

  • Rungjarat, P., et al. (2007). Solubility of Stearic Acid in Various Organic Solvents and Its Prediction using Non-ideal Solution Models. ScienceAsia. [Link]

  • FooDB. (2010). 9-Oxooctadecanoic acid. FooDB. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Oxostearic Acid Isomer Differentiation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for advanced lipid analysis. This guide is designed for researchers, scientists, and drug development professionals who are facing the analytical challenge of distinguishing between 3-oxostearic acid and 4-oxostearic acid using mass spectrometry. Here, we provide not just protocols, but the underlying principles and troubleshooting advice to empower your experimental success.

Frequently Asked Questions (FAQs)

Q1: Why are 3-oxostearic and 4-oxostearic acid so difficult to distinguish with a standard mass spectrometer setup?

Positional isomers, like 3-oxo and 4-oxo stearic acids, have the exact same molecular weight and elemental composition. Under typical low-energy collision-induced dissociation (CID), they often produce nearly identical fragment ions, primarily showing neutral losses of water and carbon dioxide.[1][2] This lack of structurally informative fragmentation makes their differentiation a significant challenge without specialized techniques.

Q2: I've run both isomers as free acids using ESI-MS/MS, and the spectra are identical. What is the single most effective strategy to tell them apart?

The most robust and widely accepted strategy is chemical derivatization prior to MS analysis.[3][4] By converting the carboxylic acid to a derivative containing a charge-remote fragmentation directing group, you can induce predictable cleavages along the fatty acid chain. The position of the oxo group will interrupt this fragmentation pattern at a specific point, generating unique, diagnostic ions for each isomer. Picolinyl esters are the gold standard for this purpose.[5][6][7]

Q3: What are the key diagnostic ions I should be looking for after derivatization?

After derivatization to picolinyl esters and analysis by GC-MS or LC-MS with electron impact (EI) or high-energy CID, you will observe a series of ions corresponding to cleavages along the alkyl chain. The key is to find the "gap" or unique ions around the oxo-group position.

  • For 3-oxostearic acid picolinyl ester , expect a prominent cleavage between C2 and C3, as this is an alpha-cleavage to a keto group, which is a highly favored fragmentation pathway.

  • For 4-oxostearic acid picolinyl ester , the most significant and diagnostic cleavages will occur on either side of the C4 carbonyl group (between C3-C4 and C4-C5).

The resulting diagnostic ions will allow for unambiguous identification. A summary is provided in the table below.

Q4: Is derivatization my only option? Can I optimize my MS/MS parameters to see a difference without it?

While derivatization is most reliable, it is sometimes possible to distinguish isomers by meticulously optimizing MS/MS conditions, particularly the collision energy. By applying a stepped or ramped collision energy, you may observe subtle but reproducible differences in the relative abundance of specific low-mass fragment ions. However, this method requires careful validation with authentic standards and may not be as definitive as derivatization. Newer fragmentation techniques like Electron Activated Dissociation (EAD) can also provide more structural information than traditional CID.[2]

Troubleshooting Guides & In-Depth Protocols

This section provides detailed, actionable guidance for common issues encountered during the analysis of oxostearic acid isomers.

Guide 1: My Spectra Are Indistinguishable - Optimizing MS/MS without Derivatization

Symptom: You are analyzing the underivatized free acids (e.g., as [M-H]⁻ ions in negative ESI mode) and the MS/MS spectra for 3-oxo and 4-oxostearic acid are virtually superimposable.

Causality: The charge on the carboxylate anion is localized, and low-energy CID does not provide enough energy to induce charge-remote fragmentations along the alkyl chain. The fragmentation is dominated by simple, non-informative losses.

Troubleshooting Protocol:

  • Confirm Instrument Calibration: Ensure your mass spectrometer is properly calibrated across the mass range of interest (e.g., m/z 50-350).

  • Prepare Equimolar Standards: Create individual, pure solutions of 3-oxostearic and 4-oxostearic acid standards at a known concentration (e.g., 1 µg/mL in methanol).

  • Perform a Collision Energy Ramp: Instead of a single collision energy (CE) value, program your instrument to acquire data over a range.

    • Setup: Inject one standard at a time. Isolate the precursor ion (e.g., m/z 313.2 for [M-H]⁻).

    • Experiment: Acquire multiple MS/MS spectra, stepping the normalized collision energy from a low value (e.g., 10) to a high value (e.g., 40) in small increments (e.g., 2-5 units per step).

    • Alternative: Use an "All Ions MS/MS" or similar data-independent acquisition approach where the collision energy is ramped during acquisition.[8]

  • Analyze the Data:

    • Carefully compare the spectra at each CE level.

    • Focus on Ratios: Do not look for unique ions, which are unlikely to appear. Instead, look for significant and reproducible changes in the relative abundance of the fragment ions that are present.

    • For example, a cleavage adjacent to the keto-group might be slightly more or less favorable for one isomer at a specific energy, leading to a different fragment ratio.

  • Validation: This approach is highly empirical. Any observed differences must be proven to be consistent and reproducible across multiple injections to be considered a valid method for your specific instrument.

Guide 2: Definitive Identification Through Picolinyl Ester Derivatization

Symptom: You require unambiguous, publication-quality data to confirm the identity of your oxostearic acid isomer.

Causality: Picolinyl ester derivatization attaches a nitrogen-containing pyridine ring to the carboxyl end of the fatty acid. In the mass spectrometer (especially under EI or positive-ion ESI), the charge localizes on the nitrogen atom. This directs fragmentation to proceed remotely along the alkyl chain, providing clear structural information.[5][6] The oxo group's position disrupts this pattern, creating a unique spectral fingerprint.

Step-by-Step Derivatization Protocol:

This protocol is adapted from established methods for fatty acid derivatization.[5][9]

  • Sample Preparation: Start with 10-100 µg of your dried fatty acid sample (or lipid extract) in a micro-reaction vial.

  • Acid Chloride Formation:

    • Add 200 µL of thionyl chloride (SOCl₂) to the vial.

    • Cap tightly and heat at 60°C for 30 minutes to convert the carboxylic acid to an acid chloride.

    • After heating, cool the vial and evaporate the excess thionyl chloride under a gentle stream of dry nitrogen.

  • Esterification:

    • Prepare a solution of 3-pyridylcarbinol (also known as 3-picolyl alcohol) in a suitable solvent like acetonitrile (e.g., 1 mg/mL).

    • Add 200 µL of this solution to the dried acid chloride.

    • Add 50 µL of pyridine as a catalyst.

    • Cap the vial and heat at 60°C for 30 minutes.

  • Work-up and Extraction:

    • Cool the reaction mixture to room temperature.

    • Add 1 mL of water and 1 mL of hexane.

    • Vortex the mixture thoroughly for 1 minute.

    • Allow the layers to separate. The picolinyl ester derivative will be in the upper hexane layer.

    • Carefully transfer the upper hexane layer to a clean vial for GC-MS or LC-MS analysis.

Data Interpretation & Mechanistic Insights

The power of picolinyl ester derivatization lies in the predictable fragmentation it induces. The charge on the pyridine nitrogen initiates a series of cleavages along the carbon chain.

Visualizing the Workflow

The entire analytical process can be summarized in the following workflow:

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_interp Interpretation Sample Fatty Acid Sample (e.g., from extract) Deriv Picolinyl Ester Derivatization Sample->Deriv Thionyl Chloride, 3-Pyridylcarbinol Analysis GC-MS or LC-MS/MS (EI or high-energy CID) Deriv->Analysis Spectra Acquire Mass Spectra Analysis->Spectra Interpret Identify Diagnostic Fragment Ions Spectra->Interpret Result Unambiguous Isomer ID Interpret->Result

Caption: Workflow for oxo-fatty acid isomer identification.

Fragmentation Pathways

The key to differentiation is how the oxo group interrupts the otherwise regular series of fragment ions.

G cluster_3oxo 3-Oxostearic Acid Picolinyl Ester cluster_4oxo 4-Oxostearic Acid Picolinyl Ester struct3 Py-CH2-O-CO CH2 CO CH2...CH3 frag3 Major Cleavage (C2-C3) struct3:c2->frag3 struct4 Py-CH2-O-CO CH2 CH2 CO CH2...CH3 frag4a Diagnostic Cleavages (C3-C4 and C4-C5) struct4:c3->frag4a struct4:c4->frag4a

Caption: Key fragmentation sites for derivatized isomers.

Summary of Diagnostic Ions

The following table provides a clear guide to the expected ions for derivatized stearic acid (MW 284.48 g/mol , Picolinyl Ester MW 391.6 g/mol ).

IsomerDerivativePrecursor Ion (m/z)Key Diagnostic FeatureExpected Fragment Ions (m/z)
3-Oxostearic Acid Picolinyl Ester391 ([M]⁺)Intense cleavage between C2-C3Fragment corresponding to loss of the chain beyond C3. Expect a strong ion from the [Py-CH₂-O-CO-CH₂]⁺ fragment.
4-Oxostearic Acid Picolinyl Ester391 ([M]⁺)Cleavages surrounding the C4 carbonylFragments resulting from cleavage at C3-C4 and C4-C5, creating a unique pattern absent in the 3-oxo isomer.

Note: Exact m/z values of fragments should be calculated based on the elemental composition of the resulting ions.

By employing these robust, chemically-driven strategies, researchers can move beyond ambiguity and achieve definitive structural elucidation of challenging positional isomers.

References

  • Górnaś, P., et al. (2022). Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. Molecules. Available at: [Link]

  • He, J., et al. (2021). Quantification and molecular imaging of fatty acid isomers from complex biological samples by mass spectrometry. Chemical Science. Available at: [Link]

  • Lin, Z., et al. (2021). In situ detection of fatty acid C=C positional isomers by coupling on-tissue mCPBA epoxidation with infrared matrix-assisted laser desorption electrospray ionization mass spectrometry. Journal of Mass Spectrometry. Available at: [Link]

  • Klein, D. R., et al. (2021). Structural Elucidation and Relative Quantification of Fatty Acid Double Bond Positional Isomers in Biological Tissues Enabled by Gas-Phase Charge Inversion Ion/Ion Reactions. Analytical Chemistry. Available at: [Link]

  • SCIEX. (2022). Identification and quantitation of unsaturated fatty acid isomers using the ZenoTOF 7600 system. SCIEX Technical Note. Available at: [Link]

  • Poad, B. L. J., et al. (2014). Collision-induced dissociation of fatty acid [M - 2H + Na]− ions: charge-directed fragmentation and assignment of double bond position. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Li, D., et al. (2020). Gas chromatography-mass spectrometry-based analytical strategies for fatty acid analysis in biological samples. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Harvey, D. J. (1998). Picolinyl esters for the structural determination of fatty acids by GC/MS. Molecular Biotechnology. Available at: [Link]

  • Destaillats, F., et al. (2003). GC/MS determination of fatty acid picolinyl esters by direct curie-point pyrolysis of whole bacterial cells. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Christie, W. W. (2020). Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. AOCS Lipid Library. Available at: [Link]

  • Destaillats, F., & Angers, P. (2002). Convenient preparation of picolinyl derivatives from fatty acid esters. European Journal of Lipid Science and Technology. Available at: [Link]

  • AOCS. (2019). Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. American Oil Chemists' Society. Available at: [Link]

  • Gu, C., et al. (2022). Fragmentation Patterns of Fatty Acids and Modified Fatty Acids. Book Chapter. Available at: [Link]

  • De la Cruz, J., et al. (2020). Simple Derivatization–Gas Chromatography–Mass Spectrometry for Fatty Acids Profiling in Soil Dissolved Organic Matter. Molecules. Available at: [Link]

  • Yuan, M., et al. (2012). Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism. Nature Protocols. Available at: [Link]

  • Clark, J. (2023). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. Available at: [Link]

  • IGNOU. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • Rashed, M. S., et al. (1995). Electrospray Tandem Mass Spectrometry in the Diagnosis of Organic Acidemias. Annals of Clinical Biochemistry. Available at: [Link]

  • Kenttämaa, H. I., et al. (2002). Structurally diagnostic ion-molecule reactions: acylium ions with alpha-, beta- and gamma-hydroxy ketones. Journal of Mass Spectrometry. Available at: [Link]

  • DeHoog, R. J., & Loo, J. A. (2019). Mass Spectrometry Approach for Differentiation of Positional Isomers of Saccharides: Toward Direct Analysis of Rare Sugars. Journal of The American Society for Mass Spectrometry. Available at: [Link]

  • Gies, A. P., et al. (2024). Development and validation of a multiplexed LC-MS/MS ketone body assay for clinical diagnostics. Journal of Mass Spectrometry and Advances in the Clinical Lab. Available at: [Link]

  • Bimpis, A., et al. (2021). Free Saturated Oxo Fatty Acids (SOFAs) and Ricinoleic Acid in Milk Determined by a Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) Method. Foods. Available at: [Link]

  • Waters Corporation. (2021). DETERMINATION OF FATTY ACIDS COMPOSITION IN POLYSORBATES 80 AND 20 PHARMACEUTICAL RAW MATERIALS BY HPLC WITH MASS DETECTION. Waters Application Note. Available at: [Link]

  • Lebrilla, C. B., et al. (1998). Mass Spectrometric Analyses of β-Ketolactone Oligomers, Macrocyclic or Catenane Structures?. Journal of the American Chemical Society. Available at: [Link]

  • Schwartz-Zimmermann, H. E., et al. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Analytical and Bioanalytical Chemistry. Available at: [Link]

  • Agilent Technologies. (2012). All Ions MS/MS: Targeted Screening and Quantitation Using Agilent TOF and Q-TOF LC/MS Systems. Agilent Technical Overview. Available at: [Link]

Sources

Technical Support Center: Lipidomics & Fatty Acid Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: OX-PREV-FA Subject: Prevention of Artifactual Oxidation During Fatty Acid Extraction Status: Open Assigned Specialist: Senior Application Scientist

Mission Statement

You have reached the Tier 3 Technical Support guide for Lipidomics. This document is not a generic textbook overview; it is a troubleshooting and prevention manual designed for researchers observing inconsistent Polyunsaturated Fatty Acid (PUFA) recovery, ghost peaks in GC-MS, or high variance in quantitation.

Our goal is to transition your workflow from "hoping for stability" to a self-validating, oxidation-resistant system .

Module 1: The Mechanism of Failure (Root Cause Analysis)

Before fixing the protocol, you must understand the enemy. Lipid oxidation is not a linear decay; it is a radical chain reaction .[1] Once initiated, it proceeds exponentially until the substrate is consumed or a termination event occurs.[1]

The Oxidation Cascade

The following diagram illustrates the "Death Spiral" of a PUFA sample and where specific interventions (BHT, Argon, Chelation) physically block the pathway.

OxidationCascade Substrate Intact PUFA (LH) Radical Lipid Radical (L•) Substrate->Radical H• Abstraction Initiator Initiators: Heat, Light, Metal Ions (Fe2+) Initiator->Radical Peroxyl Peroxyl Radical (LOO•) Radical->Peroxyl + O2 (Fast Step) Oxygen Atmospheric O2 Hydroperoxide Lipid Hydroperoxide (LOOH) + New Radical (L•) Peroxyl->Hydroperoxide + LH (Propagation) Hydroperoxide->Radical Chain Reaction Products Aldehydes, Ketones, Fragmented Chains Hydroperoxide->Products Degradation Chelator Blocker: EDTA (Sequesters Metals) Chelator->Initiator Inhibits InertGas Blocker: N2/Argon (Displaces O2) InertGas->Oxygen Removes BHT Blocker: BHT (H• Donor / Radical Trap) BHT->Peroxyl Terminates (LOO• + ArOH -> LOOH + ArO•)

Caption: The radical chain reaction mechanism of lipid peroxidation and specific intervention points for EDTA, Inert Gas, and BHT.

Module 2: The "Safe" Extraction Protocol

Standard Operating Procedure (SOP) Recommendation

We recommend a Modified Folch Method incorporating three layers of protection. This workflow prioritizes sample integrity over speed.

Reagents Required:
  • Extraction Solvent: Chloroform/Methanol (2:1 v/v) containing 0.01% (w/v) BHT .[2]

    • Note: 0.01% = 100 mg/L. This is the "Goldilocks" zone—enough to protect, but low enough to minimize GC interference [1].

  • Aqueous Wash: 0.9% NaCl in water (degassed).

  • Inert Gas: High-purity Nitrogen (N2) or Argon (Ar).

Step-by-Step Workflow:
  • Sample Homogenization (The Critical Moment):

    • Tissue must be homogenized directly into the antioxidant-containing solvent.

    • Why? Mechanical disruption releases metal ions (heme iron) and lipoxygenases. If BHT isn't present at the millisecond of rupture, oxidation initiates immediately [2].

    • Action: Add 2:1 CHCl3:MeOH (with 0.01% BHT ) to tissue. Homogenize on ice.

  • Phase Separation:

    • Add 0.2 volumes of 0.9% NaCl. Vortex vigorously.

    • Centrifuge at 4°C (never room temp).

    • Result: Lipids partition into the lower (Chloroform) phase.

  • Evaporation (The Danger Zone):

    • Recover the lower phase.[2][3]

    • CRITICAL: Evaporate under a gentle stream of N2 at <30°C .

    • Failure Point: Do not use a rotary evaporator with a vacuum pump unless the system is back-filled with N2. Air rushing back into a hot flask is a guaranteed oxidation event.

  • Derivatization:

    • Proceed immediately to methylation (FAME preparation). If storage is necessary, store under Argon at -80°C.

Module 3: Troubleshooting & FAQs

Q1: "I am seeing an extra peak in my GC chromatogram interfering with C14:0 or C15:0. What is it?"

Diagnosis: This is likely BHT-OMe (Butylated Hydroxytoluene Methyl Ether) . Explanation: If you use BHT during extraction and then perform acid-catalyzed methylation (e.g., BF3-Methanol or H2SO4-Methanol), the BHT itself gets methylated. Solution:

  • Identification: BHT-OMe typically elutes near Myristic Acid (C14:[4]0) or Pentadecanoic Acid (C15:0) depending on your column polarity. Run a "Blank" (Solvent + BHT + Methylation reagent) to identify the exact retention time of the artifact [3].

  • Mitigation: Do not remove BHT; its protection is worth the artifact. Simply note the retention time and exclude it from integration. Alternatively, use base-catalyzed methylation (NaOCH3), which methylates lipids but leaves BHT largely unreacted.

Q2: "How do I know if my samples are already oxidized?"

Diagnosis: You need a self-validating Quality Control (QC) marker. Solution:

  • The PUFA/Saturated Ratio: Monitor the ratio of C22:6 (DHA) to C16:0 (Palmitic Acid) . Palmitic acid is stable; DHA is highly labile. If this ratio drops significantly across samples handled differently, oxidation has occurred.

  • Ghost Peaks: Look for broad, tailing peaks eluting after major PUFAs. These are often aldehydes or polymerized lipids.

Q3: "Nitrogen vs. Argon: Is the cost of Argon justified?"

Verdict: For ultra-sensitive work (e.g., quantifying resolvins or isoprostanes), YES . Reasoning:

  • Nitrogen: Lighter than air. It mixes with air rather than displacing it completely unless high flow is maintained.

  • Argon: Heavier than air. It forms a physical "blanket" over the sample in the tube, providing superior protection during uncapped steps [4].

Q4: "Can I use plastic tubes for extraction?"

Verdict: NO . Reasoning:

  • Leaching: Chloroform extracts plasticizers (phthalates) from polypropylene, which appear as massive contaminant peaks in MS.

  • Gas Permeability: Plastics are permeable to oxygen over time.

  • Action: Use Glass tubes with Teflon (PTFE)-lined screw caps.

Module 4: Data & Chemical Compatibility

Antioxidant Selection Guide

Not all antioxidants are suitable for GC-MS. Use this table to select the right agent.

AntioxidantRecommended Conc.Mode of ActionGC-MS CompatibilityBest Use Case
BHT 0.005% - 0.01%Radical ScavengerGood (Distinct peak)General Lipidomics
BHA 0.005% - 0.01%Radical ScavengerModerate (Isomer peaks)Food/Oil Analysis
Tocopherol (Vit E) 0.05%Radical ScavengerPoor (Co-elutes w/ lipids)Nutraceuticals
Propyl Gallate 0.01%Metal ChelatorPoor (Low volatility)Oil Stability Index
Workflow Visualization: The "Oxidation-Proof" Path

Workflow Sample Biological Sample (Tissue/Plasma) Mix Add Solvent: CHCl3:MeOH (2:1) + 0.01% BHT Sample->Mix Immediate Homogenize Homogenize (ON ICE) Mix->Homogenize Flush Flush Headspace (Argon/N2) Homogenize->Flush Before Capping Extract Phase Separation (Centrifuge 4°C) Flush->Extract Evap Evaporation (<30°C, N2 Stream) Extract->Evap Organic Phase Store Storage (-80°C, Glass, Argon) Evap->Store Dry Residue

Caption: Step-by-step workflow emphasizing critical control points (BHT addition, Temperature, Gas flushing).

References

  • Christie, W. W. (1993). Preparation of ester derivatives of fatty acids for chromatographic analysis. Advances in Lipid Methodology. Link

  • Halliwell, B., & Gutteridge, J. M. (1990). Role of free radicals and catalytic metal ions in human disease: an overview. Methods in Enzymology. Link

  • Lough, A. K. (1964). The production of methoxy derivatives of BHT during the methylation of fatty acids. Biochemical Journal. Link

  • Metcalfe, L. D., & Wang, C. N. (1981). Rapid preparation of fatty acid methyl esters from lipids. Journal of Chromatographic Science. Link

Sources

Technical Support Center: Optimizing Solid Phase Extraction (SPE) for Oxidized Lipids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Lipidomics Support Hub. Current Topic: Optimization of SPE for Eicosanoids, Oxylipins, and Oxidized Phospholipids. Ticket Status: Open Assigned Specialist: Senior Application Scientist

Core Philosophy: The "Fragile Capture" Paradox

Extracting oxidized lipids (oxylipins, prostaglandins, isoprostanes) is an exercise in contradiction. You must be aggressive enough to separate them from a massive background of native lipids (triglycerides, phospholipids) but gentle enough to prevent ex vivo oxidation (artifact formation) or degradation of these heat-labile signaling molecules.[1]

This guide moves beyond generic protocols to address the mechanistic failures that cause low recovery and dirty baselines in LC-MS/MS.

Method Selection: The Decision Matrix

Before touching a cartridge, you must match your analyte's chemistry to the sorbent's retention mechanism.

Workflow Decision Tree

Use the following logic flow to select the correct SPE chemistry.

SPE_Decision_Tree Start Target Analyte Class Acidic Acidic Lipids (Prostaglandins, TXB2, Leukotrienes) Start->Acidic Neutral Neutral/Esterified Lipids (HETEs, OxPLs, Total Lipidome) Start->Neutral Matrix_Clean Matrix: Plasma/Serum (High Phospholipid bg) Acidic->Matrix_Clean Critical Cleanliness Matrix_Simple Matrix: Saline/Buffer (Low complexity) Acidic->Matrix_Simple Speed Rec_HLB RECOMMENDED: Polymeric Reversed Phase (HLB) General Recovery Neutral->Rec_HLB Hydrophobic Retention Only Rec_MAX RECOMMENDED: Mixed-Mode Anion Exchange (MAX/WAX) Cleanest Extract Matrix_Clean->Rec_MAX Removes PLs Matrix_Simple->Rec_HLB Simpler Protocol

Figure 1: Decision logic for selecting SPE sorbents based on analyte pKa and matrix complexity.

Protocol Modules & Troubleshooting

Module A: The "Missing Peak" (Recovery Issues)

Symptom: Internal standards (e.g., PGE2-d4) show <40% recovery. Root Cause: pH mismatch during the Loading or Elution step.

The Science: Oxylipins are weak acids (pKa ~4.5–5.0). Their retention depends entirely on their ionization state relative to the sorbent.

Sorbent TypeRetention MechanismLoading pH RuleElution Logic
Reversed-Phase (C18/HLB) Hydrophobic InteractionAcidic (pH 3–4) Analytes must be neutral (protonated) to bind to the plastic/silica surface.Organic Solvent (MeOH/ACN) Disrupts hydrophobic interaction.
Mixed-Mode Anion Exchange (MAX) Ionic + HydrophobicNeutral/Basic (pH 7–8) Analytes must be negative (ionized) to bind to the positively charged sorbent.Acidified Organic (2-5% Formic Acid) Protonates the analyte, breaking the ionic bond.

Troubleshooting Steps:

  • Check Loading pH: If using C18/HLB, did you acidify the plasma? If you load plasma at physiological pH (7.4) onto C18, ionized prostaglandins will flow right through the waste. Corrective Action: Acidify sample to pH 3 using dilute HCl or Formic Acid before loading.

  • Check Elution Strength: For MAX cartridges, simple Methanol will not elute the analytes; it only washes the column. You must add acid (Formic/Acetic) to the elution solvent to "switch off" the ionic retention.

Module B: The "Ghost Peak" (Artificial Oxidation)

Symptom: You see high levels of ROS-markers (e.g., 8-iso-PGF2α) in your control samples. Root Cause: Ex vivo auto-oxidation during sample handling.

The Science: Polyunsaturated fatty acids (PUFAs) oxidize spontaneously when exposed to air, heat, and metal ions. This creates "fake" data.

The "Cold & Shielded" Protocol:

  • The Cocktail: Immediately upon sample collection, add an antioxidant cocktail.

    • BHT (Butylated hydroxytoluene): 0.005% – 0.01% final concentration. Scavenges free radicals.

    • EDTA:[1][2][3][4] Chelates metal ions (Fe²⁺) that catalyze Fenton reactions.

  • The Temperature: Perform all extraction steps on ice or at 4°C.

  • The Evaporation: Never use air to dry samples. Use Nitrogen (N₂) .[5]

    • Critical Tip: Do not evaporate to complete dryness. The "bone dry" state exposes lipids to surface interactions that cause irreversible adsorption or degradation. Stop when ~10 µL remains or use a "keeper" solvent like glycerol (though glycerol can dirty the MS source).

Module C: The "Dirty Baseline" (Matrix Effects)

Symptom: High background noise or ion suppression (drop in IS signal) in LC-MS. Root Cause: Co-elution of Phospholipids (PLs).

The Science: Phospholipids are abundant in plasma (mg/mL range) while oxylipins are trace (pg/mL). In standard C18 SPE, PLs co-elute with oxylipins.

The Solution: Mixed-Mode (MAX) Wash Step The MAX cartridge allows a "hard wash" that is impossible on C18.

  • Load: pH 7 (Analytes bind ionically).

  • Wash 1: Ammonium Hydroxide (pH 11) – Removes proteins/neutrals.

  • Wash 2 (The Magic Step): 100% Methanol.

    • Why? On a MAX cartridge, the analytes are locked by charge. You can wash with strong organic solvent to strip away neutral phospholipids and triglycerides without losing your target.

  • Elute: Methanol + 2% Formic Acid.

Validated Workflow: Comprehensive Oxylipin Extraction

Based on Waters Oasis MAX and Phenomenex Strata-X protocols.

Reagents:

  • Sorbent: 30 mg or 60 mg Mixed-Mode Anion Exchange (e.g., Oasis MAX or Strata-X-A).

  • Wash 1: 5% NH₄OH in Water.

  • Wash 2: 100% Methanol (HPLC Grade).

  • Elution: Methanol/Acetonitrile (50:50) + 2% Formic Acid.

Step-by-Step:

  • Sample Prep: Thaw plasma on ice. Add Internal Standard (e.g., PGE2-d4). Add BHT (10 µg/mL). Dilute 1:3 with dilute buffer (pH 7–8).

  • Conditioning: 1 mL MeOH followed by 1 mL Water.

  • Load: Apply sample at gravity or low vacuum (< 5 inHg). Flow rate is critical—1 drop per second.

  • Wash 1: 1 mL 5% NH₄OH. (Removes proteins/salts).[6]

  • Wash 2: 1 mL 100% MeOH. (Removes neutral lipids/PLs).

  • Elute: 2 x 500 µL Elution Solvent. Collect in polypropylene tubes.

  • Post-Processing: Evaporate under N₂ at room temp. Reconstitute immediately in Mobile Phase A.

Frequently Asked Questions (FAQ)

Q: Can I use plastic tubes, or must I use glass? A: Use polypropylene or silanized glass. Standard glass has active silanol groups that can bind polar oxylipins, causing loss. Avoid polystyrene.

Q: My recovery of Leukotrienes is good, but Prostaglandins are low. Why? A: Prostaglandins are slightly more polar and prone to dehydration. Ensure your evaporation temperature does not exceed 35°C. Also, check if your elution solvent is acidic enough to fully protonate the carboxyl group of the PG.

Q: Why do I see "split peaks" in my chromatogram? A: This is often an injection solvent effect. If you reconstitute in 100% Methanol and inject onto a Reverse Phase column with a high-water mobile phase, the mismatch causes peak broadening. Fix: Reconstitute in a solvent matching your starting mobile phase (e.g., 30% MeOH / 70% Water).

References

  • Waters Corporation. Targeted UPLC-MS/MS Analysis of Oxylipins. (Application Note). Available at: [Link]

  • Primdahl, K. G., et al. (2025). Strategies to minimize artificial lipid oxidation in mass spectrometry based epilipidomics analysis. ResearchGate.[7][8] Available at: [Link]

  • Wang, Y., et al. (2014). Quantification of Plasma Oxylipins using Solid Phase Extraction and Reversed-phase Liquid Chromatography-Triple Quadrupole Mass Spectrometry. Journal of Visualized Experiments. Available at: [Link]

  • Phenomenex. Solid Phase Extraction (SPE) Sensitivity and Recovery of Prostaglandins. (Technical Guide). Available at: [Link]

Sources

Technical Support Center: Troubleshooting Low Recovery of 4-Oxostearic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth troubleshooting for researchers, scientists, and drug development professionals experiencing low recovery rates of 4-oxostearic acid in their experimental workflows. As a keto-fatty acid, 4-oxostearic acid presents unique challenges during extraction, purification, and analysis. This document is structured in a question-and-answer format to directly address common issues, explaining the underlying scientific principles to empower you to diagnose and resolve recovery problems effectively.

Section 1: Foundational Questions - Understanding Your Analyte

Before troubleshooting any protocol, a firm understanding of the analyte's physicochemical properties is paramount. These properties dictate its behavior in different solvents, pH conditions, and on various stationary phases.

Q1: What are the key chemical properties of 4-oxostearic acid that affect its recovery?

4-oxostearic acid (also known as 12-oxostearic acid or lycaonic acid) is an 18-carbon saturated fatty acid with a ketone group at the C12 position.[1] This bifunctional nature—containing both a hydrophobic carbon chain and two polar functional groups (carboxylic acid and ketone)—governs its extraction and purification behavior. Its properties are a blend of those of stearic acid and a mid-chain ketone.

The most critical parameters to consider are its pKa, solubility, and polarity. The carboxylic acid group (pKa ~4.5-5.0, similar to other fatty acids) means its charge state is highly pH-dependent.[2] At a pH below its pKa, it is in its neutral, more nonpolar form. At a pH above its pKa, it becomes the carboxylate anion, which is significantly more polar and water-soluble. This pH-dependent polarity is the cornerstone of optimizing its extraction and retention in methods like liquid-liquid extraction (LLE) and solid-phase extraction (SPE).

Table 1: Physicochemical Properties of 4-Oxostearic Acid and Related Compounds

Property Value / Description Significance for Recovery
IUPAC Name 12-Oxooctadecanoic acid N/A
Synonyms 12-Ketostearic acid, Lycaonic acid Important for literature searches.[1][3]
Molecular Formula C₁₈H₃₄O₃ N/A
Molecular Weight 298.5 g/mol Relevant for mass spectrometry.[4]
Appearance Colorless to pale yellow solid or liquid.[3] Indicates purity and physical state at room temperature.
pKa Estimated ~4.5 - 5.0 (for the carboxylic acid) CRITICAL. Dictates whether the molecule is charged (polar) or neutral (nonpolar) at a given pH. This is key for retention and elution.[5][6]
Solubility Insoluble in water; Soluble in organic solvents (e.g., ethanol, ether, DMF, DMSO).[3][7][8] Governs choice of extraction and elution solvents. Its insolubility in neutral water is exploited in reversed-phase separations.

| Polarity | Amphiphilic. Possesses a long nonpolar tail and two polar functional groups (ketone, carboxylic acid). | Polarity changes with pH. In its neutral form (low pH), it is nonpolar enough to be retained by C18 sorbents. In its ionized form (high pH), it is more polar. |

Q2: Is 4-oxostearic acid prone to degradation?

While the saturated fatty acid chain is quite stable, the β-keto acid structure (relative to another carbonyl, not necessarily a carboxylic acid) can sometimes be susceptible to degradation, though 4-oxostearic acid (a γ-keto acid relative to the carboxyl group) is generally more stable than a β-keto acid.[9] However, general precautions for lipid analysis should always be taken. Lipids with unsaturated bonds are susceptible to oxidation, but even saturated lipids can be affected by harsh chemical conditions.[10]

  • Thermal Stress: Avoid excessive heat during solvent evaporation steps, as this can potentially lead to degradation.[11]

  • Oxidative Stress: While less of a concern for a saturated fatty acid, it is good practice to use fresh, high-quality solvents and consider working under an inert atmosphere (like nitrogen) if samples will be processed over a long period or stored.[10][12]

  • Extreme pH: Prolonged exposure to very strong acids or bases could potentially catalyze unwanted reactions, although 4-oxostearic acid is reasonably stable under typical extraction conditions.[13]

Section 2: Sample Preparation & Extraction

The first opportunity for analyte loss is during the initial liberation of 4-oxostearic acid from the sample matrix (e.g., plasma, tissue homogenate).

Q3: My recovery is low right from the initial liquid-liquid extraction (LLE) or protein precipitation step. What's going wrong?

Low recovery at this stage is almost always due to an incorrect choice of solvent system or inadequate sample disruption.

  • Cause - Inefficient Protein Precipitation/Cell Lysis: 4-oxostearic acid may be bound to proteins like albumin or trapped within cellular structures. If the initial solvent addition does not effectively disrupt these interactions, the analyte will be discarded with the protein/cell pellet.

    • Solution: Use a protein precipitation solvent that is miscible with your aqueous sample, such as cold methanol or acetonitrile. Ensure vigorous vortexing and allow sufficient time for precipitation to complete, often at low temperatures (-20°C) to enhance the process.[9] For tissue samples, robust homogenization is critical.

  • Cause - Incorrect LLE Solvent Polarity: For LLE, the goal is to partition the neutral form of 4-oxostearic acid into an immiscible organic phase. If the organic solvent is too polar, it may form a single phase with the aqueous sample. If it's not polar enough, it may not efficiently extract the analyte.

    • Solution: A common and effective LLE method for lipids is the Folch or Bligh-Dyer technique, which uses a chloroform/methanol/water system.[14][15] The methanol helps to break lipid-protein interactions, while the chloroform extracts the nonpolar lipids.[10] Ensure your sample is acidified (pH < 4) before extraction to protonate the carboxylic acid, making it more soluble in the chloroform layer.

Q4: How critical is pH adjustment during sample extraction and why?

Adjusting the sample pH is arguably the most critical step for ensuring high recovery of any ionizable compound, including 4-oxostearic acid.

The principle is based on controlling the ionization state of the carboxylic acid group. For efficient extraction into an organic solvent or retention on a reversed-phase (e.g., C18) SPE sorbent, the analyte must be in its most nonpolar, neutral form. This is achieved by acidifying the sample to a pH at least 2 units below the analyte's pKa.

  • Mechanism: At pH < 3, the carboxylic acid group of 4-oxostearic acid is fully protonated (-COOH). This neutralizes the negative charge, drastically reducing its water solubility and increasing its affinity for nonpolar organic solvents and SPE sorbents.[5][6]

  • Practical Application: Before LLE or loading onto a reversed-phase SPE cartridge, adjust your sample's pH to ~2-3 using a dilute acid like formic acid, phosphoric acid, or HCl.[16] Failure to do so will result in the analyte being in its anionic, polar form (-COO⁻), which will remain in the aqueous phase and lead to very poor recovery.

Section 3: Solid-Phase Extraction (SPE) Troubleshooting

SPE is a powerful tool for sample cleanup and concentration, but it is also a common source of recovery loss if not properly optimized.[17]

Q5: I'm losing my analyte during SPE. How can I determine at which step the loss occurs?

To troubleshoot SPE, you must perform a "Fraction Collection Analysis." This is a systematic process to pinpoint exactly where your analyte is being lost.[18][19]

This protocol assumes you are using a reversed-phase (e.g., C18 or polymeric) SPE cartridge for a sample that has been pre-treated (e.g., protein precipitation) and acidified.

  • Conditioning: Condition the SPE cartridge according to the manufacturer's instructions (e.g., 1 mL methanol). Discard this fraction.

  • Equilibration: Equilibrate the cartridge with an aqueous solution matching your sample's starting conditions (e.g., 1 mL water, pH 3). Discard this fraction.

  • Load: Load your pre-treated, acidified sample onto the cartridge. COLLECT the entire volume that passes through into a clean tube labeled "Load Fraction ".

  • Wash 1: Apply your first wash solvent (e.g., 1 mL 5% methanol in water, pH 3). COLLECT this into a separate tube labeled "Wash 1 Fraction ".

  • Wash 2 (Optional): If using a second, stronger wash, collect it in a tube labeled "Wash 2 Fraction ".

  • Elution: Apply your elution solvent (e.g., 1 mL methanol or acetonitrile, possibly with a modifier). COLLECT this into a final tube labeled "Elution Fraction ".

  • Analysis: Analyze all collected fractions (Load, Wash 1, Wash 2, Elution) using your established analytical method (e.g., LC-MS).

  • Diagnosis:

    • Analyte in Load Fraction: Indicates poor retention. See Q6.

    • Analyte in Wash Fraction(s): Indicates premature elution. See Q7.

    • Little to no Analyte in Elution Fraction (and not in other fractions): Indicates irreversible binding or incomplete elution. See Q8.

Q6: What are the most common causes of low recovery during the SPE "Load" step?

Finding your analyte in the "Load Fraction" means it never bound to the SPE sorbent. This is known as "breakthrough."[20]

  • Cause - Incorrect pH: As discussed in Q4, if the sample pH is too high (> pKa), the analyte will be ionized and too polar to be retained by the nonpolar sorbent.[21]

    • Solution: Ensure the sample pH is adjusted to 2-3 before loading.

  • Cause - Sample Solvent is Too Strong: If your sample is dissolved in a solution with a high percentage of organic solvent after protein precipitation, this solvent can prevent the analyte from binding to the sorbent.

    • Solution: Dilute your sample with at least 2-4 volumes of acidified water before loading to reduce the organic content to <5%.[22]

  • Cause - Sorbent Not Properly Conditioned: The sorbent must be "activated" by a wetting solvent (like methanol) to allow the C18 chains to interact with the analyte. If the sorbent bed dries out after conditioning, retention will be poor.[11][17]

    • Solution: Ensure the sorbent bed remains wet after conditioning and equilibration, right up until the sample is loaded.

  • Cause - Insufficient Sorbent Mass: If the amount of analyte (or co-extracted matrix components) exceeds the capacity of the SPE cartridge, breakthrough will occur.[21]

    • Solution: Reduce the sample load volume or use a cartridge with a larger sorbent bed weight.

Q7: My analyte is being lost during the "Wash" step. How do I fix this?

Finding your analyte in a "Wash Fraction" means the wash solvent is too strong and is stripping the analyte from the sorbent along with the interferences.[19]

  • Cause - Wash Solvent Too High in Organic Content: The wash step is a delicate balance. It needs to be strong enough to remove weakly-bound interferences but weak enough to leave the analyte of interest behind.

    • Solution: Decrease the percentage of organic solvent in your wash step. For example, if you are losing the analyte with a 20% methanol wash, try a 5% or 10% methanol wash instead.[20] Always ensure the wash solvent is at the same acidic pH as your load step to keep the analyte neutral.

Q8: I'm getting poor recovery in my final eluate. What could be the cause?

If the analyte is not in the load or wash fractions but is still low in the eluate, it means the elution is incomplete.

  • Cause - Elution Solvent is Too Weak: The elution solvent may not be strong enough to disrupt the hydrophobic interactions between 4-oxostearic acid and the C18 sorbent.

    • Solution: Increase the strength of your elution solvent. If using methanol, try acetonitrile. You can also increase the volume of the elution solvent; sometimes eluting with two or three smaller aliquots is more effective than one large volume.[11]

  • Cause - Secondary Interactions: The polar ketone and residual silanol groups on silica-based SPE sorbents can sometimes cause secondary polar interactions.

    • Solution: Add a small amount of modifier to your elution solvent. For an acidic compound, adding a small percentage (e.g., 1-2%) of a base like ammonium hydroxide to the organic elution solvent can ionize the carboxylic acid, making it highly polar and disrupting its retention, leading to sharp and complete elution.[16][22] Alternatively, using a polymeric SPE sorbent can minimize these secondary silica-based interactions.

  • Cause - Insufficient Elution Volume: You may not be using enough solvent to pass through the entire sorbent bed and collect the analyte.[17]

    • Solution: Increase the elution volume. Try eluting with 2x1 mL instead of 1x1 mL and analyze both fractions to see if more analyte is recovered in the second milliliter.

Section 4: Post-Extraction & Analysis

Analyte loss can also occur after a successful extraction and elution.

Q9: Could I be losing my analyte after elution (e.g., during solvent evaporation)?

Yes, this is a possibility, especially with volatile or thermally labile compounds.

  • Cause - Analyte Volatility: Although 4-oxostearic acid has a high boiling point, if you are evaporating to complete dryness using high heat and a strong vacuum, you can lose some analyte.

    • Solution: Evaporate the solvent at a lower temperature (e.g., 30-40°C) under a gentle stream of nitrogen. Crucially, avoid evaporating to absolute dryness. Stop when a small volume (~50 µL) remains and then reconstitute in your final injection solvent.

  • Cause - Adsorption to Surfaces: Lipids can be "sticky" and adsorb to glass or plastic surfaces, especially if stored in a non-polar organic solvent in which they are highly soluble.[12]

    • Solution: Use silanized glass vials to minimize adsorption. When reconstituting your dried extract, ensure you use a solvent that fully solubilizes the analyte (e.g., your mobile phase) and vortex thoroughly to wash the sides of the container.

Q10: I'm using GC-MS. Could the derivatization step be the source of low recovery?

Absolutely. For GC-MS analysis, the polar carboxylic acid group of 4-oxostearic acid must be derivatized to make it volatile.[23] This is a chemical reaction that can be incomplete or have side reactions.

  • Cause - Incomplete Derivatization: The reaction requires anhydrous (water-free) conditions and the correct temperature and time. Water in the sample extract will consume the derivatizing reagent.[24]

    • Solution: Ensure your final extract is completely dry before adding the derivatization reagent (e.g., BSTFA, MSTFA).[25] Optimize the reaction time and temperature as recommended by the reagent manufacturer. It may be beneficial to include an internal standard that also requires derivatization to monitor the efficiency of the reaction itself.

  • Cause - Reagent Degradation: Derivatization reagents are often sensitive to moisture and air.

    • Solution: Use fresh reagents from a properly stored, sealed vial. Blanket the vial with inert gas before sealing for storage.

Section 5: Visual Troubleshooting Guide

The following diagram provides a logical workflow for diagnosing and resolving low recovery issues with 4-oxostearic acid.

TroubleshootingWorkflow Start Start: Low Analyte Recovery Fraction_Analysis Perform SPE Fraction Analysis (Collect Load, Wash, Elute Fractions) Start->Fraction_Analysis Check_Load Is Analyte in LOAD Fraction? Fraction_Analysis->Check_Load Check_Wash Is Analyte in WASH Fraction? Check_Load->Check_Wash No Load_Causes POOR RETENTION 1. pH too high (>4) 2. Sample solvent too strong 3. Sorbent dried out 4. Cartridge overloaded Check_Load->Load_Causes Yes Check_Elute Is Analyte LOW in ELUTE Fraction? Check_Wash->Check_Elute No Wash_Causes PREMATURE ELUTION 1. Wash solvent is too strong (too much organic %) Check_Wash->Wash_Causes Yes Post_Elution Check Post-Elution Steps Check_Elute->Post_Elution No (Recovery is good) Elute_Causes INCOMPLETE ELUTION 1. Elution solvent too weak 2. Insufficient elution volume 3. Strong secondary interactions Check_Elute->Elute_Causes Yes Post_Causes POST-ELUTION LOSS 1. Loss during evaporation 2. Adsorption to surfaces 3. Incomplete derivatization (GC) Post_Elution->Post_Causes Load_Solutions SOLUTIONS 1. Acidify sample to pH 2-3 2. Dilute sample with water 3. Re-condition/don't let dry 4. Use larger cartridge Load_Causes->Load_Solutions Wash_Solutions SOLUTION 1. Decrease % organic in wash solvent Wash_Causes->Wash_Solutions Elute_Solutions SOLUTIONS 1. Use stronger solvent (e.g., ACN) 2. Increase elution volume 3. Add modifier (e.g., NH4OH) to elution solvent Elute_Causes->Elute_Solutions Post_Solutions SOLUTIONS 1. Evaporate gently, don't dry completely 2. Use silanized vials, proper solvent 3. Ensure anhydrous conditions for derivatization Post_Causes->Post_Solutions

Caption: Troubleshooting workflow for low 4-oxostearic acid recovery.

References

  • Effect of different pH values on extraction. The recovery efficiency of... - ResearchGate. Available at: [Link]

  • Influence of pH-value of aqueous solution on distribution coefficient... - ResearchGate. Available at: [Link]

  • Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide. Available at: [Link]

  • Advances in Lipid Extraction Methods—A Review - PMC. Available at: [Link]

  • A Simplified Approach to Optimize SPE Method Development with Downstream LC–MS Analysis Allowing 100% Organic, Basified Injection Solvents | Spectroscopy Online. Available at: [Link]

  • Pitfalls in Lipid Mass Spectrometry of Mammalian Samples: A Brief Guide for Biologists. Available at: [Link]

  • Understanding and Improving Solid-Phase Extraction | LCGC International. Available at: [Link]

  • The Reason of Poor Sample Recovery When Using SPE - Hawach. Available at: [Link]

  • Evaluation of Lipid Extraction Protocols for Untargeted Analysis of Mouse Tissue Lipidome. Available at: [Link]

  • Three Most Common Problems Regard to Solid Phase Extraction (SPE) - Hawach Scientific. Available at: [Link]

  • Lipid Extraction Kit – A Comprehensive Guide for Accurate and Reproducible Lipidomics | GoldenGate Bioscience Inc. Available at: [Link]

  • Automated Bioanalytical SPE Method Development & Optimization for Oasis HLB µElution Using the 20 Bottle Approach - Waters Corporation. Available at: [Link]

  • How to Fix Low Recovery in Solid Phase Extraction | SPE Tip - YouTube. Available at: [Link]

  • Troubleshooting Low Recovery Rates in Chromatographic Analysis - WelchLab. Available at: [Link]

  • Effect of SPE on analysis of organic acids by HPLC. (A) Chromatogram of... - ResearchGate. Available at: [Link]

  • Systemic pH modifies ketone body production rates and lipolysis in humans - PubMed. Available at: [Link]

  • Derivatization Methods in GC and GC/MS. Available at: [Link]

  • pH Dependence of the Aqueous Photochemistry of α-Keto Acids - ACS Publications. Available at: [Link]

  • A Gas Chromatography-Mass Spectrometry Method for the Determination of Fatty Acids and Sterols in Yeast and Grape Juice - MDPI. Available at: [Link]

  • Acids: Derivatization for GC Analysis. Available at: [Link]

  • Cas 8039-23-4,12-Hydroxystearic acid - LookChem. Available at: [Link]

  • Isostearic Acid Supplier - High Purity Industrial Grade - Rawsource. Available at: [Link]

  • Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods. Available at: [Link]

  • Application News - Analysis of Short-Chain Fatty Acids in Biological Samples Using GC-MS. Available at: [Link]

  • Qualitative and Quantitative Determination of Organic Acids in Crude Herbal Drugs and Medicinal Herbal Preparations. Available at: [Link]

  • Degradation kinetics of atorvastatin under stress conditions and chemical analysis by HPLC. Available at: [Link]

  • Stearic acid - Wikipedia. Available at: [Link]

  • Evaluation of a Rapid Method for the Quantitative Analysis of Fatty Acids in Various Matrices. Available at: [Link]

  • Effect of reaction solvent on physico-chemical properties, microstructure and digestive properties of starch-fatty acid complexe. Available at: [Link]

  • Single Quad LC/MS Analysis of Organic Acids Using an Agilent Hi‑Plex Column. Available at: [Link]

  • Analytical Methods - ASTA - American Spice Trade Association. Available at: [Link]

  • ISOSTEARIC ACID - Ataman Kimya. Available at: [Link]

  • Castor oil - Wikipedia. Available at: [Link]

Sources

Validation & Comparative

A Researcher's Guide to the Quantitative Discrepancies in Plasma Free Fatty Acids: A Comparative Analysis of Diabetic and Healthy States

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical comparison of free fatty acid (FFA) profiles in the plasma of healthy individuals versus those with type 2 diabetes (T2DM). It is designed for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols to support further investigation into metabolic diseases.

Introduction: The Central Role of Free Fatty Acids in Metabolic Health and Disease

Free fatty acids (FFAs), also known as non-esterified fatty acids (NEFAs), are critical players in human metabolism. They serve as a primary energy source and as signaling molecules that regulate crucial cellular processes, including insulin secretion.[1] In healthy individuals, plasma FFA levels are tightly regulated. However, in metabolic disorders like type 2 diabetes, this regulation is impaired.

Chronically elevated plasma FFA concentrations are a hallmark of T2DM and are considered both a cause and a consequence of the disease.[2] This phenomenon, often termed "lipotoxicity," is a key factor in the development of insulin resistance, where tissues like skeletal muscle, liver, and adipose tissue fail to respond effectively to insulin.[2] Elevated FFAs can interfere with insulin signaling pathways, leading to decreased glucose uptake and utilization, and contributing to the hyperglycemia characteristic of diabetes.[3][4]

Understanding the specific quantitative and qualitative changes in the FFA profile between healthy and diabetic states is paramount for identifying disease biomarkers, elucidating pathological mechanisms, and developing targeted therapeutic interventions. This guide offers a framework for performing this comparative analysis, grounded in established scientific methodologies.

Quantitative Comparison: Plasma FFA Profiles in Healthy vs. Diabetic Individuals

Numerous studies have established that individuals with T2DM exhibit significantly higher total plasma FFA concentrations compared to healthy, non-diabetic controls.[2][3] Median plasma FFA levels in newly diagnosed T2DM patients can be almost three-fold higher than in control groups.[3] Beyond the total concentration, the profile of individual fatty acids is distinctly altered.

The most consistent finding is an elevation of saturated fatty acids (SFAs), particularly palmitic acid (C16:0) and stearic acid (C18:0), in the plasma of T2DM patients.[1] Palmitic acid, for instance, has been shown to have a positive correlation with HbA1c levels, a key indicator of long-term glycemic control.[5] More recent, high-resolution lipidomics studies have revealed significant alterations in the levels of medium-chain FFAs (C6:0 to C10:0) in both type 1 and type 2 diabetic patients when compared to healthy subjects.[6]

Below is a summary of representative data comparing the plasma concentrations of various free fatty acids between healthy controls and patients with Type 2 Diabetes.

Fatty AcidCommon NameHealthy Controls (nmol/mL)Type 2 Diabetes (nmol/mL)Key Observations
Medium-Chain Saturated
C6:0Caproic Acid0.44 ± 0.351.18 ± 1.05Significantly elevated in T2D[6]
C8:0Caprylic Acid0.21 ± 0.170.61 ± 0.70Significantly elevated in T2D[6]
C10:0Capric Acid0.22 ± 0.160.38 ± 0.47Elevated in T2D[6]
Long-Chain Saturated
C14:0Myristic Acid12.63 ± 7.7613.91 ± 10.42Generally similar or slightly elevated[6]
C16:0Palmitic Acid66.44 ± 15.2368.32 ± 22.09Often reported as elevated and linked to insulin resistance[1][5][6]
C18:0Stearic Acid18.92 ± 4.9420.30 ± 7.02Often reported as elevated[1][6]
Monounsaturated
C16:1Palmitoleic Acid10.08 ± 7.4912.39 ± 9.38Often elevated in T2D[6][7]
C18:1Oleic Acid38.91 ± 19.5645.42 ± 29.80Often elevated in T2D[1][6][7]
Polyunsaturated (Omega-6)
C18:2Linoleic Acid136.29 ± 84.23129.50 ± 97.46Levels can vary; some studies show a decrease in the omega-6 to omega-3 ratio in diabetes[6][8]
C20:4Arachidonic Acid1.18 ± 0.311.34 ± 0.60Generally similar or slightly elevated[6]

Data synthesized from Tsoukalas et al., Biomedicines (2022).[6] Values are presented as mean ± standard deviation.

Pathophysiological Implications: How Elevated FFAs Drive Insulin Resistance

The dysregulation of FFA levels in diabetes is not merely a correlational finding; it is a key mechanistic driver of pathophysiology. Chronically elevated FFAs, particularly saturated ones like palmitic acid, contribute directly to insulin resistance through several intracellular pathways.

When FFA uptake by muscle and liver cells exceeds their capacity for oxidation, intracellular lipid metabolites such as diacylglycerols (DAGs) and ceramides accumulate. These molecules act as potent signaling intermediates that activate a cascade of serine/threonine kinases, including novel protein kinase C (PKC) isoforms and c-Jun N-terminal kinase (JNK).

These kinases phosphorylate the insulin receptor substrate-1 (IRS-1) at serine residues. This inhibitory phosphorylation prevents the normal tyrosine phosphorylation of IRS-1 by the insulin receptor, thereby blocking the downstream insulin signaling cascade. The ultimate consequence is a failure to translocate GLUT4 glucose transporters to the cell membrane, leading to impaired glucose uptake and a state of cellular insulin resistance.

G cluster_plasma Plasma cluster_cell Muscle / Liver Cell cluster_insulin Insulin Pathway FFA Elevated Plasma FFAs (e.g., Palmitic Acid) Uptake Increased FFA Uptake FFA->Uptake DAG Diacylglycerol (DAG) Accumulation Uptake->DAG JNK Activation of JNK Pathway Uptake->JNK PKC Activation of Protein Kinase C (PKC) DAG->PKC IRS1_Ser IRS-1 Serine Phosphorylation (Inhibitory) PKC->IRS1_Ser JNK->IRS1_Ser IRS1_Tyr IRS-1 Tyrosine Phosphorylation (Activating) IRS1_Ser->IRS1_Tyr Inhibits InsulinSignal Insulin Signaling Cascade Blocked GLUT4 GLUT4 Translocation to Membrane Impaired InsulinSignal->GLUT4 GlucoseUptake Decreased Glucose Uptake GLUT4->GlucoseUptake Insulin Insulin InsulinReceptor Insulin Receptor Insulin->InsulinReceptor Normal Signaling InsulinReceptor->IRS1_Tyr Normal Signaling IRS1_Tyr->InsulinSignal Normal Signaling

FFA-Induced Insulin Resistance Pathway

Experimental Protocol: Quantitative Analysis of Plasma FFAs via LC-MS/MS

This protocol describes a robust and sensitive method for the simultaneous quantification of multiple free fatty acids in human plasma using Liquid Chromatography-Mass Spectrometry (LC-MS/MS), which avoids the need for chemical derivatization.

I. Materials and Reagents
  • Plasma: Collected in K2-EDTA tubes and stored at -80°C.

  • Solvents: Acetonitrile, Formic Acid (LC-MS grade).

  • Internal Standards (IS): A mixture of stable isotope-labeled fatty acids (e.g., ¹³C-labeled palmitic acid) at a known concentration.

  • Standard Solutions: Certified reference standards for each fatty acid being quantified.

II. Step-by-Step Methodology
  • Sample Preparation (Protein Precipitation & Extraction):

    • Rationale: This step removes abundant plasma proteins that interfere with analysis and extracts the FFAs into a solvent compatible with the LC-MS system.

    • Thaw frozen plasma samples on ice.

    • To a 100 µL aliquot of plasma in a microcentrifuge tube, add 5 µL of the internal standard solution.

    • Add 295 µL of cold acetonitrile containing 1% formic acid.[5]

    • Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.

    • Centrifuge at >10,000 x g for 10 minutes at 4°C.

    • Carefully collect the supernatant, which contains the extracted FFAs, and transfer it to an LC vial for analysis.

  • LC-MS/MS Analysis:

    • Rationale: The liquid chromatography step separates the individual fatty acids based on their physicochemical properties before they enter the mass spectrometer, which provides highly sensitive and specific detection and quantification.

    • LC System: A high-performance liquid chromatograph (HPLC) or ultra-high-performance liquid chromatograph (UHPLC).

    • Column: A C18 reversed-phase column is typically used for separating fatty acids.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient would start with a higher percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the more hydrophobic long-chain fatty acids.

    • Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

    • Ionization: Electrospray Ionization (ESI) in negative mode is preferred for fatty acids.

    • MRM Transitions: For each fatty acid and internal standard, specific precursor-to-product ion transitions must be optimized to ensure specificity and sensitivity.

  • Data Processing and Quantification:

    • Rationale: By comparing the peak area of each endogenous fatty acid to the peak area of its corresponding internal standard, precise quantification can be achieved, correcting for any variability in sample preparation or instrument response.

    • Generate a calibration curve for each fatty acid using the standard solutions at various concentrations.

    • Integrate the peak areas for each endogenous FFA and its corresponding internal standard in the diabetic and healthy plasma samples.

    • Calculate the concentration of each FFA in the plasma samples by interpolating the ratio of the analyte peak area to the internal standard peak area against the calibration curve.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plasma 1. Plasma Sample (100 µL) IS 2. Add Internal Standards Plasma->IS Precip 3. Add Acetonitrile/Formic Acid (Protein Precipitation) IS->Precip Vortex 4. Vortex (1 min) Precip->Vortex Centrifuge 5. Centrifuge (10,000g, 10 min) Vortex->Centrifuge Supernatant 6. Collect Supernatant Centrifuge->Supernatant LC 7. LC Separation (C18 Column) Supernatant->LC MS 8. ESI-MS/MS Detection (Negative Mode, MRM) LC->MS Integrate 9. Peak Integration MS->Integrate Calibrate 10. Calibration Curve Integrate->Calibrate Quantify 11. Quantify FFA Concentrations Calibrate->Quantify

Experimental Workflow for FFA Quantification

Conclusion and Future Directions

The quantitative analysis of plasma free fatty acids provides a critical window into the metabolic dysregulation that characterizes type 2 diabetes. The data unequivocally show that T2DM is associated with elevated total FFAs and a distinct shift in the FFA profile, particularly an increase in specific saturated and medium-chain fatty acids. These alterations are mechanistically linked to the development of insulin resistance.

The LC-MS/MS methodology detailed here offers a robust, sensitive, and high-throughput approach for researchers to conduct these comparative studies. By applying such rigorous analytical techniques, the scientific community can continue to unravel the complex role of lipid metabolism in diabetes, paving the way for novel diagnostics and more effective, targeted therapies.

References

  • Mandal, S. et al. (2017). Free fatty acid profile in Type 2 diabetic subjects with different control of glycemia. ResearchGate. Available at: [Link]

  • Adeva-Andany, M. M. et al. (2019). Changes in Plasma Free Fatty Acids Associated with Type-2 Diabetes. MDPI. Available at: [Link]

  • Bansal, P. & Koley, S. (2018). Plasma Non-Esterified Fatty Acids (NEFA) in Type 2 Diabetes Mellitus: Evidence on Pathophysiology. Scientific Archives. Available at: [Link]

  • Spiller, S. et al. (2018). Plasma levels of free fatty acids correlate with type 2 diabetes mellitus. PubMed. Available at: [Link]

  • Gu, X. et al. (2021). Serum Free Fatty Acid Levels and Incident Diabetes. Dove Medical Press. Available at: [Link]

  • Tsoukalas, D. et al. (2022). Lipidomics Analysis of Free Fatty Acids in Human Plasma of Healthy and Diabetic Subjects by Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS). MDPI. Available at: [Link]

  • Grapov, D. et al. (2012). Type 2 Diabetes Associated Changes in the Plasma Non-Esterified Fatty Acids, Oxylipins and Endocannabinoids. PLOS ONE. Available at: [Link]

  • Shiri, H. et al. (2024). Relationship between types and levels of free fatty acids, peripheral insulin resistance, and oxidative stress in T2DM: A case-control study. PLOS ONE. Available at: [Link]

Sources

A Researcher's Guide to the Analysis of 4-Ketostearic Acid: Navigating Reference Standards and Analytical Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Distribution

For researchers, scientists, and drug development professionals engaged in the study of fatty acid metabolism and related pathologies, the accurate quantification of specific lipid species is paramount. 4-Ketostearic acid (also known as 4-oxooctadecanoic acid), a C18 keto fatty acid, is an important analyte in various biological contexts. However, its analysis presents unique challenges, primarily centered around the availability of certified reference standards and the selection of an appropriate analytical methodology. This guide provides an in-depth comparison of analytical techniques and practical guidance on navigating the complexities of 4-ketostearic acid analysis.

The Critical Role and Challenge of a Reference Standard

The foundation of any quantitative analytical method is a well-characterized reference standard of known purity.[1] For 4-ketostearic acid, the commercial availability of a certified reference material is limited. A thorough search of chemical supplier catalogs and reference material databases indicates a scarcity of this specific isomer, with more common isomers like 9- and 10-ketostearic acid being more readily available.

This scarcity necessitates a critical evaluation of the path forward for researchers. Two primary options exist: the use of a closely related isomer as a surrogate standard or the in-house synthesis and qualification of a 4-ketostearic acid standard. While the use of a surrogate is a pragmatic approach for relative quantification, it introduces a degree of uncertainty in absolute quantification due to potential differences in ionization efficiency and chromatographic behavior.

For researchers requiring high accuracy, the synthesis of 4-ketostearic acid is a viable, albeit more demanding, option. Synthesis can be achieved through various organic chemistry routes, such as the oxidation of a corresponding hydroxy-stearic acid precursor.[2][3] Following synthesis, a rigorous purification and characterization process is essential to establish the identity and purity of the in-house standard. This typically involves techniques such as Nuclear Magnetic Resonance (NMR) for structural confirmation, Mass Spectrometry (MS) for molecular weight verification, and chromatographic methods (e.g., HPLC with a universal detector) to assess purity.

Comparative Analysis of Analytical Platforms: GC-MS vs. LC-MS/MS

The choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a critical decision point in the development of an analytical method for 4-ketostearic acid. Each platform offers distinct advantages and disadvantages that must be weighed based on the specific research question, available instrumentation, and desired analytical performance.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separation of volatile and thermally stable compounds in the gas phase.Separation of compounds in the liquid phase based on polarity and other physicochemical properties.
Sample Volatility Requires derivatization to increase the volatility and thermal stability of 4-ketostearic acid.[4]Does not require derivatization for volatility, allowing for the direct analysis of the native compound.
Derivatization A necessary multi-step process (e.g., oximation followed by silylation) which can be time-consuming and a source of variability.[4]Generally not required, simplifying sample preparation.
Sensitivity Can achieve high sensitivity, particularly with selected ion monitoring (SIM).Typically offers higher sensitivity, especially with multiple reaction monitoring (MRM) on a triple quadrupole instrument.
Specificity Good specificity from mass spectral data, though isobaric interferences can be a challenge.Excellent specificity due to the selection of precursor and product ion transitions in MS/MS.
Throughput Generally lower throughput due to longer run times and sample preparation.Higher throughput is often achievable with faster chromatographic methods.
Matrix Effects Less susceptible to ion suppression/enhancement from complex biological matrices.More prone to matrix effects which can impact quantification and require careful method development to mitigate.
Instrumentation Widely available in many analytical laboratories.May require more specialized and expensive instrumentation (triple quadrupole or high-resolution MS).

Experimental Protocols

The following sections provide detailed, step-by-step protocols for the analysis of 4-ketostearic acid using both GC-MS and LC-MS/MS. These protocols are based on established methods for similar long-chain keto fatty acids and should be validated for performance with 4-ketostearic acid.

GC-MS Analysis with Derivatization

The analysis of 4-ketostearic acid by GC-MS is contingent upon a derivatization step to increase its volatility and thermal stability.[4] A two-step process involving oximation of the keto group followed by silylation of the carboxylic acid is a common and effective approach.[4]

Step 1: Sample Preparation and Extraction

  • To a 1 mL biological fluid sample (e.g., plasma, urine), add an appropriate internal standard (e.g., a stable isotope-labeled 4-ketostearic acid, if available, or a C17 analog).

  • Perform a liquid-liquid extraction using a suitable solvent system, such as a Folch extraction with chloroform:methanol (2:1, v/v).[5]

  • Vortex the mixture vigorously and centrifuge to separate the phases.

  • Carefully transfer the lower organic phase to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

Step 2: Derivatization

  • Oximation: To the dried extract, add 50 µL of a 20 mg/mL solution of methoxyamine hydrochloride in pyridine. Vortex and incubate at 60°C for 60 minutes. This step converts the ketone to a methoxime derivative, preventing enolization.[4]

  • Silylation: After cooling, add 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS). Vortex and incubate at 60°C for 30 minutes. This step converts the carboxylic acid to a more volatile trimethylsilyl (TMS) ester.[4]

Step 3: GC-MS Analysis

  • Inject 1-2 µL of the derivatized sample into the GC-MS system.

  • GC Conditions:

    • Column: A mid-polarity capillary column, such as a DB-5ms or equivalent.

    • Injector Temperature: 250°C.

    • Oven Program: Start at 100°C, hold for 2 minutes, then ramp at 10°C/minute to 300°C and hold for 10 minutes.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification, monitoring characteristic ions of the derivatized 4-ketostearic acid and internal standard.

Diagram of GC-MS Workflow for 4-Ketostearic Acid Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Biological Sample IS Add Internal Standard Sample->IS LLE Liquid-Liquid Extraction IS->LLE Dry Evaporate to Dryness LLE->Dry Oximation Oximation (Methoxyamine HCl) Dry->Oximation Silylation Silylation (MSTFA) Oximation->Silylation GCMS GC-MS Analysis Silylation->GCMS Data Data Processing GCMS->Data

Caption: Workflow for 4-Ketostearic Acid Analysis by GC-MS.

LC-MS/MS Analysis

LC-MS/MS offers a more direct approach for the analysis of 4-ketostearic acid, obviating the need for derivatization. This method is generally more sensitive and specific, making it well-suited for the analysis of low-abundance lipids in complex biological matrices.

Step 1: Sample Preparation and Extraction

  • Follow the same sample preparation and extraction procedure as described for the GC-MS method (Step 1).

  • After evaporation, reconstitute the dried extract in a solvent compatible with the LC mobile phase (e.g., 100 µL of methanol:water, 80:20, v/v).

Step 2: LC-MS/MS Analysis

  • Inject 5-10 µL of the reconstituted sample into the LC-MS/MS system.

  • LC Conditions:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from 60% B to 100% B over 10 minutes, followed by a hold and re-equilibration.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for 4-ketostearic acid (e.g., m/z 297.2 -> fragment ions) and the internal standard should be optimized by infusing a standard solution.

Diagram of LC-MS/MS Workflow for 4-Ketostearic Acid Analysis

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample IS Add Internal Standard Sample->IS LLE Liquid-Liquid Extraction IS->LLE Dry Evaporate to Dryness LLE->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute LCMSMS LC-MS/MS Analysis Reconstitute->LCMSMS Data Data Processing LCMSMS->Data

Caption: Workflow for 4-Ketostearic Acid Analysis by LC-MS/MS.

Conclusion and Recommendations

The accurate and precise quantification of 4-ketostearic acid presents a significant analytical challenge, primarily due to the lack of commercially available certified reference standards. For researchers embarking on the analysis of this important keto fatty acid, the following recommendations are provided:

  • Prioritize the Reference Standard: The first and most critical step is to secure a reliable reference standard. If a commercial standard cannot be sourced, in-house synthesis and rigorous characterization are necessary for accurate quantification.

  • Method Selection Based on Resources and Goals:

    • LC-MS/MS is the recommended platform for its superior sensitivity, specificity, and simpler sample preparation workflow, making it ideal for targeted quantification in complex biological matrices.

    • GC-MS is a viable alternative , particularly if LC-MS/MS instrumentation is not available. However, researchers must be proficient in the required derivatization techniques and be aware of the potential for increased variability.

  • Thorough Method Validation: Regardless of the chosen platform, a comprehensive method validation is essential. This should include assessments of linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and matrix effects to ensure the reliability of the generated data.

By carefully considering the challenges associated with the reference standard and selecting the most appropriate analytical platform, researchers can develop robust and reliable methods for the quantification of 4-ketostearic acid, thereby advancing our understanding of its role in health and disease.

References

  • IROA Technologies. (2025, November 7). How High Purity Fatty Acid Enhances Precision in Analytical Chemistry. IROA Technologies. [Link]

  • LipidBank. (n.d.). 4-Oxooctadecanoic acid. Japanese Conference on the Biochemistry of Lipids. [Link]

  • Springer Protocols. (2023). Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry. Springer Nature. [Link]

  • Curovic, V., et al. (n.d.). Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry. In Methods in Molecular Biology. [Link]

  • Agilent. (n.d.). Comprehensive Analysis of FAMEs, Fatty Acids, and Triglycerides. Agilent. [Link]

  • Eurofins USA. (2024, January 19). The Essential Guide to Fatty Acid Analysis. Eurofins USA. [Link]

  • ResolveMass Laboratories Inc. (2025, November 22). GCMS analysis of fatty acids. ResolveMass Laboratories Inc. [Link]

  • Hoving, E. B., & Heijink, M. (2025, August 6). GC-MS Analysis of Medium- and Long-Chain Fatty Acids in Blood Samples. ResearchGate. [Link]

  • Du, Y. H., et al. (2022, August 22). Structural modification of octadecanoic acid-3,4-tetrahydrofuran diester and the acaricidal activity and mechanism of its derivatives against Sarcoptes scabiei var. Cuniculi. Frontiers in Pharmacology. [Link]

  • Hoffmann, G., et al. (1989, April). Quantitative analysis for organic acids in biological samples: batch isolation followed by gas chromatographic-mass spectrometric analysis. Clinical Chemistry. [Link]

  • Al-Hilal, A. H., et al. (2013, May 1). An accurate and reliable method for identification and quantification of fatty acids and trans fatty acids in food fats samples using gas chromatography. Arabian Journal of Chemistry. [Link]

  • Google Patents. (n.d.). US20100098788A1 - Extracts of Curcuma and Methods of Use Thereof.
  • Google Patents. (n.d.). US20100028469A1 - Extracts of Cranberry and Methods of Using Thereof.
  • Cheng, C., & Gross, M. L. (n.d.). Fragmentation mechanisms of oxofatty acids via high-energy collisional activation. Journal of the American Society for Mass Spectrometry. [Link]

  • Gabbs, M., et al. (2020, January 15). Methods of the Analysis of Oxylipins in Biological Samples. MDPI. [Link]

  • Wang, Y., et al. (n.d.). Serum metabolomics study reveals a distinct metabolic diagnostic model for renal calculi. [Link]

  • LIPID MAPS. (2013, June 15). Quantification of Fatty Acid Oxidation Products Using On-line High Performance Liquid Chromatography Tandem Mass Spectrometry. LIPID MAPS. [Link]

  • Agilent. (2016, November 29). Single Quad LC/MS Analysis of Organic Acids Using an Agilent Hi‑Plex Column. Agilent. [Link]

  • AxisPharm. (2022, September 14). Methods for Pharmaceutical Analysis of Biological Samples. AxisPharm. [Link]

  • ATSDR. (n.d.). 7. ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry. [Link]

  • Organic Syntheses. (n.d.). 4. Organic Syntheses. [Link]

  • Tsikas, D., et al. (2020, August 29). A Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) Method for the Determination of Free Hydroxy Fatty Acids in Cow and Goat Milk. MDPI. [Link]

  • Internet Archive. (n.d.). Full text of "Organic Chemistry Ed. 3rd". Internet Archive. [Link]

  • Shimadzu. (n.d.). 10 min LC-MSMS analysis of fatty acids in triacylglycerols to compare human serum and food. Shimadzu. [Link]

  • Shimadzu. (n.d.). LC/MS/MS Method Package for Short Chain Fatty Acids. Shimadzu. [Link]

  • Googleapis.com. (2009, March 12). (12) INTERNATIONAL APPLICATION PUBLISHED UNDER THE PATENT COOPERATION TREATY (PCT) - (19) World Intellectual Property Organization PO. Googleapis.com. [Link]

  • Googleapis.com. (2008, September 4). (12) United States Patent (10) Patent No.. Googleapis.com. [Link]

  • Google Patents. (n.d.). US8653223B2 - Transketalized compositions, synthesis, and applications.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 15). Exploring the Applications of 18-(Tert-butoxy)-18-oxooctadecanoic Acid in Drug Discovery and Development. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • FAO.org. (n.d.). media, reagents and solutions.. FAO.org. [Link]

  • Google Patents. (n.d.). US20100292491A1 - Method of Making Ketals and Acetals.
  • Organic Syntheses. (n.d.). linoleic acid. Organic Syntheses. [Link]

  • Google Patents. (n.d.). CN102329221B - Method for preparing isostearic acid.
  • PrepChem.com. (n.d.). Synthesis of 12-oxostearic acid. PrepChem.com. [Link]

  • Patent 0500006. (1992, August 26). Method for the preparation of 9-amino-1,2,3,4-tetrahydroacridine.

Sources

Cross-Validation of LC-MS/MS vs. GC-MS for Keto Fatty Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Analytical Dilemma

Keto fatty acids (KFAs), such as 5-oxo-ETE (5-oxo-6,8,11,14-eicosatetraenoic acid) and KODEs (keto-octadecadienoic acids), are potent lipid mediators involved in inflammatory signaling and oxidative stress. Their analysis presents a classic analytical dichotomy:

  • LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) is the preferred method for high-throughput clinical profiling due to minimal sample preparation. However, it suffers from isobaric interferences and ion suppression in complex matrices.

  • GC-MS (Gas Chromatography-Mass Spectrometry) , particularly with Negative Ion Chemical Ionization (NICI), serves as the "structural referee." While it requires laborious derivatization to stabilize the thermally labile keto group, it offers superior chromatographic resolution and structural confirmation.

This guide provides a validated framework for using GC-NICI-MS to cross-validate high-throughput LC-MS/MS assays, ensuring data integrity in drug development pipelines.

The Analytical Decision Matrix

Before establishing a protocol, researchers must understand the mechanistic strengths of each platform.

AnalyticalDecision Start Biological Sample (Plasma/Tissue) Extraction SPE Extraction (Remove Phospholipids) Start->Extraction Split Split Sample Extraction->Split LC_Prep LC Prep: Reconstitute in MeOH/H2O Split->LC_Prep Route A (Routine) GC_Step1 Derivatization 1: Methoximation (Protect Keto) Split->GC_Step1 Route B (Validation) LC_Run LC-MS/MS (ESI-) MRM Mode LC_Prep->LC_Run LC_Data High Throughput Data Risk: Isobaric Overlap LC_Run->LC_Data Compare Cross-Validation (Bland-Altman Analysis) LC_Data->Compare GC_Step2 Derivatization 2: PFB Esterification (Protect COOH) GC_Step1->GC_Step2 GC_Run GC-NICI-MS SIM Mode GC_Step2->GC_Run GC_Data Gold Standard Data Structural Certainty GC_Run->GC_Data GC_Data->Compare

Figure 1: The Cross-Validation Workflow. A split-sample approach ensures that differences in quantification are due to instrumental detection physics, not extraction variability.

Technical Deep Dive: Mechanism of Action

The GC-MS Approach: PFB-Oxime Derivatization

Direct GC analysis of KFAs is impossible because the keto group is thermally unstable and prone to tautomerization (shifting between keto and enol forms), leading to peak tailing.

To validate LC-MS data, we utilize Electron Capture Negative Ion Chemical Ionization (EC-NICI) . This requires a specific two-step derivatization:

  • Methoximation: Reaction with methoxyamine hydrochloride converts the ketone into a methoxime.[1] This "locks" the structure, preventing tautomerization.

  • PFB Esterification: Reaction with pentafluorobenzyl bromide (PFB-Br) adds a highly electronegative moiety. Under NICI conditions, the PFB group captures an electron and dissociates, leaving the intact carboxylate anion

    
    . This yields sensitivity 10–100x higher than standard Electron Impact (EI) ionization.
    
The LC-MS/MS Approach: Direct MRM

LC-MS/MS utilizes Electrospray Ionization (ESI) in negative mode. The challenge here is not sensitivity, but specificity . Many oxidized lipids have identical molecular weights (isobars). For example, 5-oxo-ETE must be chromatographically separated from other oxo-ETE isomers. Cross-validation ensures that the LC peak integration truly represents the target KFA and not a co-eluting impurity.

Comparative Performance Data

The following data represents typical performance metrics for 5-oxo-ETE analysis in human plasma.

FeatureLC-MS/MS (Triple Quad)GC-NICI-MS (Validation)
Ionization Mode ESI Negative (Soft ionization)NICI (Methane reagent gas)
Derivatization None (Direct injection)2-Step (Methoxime + PFB)
Limit of Detection (LOD) ~2–5 pg on-column~0.5–1 pg on-column
Linearity (Dynamic Range) 3–4 orders of magnitude2–3 orders of magnitude
Throughput 10–15 min/sample45–60 min/sample
Specificity Risk High (Isobaric interference)Low (High structural resolution)
Matrix Effects Susceptible to Ion SuppressionMinimal (Gas phase separation)

Validated Protocols

Step 1: Unified Sample Extraction (Crucial for Comparison)

Do not use different extraction methods for the two instruments. Variability in extraction efficiency will skew the cross-validation.

  • Sample: 500 µL Plasma + 10 µL Internal Standard (e.g., d7-5-oxo-ETE).

  • Precipitation: Add 1 mL ice-cold acetonitrile, vortex, centrifuge at 10,000 x g for 10 min.

  • Dilution: Dilute supernatant with water to <15% organic content.

  • SPE Loading: Load onto pre-conditioned HLB or C18 SPE cartridges.

  • Wash: Wash with 5% Methanol/Water.

  • Elution: Elute with 100% Methanol.

  • Split: Evaporate eluate to dryness under nitrogen. Resuspend in 100 µL Ethanol. Split this solution: 50 µL for LC-MS, 50 µL for GC-MS.

Step 2: Protocol A - LC-MS/MS Workflow
  • Reconstitution: Dry the 50 µL aliquot. Reconstitute in 50 µL Mobile Phase A/B (50:50).

  • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase:

    • A: Water + 0.01% Acetic Acid.

    • B: Acetonitrile/Isopropanol (90:[2]10) + 0.01% Acetic Acid.

  • MRM Transitions (5-oxo-ETE):

    • Quantifier: m/z 317.2 → 203.1 (Decarboxylation + cleavage).

    • Qualifier: m/z 317.2 → 115.1.

Step 3: Protocol B - GC-NICI-MS Workflow (The Validator)
  • Methoximation: Dry the 50 µL aliquot. Add 50 µL Methoxyamine HCl in pyridine (2% w/v). Incubate at 60°C for 1 hour.

  • Esterification: Add 50 µL Pentafluorobenzyl bromide (PFB-Br) in acetonitrile (1:19 v/v) + 10 µL Diisopropylethylamine (DIPEA). Incubate at 60°C for 30 mins.

  • Extraction of Derivative: Add 500 µL Hexane and 500 µL Water. Vortex. Transfer the upper Hexane layer to a GC vial.

  • Instrument Parameters:

    • Column: DB-5MS or equivalent (30m x 0.25mm).

    • Source Temp: 150°C (Keep low for NICI).

    • Reagent Gas: Methane (40% flow).

    • SIM Mode: Monitor m/z 317 (Carboxylate anion of 5-oxo-ETE methoxime). Note: The PFB group (m/z 181) is lost, leaving the intact lipid backbone.

Data Interpretation & Cross-Validation Logic

When comparing data from the split samples, use a Bland-Altman Plot rather than simple correlation.

  • Calculate Bias:

    
    .
    
  • Acceptance Criteria:

    • If LC-MS/MS values are consistently higher (>20%) than GC-MS, suspect co-eluting isobars in the LC method. Action: Optimize LC gradient.

    • If LC-MS/MS values are lower , suspect ion suppression (Matrix effects). Action: Improve SPE cleanup or switch to nano-flow ESI.

Derivatization Chemistry Diagram

Understanding the chemical transformation in GC is vital for troubleshooting.

Derivatization KFA Keto Fatty Acid (Unstable) Step1 + Methoxyamine HCl (Stabilizes Ketone) KFA->Step1 Intermediate Methoxime Derivative Step1->Intermediate Step2 + PFB-Br (Enhances Ionization) Intermediate->Step2 Final PFB-Methoxime Ester (GC-Ready) Step2->Final

Figure 2: The two-step chemical stabilization required for GC-MS analysis of keto fatty acids.

References

  • Murphy, R. C., et al. "Mass spectrometric analysis of lipid mediators." Chemical Reviews 111.10 (2011): 6387-6422. [Link]

  • Wheelan, P., et al. "Structural assays for 5-oxo-6,8,11,14-eicosatetraenoic acid (5-oxo-ETE) by gas chromatography-mass spectrometry." Methods in Molecular Biology 120 (1999): 187-194. [Link]

  • Schebb, N. H., et al. "Comparison of sample preparation methods for the quantitative analysis of eicosanoids and other oxylipins in plasma by means of LC-MS/MS." Analytical and Bioanalytical Chemistry 407 (2015): 5117-5128. [Link]

  • Powell, W. S., & Rokach, J. "Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs)." Progress in Lipid Research 52.4 (2013): 651-695. [Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 4-Keto Stearic Acid

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug development and metabolic research, the integrity of our work extends beyond the benchtop; it encompasses the entire lifecycle of the chemicals we use, from procurement to disposal. 4-Keto stearic acid (also known as 4-oxooctadecanoic acid), a long-chain fatty acid derivative, is a valuable tool in many studies. However, its responsible management is paramount for ensuring a safe laboratory environment and maintaining regulatory compliance.

This guide provides a comprehensive, step-by-step framework for the proper disposal of 4-Keto stearic acid. Moving beyond a simple checklist, we will explore the causal reasoning behind these procedures, empowering you to make informed decisions that protect you, your colleagues, and the environment.

Part 1: Hazard Assessment and Classification - The "Why"

Before any disposal protocol can be established, a thorough hazard assessment is critical. While a specific Safety Data Sheet (SDS) for 4-Keto stearic acid is not always readily available, we can make a reasoned initial assessment based on its parent compound, stearic acid (CAS 57-11-4), a well-documented substance.

Multiple safety data sheets for stearic acid classify it as not a hazardous substance or mixture under standard regulations like the OSHA Hazard Communication Standard[1][2]. It exhibits low acute toxicity and is not considered a skin irritant or carcinogen[1]. However, like many organic powders, it is combustible and can form explosive mixtures with air if heated intensely.

The addition of a keto group on the fourth carbon is not expected to dramatically alter this fundamental hazard profile. Therefore, 4-Keto stearic acid can generally be managed as non-hazardous chemical waste .

Trustworthiness Protocol: This initial assessment is for guidance only. The foundational principle of laboratory safety is to always default to the official documentation . You are required to:

  • Consult the Manufacturer's SDS: The supplier of your 4-Keto stearic acid is obligated to provide an SDS. This document is the primary source of truth for hazard information and disposal recommendations.

  • Confer with your Institutional EHS Office: Your Environmental Health & Safety (EHS) department has the final authority on waste classification and disposal procedures within your organization. They will be familiar with local, state, and federal regulations[3][4].

Part 2: Step-by-Step Disposal Protocol - The "How"

Once classified, follow this systematic approach for waste collection and disposal.

Step 1: Wear Appropriate Personal Protective Equipment (PPE)

Even with low-hazard chemicals, a culture of safety is non-negotiable. Before handling waste, ensure you are wearing:

  • Safety glasses or goggles: To protect from potential splashes, especially if the waste is in a liquid solution[1][5].

  • Standard laboratory coat: To protect clothing and skin.

  • Chemically resistant gloves (e.g., nitrile): To prevent direct skin contact[5].

Step 2: Segregate Waste at the Source

Proper segregation is the cornerstone of safe and cost-effective chemical waste management. It prevents dangerous reactions and ensures waste is sent to the correct treatment facility[6][7].

The Cardinal Rule: DO NOT pour 4-Keto stearic acid down the drain. While it may be classified as non-hazardous, its introduction into the sanitary sewer can harm aquatic ecosystems and potentially clog plumbing as it is poorly soluble in water.

Collect 4-Keto stearic acid waste in a designated container, keeping it separate from the following incompatible waste streams:

  • Halogenated Organic Solvents (e.g., dichloromethane, chloroform)[8][9][10]

  • Strong Inorganic Acids (e.g., nitric, sulfuric, hydrochloric acid)[9][11]

  • Bases (e.g., sodium hydroxide, ammonium hydroxide)[6]

  • Oxidizers (e.g., hydrogen peroxide, permanganates)[11]

  • Aqueous Waste Streams [10]

The physical form of your waste dictates the specific container it belongs in. Use the decision workflow below to determine the correct path.

Step 3: Utilize Proper Waste Containers and Labeling

Container integrity and clear communication are vital.

  • Container Choice: Use a clean, sealable container made of a compatible material, such as glass or high-density polyethylene (HDPE)[8][9]. The chemical's original container is often an excellent choice for waste accumulation[10]. Ensure the container is in good condition with no cracks or leaks and has a tight-fitting, screw-top cap[6].

  • Labeling: This is a strict requirement. Every waste container must be clearly labeled[12]. Your institution's EHS office will provide official hazardous waste tags, but at a minimum, the label must include:

    • The words "Waste" or "Non-Hazardous Waste."

    • The full, unabbreviated chemical name: "4-Keto Stearic Acid" or "4-Oxooctadecanoic Acid."

    • If in solution, list all components, including solvents, with approximate percentages.

    • The accumulation start date.

Step 4: Accumulation and Storage
  • Location: Store waste containers in a designated Satellite Accumulation Area (SAA) within your laboratory[6]. This area should be under the control of laboratory personnel.

  • Capacity: Never fill a liquid waste container to more than 75-80% capacity [9]. This headspace, or "ullage," allows for vapor expansion with temperature fluctuations, preventing pressure buildup.

  • Containment: Keep containers sealed at all times, except when actively adding waste[8]. Storing containers in a secondary containment bin (a larger, chemically resistant tub) is a best practice to contain potential leaks[8].

Step 5: Arrange for Final Disposal

The final step is to transfer the waste to your institution's professionals.

  • Request Pickup: Follow your EHS department's specific procedure for requesting a chemical waste pickup. This is often done through an online system.

  • Do not move waste outside your lab: Laboratory personnel are typically not authorized to transport chemical waste across the facility. Wait for trained EHS staff to collect it.

Part 3: Visualizing the Disposal Workflow

To simplify the decision-making process for waste segregation, the following workflow diagram should be used.

G start Start: 4-Keto Stearic Acid Waste Generated form_check What is the physical form of the waste? start->form_check solid_container Collect in a labeled container for: 'Non-Hazardous Solid Organic Waste' form_check->solid_container Solid solvent_check Is the primary solvent Halogenated? form_check->solvent_check Liquid solid_path Solid Powder or Contaminated Debris (e.g., weigh paper, gloves) liquid_path Dissolved in a Solvent final_step Store container in Satellite Accumulation Area. Keep cap sealed. Request EHS pickup when 75% full. solid_container->final_step non_halogenated_container Collect in a labeled container for: 'Non-Halogenated Solvent Waste' solvent_check->non_halogenated_container No halogenated_container Collect in a labeled container for: 'Halogenated Solvent Waste' solvent_check->halogenated_container Yes non_halogenated_container->final_step halogenated_container->final_step

Sources

Personal protective equipment for handling 4-Keto stearic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Unknown" Hazard Principle

4-Keto stearic acid (4-Oxostearic acid) is a functionalized fatty acid derivative commonly used in lipid metabolism studies and drug delivery research. While parent stearic acid is generally regarded as safe (GRAS), the introduction of a ketone group at the C4 position alters its polarity and reactivity.

Crucial Safety Context: As a specialized research chemical, 4-Keto stearic acid often lacks a comprehensive toxicological profile (LD50/LC50 data is frequently unavailable for specific isomers). Therefore, you must operate under the Precautionary Principle : treat the substance as a potential irritant and sensitizer until proven otherwise.

This guide moves beyond generic advice, focusing on the specific physical properties of lipid powders—static charge, low density, and hydrophobicity—to design a PPE strategy that ensures both user safety and sample integrity.

Hazard Identification & Risk Assessment

Before selecting PPE, we must understand the specific vectors of exposure.

Hazard CategorySpecific RiskMechanism of Action
Physical (Dust) HighLipid powders are often "fluffy" and prone to static charge. They aerosolize easily during weighing, posing an inhalation risk.
Chemical (Irritant) ModerateLike many fatty acids, it may cause Skin Irrit. 2 and Eye Irrit. 2A. Inhalation can irritate the upper respiratory tract.[1][2]
Solvent (Secondary) HighOften dissolved in Chloroform, Methanol, or DMSO. The solvent usually dictates the glove choice once in solution.
Biological UnknownAs a metabolite analog, it may interfere with specific enzymatic pathways if systematically absorbed.

PPE Architecture: The Material Science of Protection

Do not default to generic "lab coat and gloves." The choice of material is critical when handling lipids.

A. Hand Protection (Gloves)

Recommendation: Nitrile (Minimum 5 mil thickness)

  • The Science: Natural Rubber Latex is not recommended . Lipids and fatty acids are non-polar; they can swell and degrade latex over time, compromising the barrier. Nitrile offers superior resistance to animal fats and fatty acids.

  • Solvent Contingency: If you are dissolving 4-Keto stearic acid in Chloroform , standard nitrile is insufficient (breakthrough < 2 mins). You must use PVA (Polyvinyl Alcohol) or Viton gloves, or employ a "Double Glove" technique (Nitrile outer / Laminate inner) for short-duration handling.

B. Respiratory Protection

Recommendation: N95 Filtering Facepiece or P100 (if outside fume hood)

  • The Science: The primary risk is the inhalation of fine particulates during weighing. A standard surgical mask offers zero protection against particulate inhalation. If a certified fume hood is unavailable, an N95 is the absolute minimum requirement to prevent alveolar deposition of lipid dust.

C. Eye Protection

Recommendation: Chemical Splash Goggles (Indirect Vent)

  • The Science: Safety glasses with side shields are standard, but goggles are superior for fine powders. Static-charged lipid dust can drift around side shields. Goggles seal the orbital area entirely.

Visualization: PPE Decision Logic

The following diagram illustrates the decision matrix for selecting PPE based on the state of the chemical (Solid vs. Solution).

PPE_Decision_Tree Start Start: Handling 4-Keto Stearic Acid State What is the Physical State? Start->State Solid Solid (Powder/Wax) State->Solid Liquid Solution (Dissolved) State->Liquid Engineering_Solid Engineering Control: Chemical Fume Hood Solid->Engineering_Solid Solvent_Check Identify Solvent Liquid->Solvent_Check PPE_Solid PPE Requirement: 1. Nitrile Gloves (5 mil) 2. Safety Glasses/Goggles 3. Lab Coat (Cotton) Engineering_Solid->PPE_Solid Static_Warning CRITICAL: Use Anti-Static Gun to prevent aerosolization PPE_Solid->Static_Warning Standard_Solv Ethanol / DMSO / Methanol Solvent_Check->Standard_Solv Aggressive_Solv Chloroform / DCM Solvent_Check->Aggressive_Solv PPE_Standard PPE: Standard Nitrile Gloves Standard_Solv->PPE_Standard PPE_Aggressive PPE: PVA or Viton Gloves (OR Double Glove: Laminate + Nitrile) Aggressive_Solv->PPE_Aggressive

Figure 1: Decision logic for PPE selection based on physical state and solvent compatibility.

Operational Protocol: Step-by-Step Handling

This workflow is designed to minimize static discharge and contamination.[2][3]

Phase 1: Preparation & Weighing (The Critical Step)
  • Context: 4-Keto stearic acid is hydrophobic. It will cling to plastic spatulas due to static.

  • Engineering Control: Operate inside a certified Chemical Fume Hood.

  • Static Mitigation: Use an anti-static gun (e.g., Zerostat) on the weigh boat and the container before opening. This prevents the powder from "jumping" and becoming airborne.

  • Tool Selection: Use a stainless steel spatula . Avoid plastic, which generates static charge.

  • Weighing:

    • Place the analytical balance inside the hood (if vibration isolation allows) or use a powder containment enclosure.

    • Transfer small amounts slowly.

    • Self-Validation: If you see powder clinging to the side of the weigh boat, your static control is insufficient. Stop and discharge static again.

Phase 2: Solubilization
  • Context: Preparing stock solutions (typically in Ethanol or DMSO).

  • Solvent Addition: Add solvent slowly to the powder to avoid "puffing" (displacing air that carries dust out).

  • Vortexing: Cap the vial tightly before removing from the hood to vortex.

  • Labeling: Immediately label the vial with "4-Keto Stearic Acid," the concentration, solvent, and date.

Phase 3: Waste Disposal
  • Solid Waste: Dispose of contaminated weigh boats and wipes in a Hazardous Solid Waste container (labeled for organic solids).

  • Liquid Waste: If dissolved in organic solvents, dispose of in the Organic Solvent Waste stream (halogenated vs. non-halogenated depending on the solvent).

  • Do NOT dispose of down the drain. Lipids can clog plumbing and are technically chemical waste.

Quantitative Data: Glove Compatibility Matrix

The following table summarizes glove breakthrough times for the fatty acid itself and common solvents used with it.

Chemical / SolventNitrile (4 mil)LatexPVA / LaminateViton
4-Keto Stearic Acid (Solid) > 480 min (Excellent)Fair (Degrades)> 480 min> 480 min
Ethanol (Solvent) > 60 min (Good)> 60 min> 60 min> 480 min
DMSO (Solvent) > 480 min (Excellent)> 60 min> 480 min> 480 min
Chloroform (Solvent) < 2 min (Fail) < 2 min (Fail) > 480 min > 480 min

Note: Data estimates based on standard permeation charts for stearic acid and pure solvents [1, 4].

Emergency Response

  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention. The dust can cause mechanical irritation to the lungs.

  • Skin Contact: Wash with soap and copious amounts of water.[1][2][4] Fatty acids are lipophilic; water alone will not remove them efficiently—soap is mandatory .

  • Eye Contact: Flush with water for 15 minutes.[1][2] Lift eyelids to ensure removal of trapped particles.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • PubChem. (n.d.). Stearic Acid (Compound Summary).[5][6] National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Chemical Resistant Gloves.[7][Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Keto stearic acid
Reactant of Route 2
Reactant of Route 2
4-Keto stearic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.